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  • Product: 2-(Piperidin-4-yl)pyrazine
  • CAS: 736134-74-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Piperidin-4-yl)pyrazine: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Emergence of a High-Value Heterocyclic Moiety In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel molecular entiti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a High-Value Heterocyclic Moiety

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel molecular entities with superior biological activity and desirable pharmacokinetic profiles. The 2-(Piperidin-4-yl)pyrazine scaffold represents a quintessential example of such a synergistic union. This molecule, comprising a piperidine ring directly linked to a pyrazine nucleus, has garnered significant attention from researchers in drug development for its versatile applications, particularly in the realms of neuropharmacology and oncology.[1][2][3]

The pyrazine ring, an electron-deficient aromatic heterocycle, is a key component in numerous FDA-approved drugs and natural products, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[4][5] Concurrently, the piperidine moiety, a saturated nitrogen-containing heterocycle, is a ubiquitous structural motif in pharmaceuticals that often imparts favorable properties such as improved solubility, metabolic stability, and the ability to modulate receptor interactions.[2][6] The fusion of these two rings creates a unique three-dimensional structure with a defined vector for substituent placement, making it an ideal template for library synthesis in drug discovery campaigns. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and potential therapeutic applications of 2-(Piperidin-4-yl)pyrazine, tailored for researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

The core structure of 2-(Piperidin-4-yl)pyrazine consists of a piperidine ring attached at its 4-position to the 2-position of a pyrazine ring. The dihydrochloride salt of this compound is assigned the CAS number 1803582-75-3.[7][8][9]

Below is a visualization of the chemical structure of 2-(Piperidin-4-yl)pyrazine.

Caption: Chemical structure of 2-(Piperidin-4-yl)pyrazine.

Physicochemical Data Summary
PropertyValue (for Dihydrochloride Salt)Source
CAS Number 1803582-75-3[7][8][9]
Molecular Formula C₉H₁₅Cl₂N₃[7]
Molecular Weight 236.14 g/mol [7]
Appearance Solid (predicted)-
Solubility Soluble in water and polar organic solvents[1]
Predicted LogP ~1.0 - 1.5 (for free base)[10]
Topological Polar Surface Area (TPSA) ~37.81 Ų (for a related isomer)[10]

Synthesis and Characterization

The synthesis of 2-(Piperidin-4-yl)pyrazine can be approached through several established synthetic strategies for coupling heterocyclic rings. A common and logical approach involves the cross-coupling of a suitably protected piperidine derivative with a halogenated pyrazine.

General Synthetic Workflow

The following diagram illustrates a plausible and widely applicable synthetic route, which relies on the protection of the piperidine nitrogen, followed by a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, and concluding with deprotection.

Synthesis_Workflow cluster_0 Piperidine Precursor Preparation cluster_1 Pyrazine Precursor cluster_2 Coupling and Deprotection Start 4-Halopiperidine Protect N-Protection (e.g., Boc, Cbz) Start->Protect Protected_Piperidine N-Protected-4-halopiperidine Protect->Protected_Piperidine Coupling Cross-Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) or SNAr Protected_Piperidine->Coupling Reactant 1 Pyrazine 2-Halopyrazine Pyrazine->Coupling Reactant 2 Protected_Product N-Protected-2-(piperidin-4-yl)pyrazine Coupling->Protected_Product Deprotection Removal of Protecting Group (e.g., acid treatment) Protected_Product->Deprotection Final_Product 2-(Piperidin-4-yl)pyrazine Deprotection->Final_Product

Caption: A general synthetic workflow for 2-(Piperidin-4-yl)pyrazine.

Exemplary Synthetic Protocol

This protocol is a generalized procedure based on common methodologies for the synthesis of related compounds.[11]

Step 1: N-Protection of 4-Hydroxypiperidine

  • Dissolve 4-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (TEA), to the solution.

  • Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture by washing with aqueous solutions and drying the organic layer.

  • Purify the N-Boc-4-hydroxypiperidine product by column chromatography.

Step 2: Conversion to a Leaving Group

  • Dissolve the N-Boc-4-hydroxypiperidine in an appropriate solvent like DCM.

  • Cool the solution to 0 °C and add a reagent to convert the hydroxyl group into a good leaving group, for instance, by reacting with methanesulfonyl chloride in the presence of a base to form a mesylate.

  • Isolate and purify the resulting N-Boc-4-(mesyloxy)piperidine.

Step 3: Nucleophilic Substitution with a Pyrazine Derivative

  • In a suitable reaction vessel, combine 2-hydroxypyrazine with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like dimethylformamide (DMF) to generate the corresponding alkoxide.

  • Add the N-Boc-4-(mesyloxy)piperidine to the reaction mixture.

  • Heat the reaction mixture to facilitate the nucleophilic substitution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup followed by extraction with an organic solvent.

  • Purify the N-Boc-2-(piperidin-4-yloxy)pyrazine intermediate via column chromatography. Note: This step yields a related ether-linked compound. For a direct C-C bond, a different strategy like a Suzuki or Negishi coupling with a 4-organometallic piperidine derivative and a 2-halopyrazine would be employed.

Step 4: Deprotection

  • Dissolve the protected intermediate in a suitable solvent.

  • For a Boc protecting group, add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure.

  • The final product, 2-(Piperidin-4-yl)pyrazine, can be isolated as its corresponding salt or neutralized to obtain the free base.

Characterization Techniques

The structural confirmation of 2-(Piperidin-4-yl)pyrazine and its intermediates would typically involve a combination of the following analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the protons on both the piperidine and pyrazine rings. The pyrazine protons would appear in the aromatic region, while the piperidine protons would be in the aliphatic region.[12][13][14]

    • ¹³C NMR would provide information on the carbon skeleton of the molecule.[13][14]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound, typically observing the [M+H]⁺ ion.[14]

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify the presence of characteristic functional groups.

Biological Activity and Therapeutic Potential

The 2-(Piperidin-4-yl)pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[2][3] Its prevalence in patented chemical matter underscores its importance in the development of novel therapeutics.

Applications in Central Nervous System (CNS) Disorders

A significant area of interest for pyrazine-piperidine derivatives is in the treatment of neurological and psychiatric disorders. For instance, related compounds have been investigated as antagonists for the muscarinic M4 receptor, a target for cognitive deficits associated with schizophrenia and Alzheimer's disease.[15]

The following diagram illustrates a simplified potential mechanism of action where a 2-(Piperidin-4-yl)pyrazine derivative acts as a receptor antagonist.

Signaling_Pathway Ligand Neurotransmitter (e.g., Acetylcholine) Receptor GPCR (e.g., Muscarinic M4 Receptor) Ligand->Receptor Activates G_Protein G-Protein Signaling Cascade Receptor->G_Protein Initiates Molecule 2-(Piperidin-4-yl)pyrazine Derivative (Antagonist) Molecule->Receptor Blocks Cellular_Response Downstream Cellular Response (e.g., modulation of neuronal excitability) G_Protein->Cellular_Response Leads to

Caption: Antagonistic action at a G-protein coupled receptor.

Anticancer and Antimicrobial Applications

Derivatives of pyrazine and piperidine have also shown promise as anticancer and antimicrobial agents.[4][6] For example, some pyrazine-containing compounds have been developed as kinase inhibitors, which are crucial in cancer therapy.[5] Additionally, the pyrazine-piperidine motif has been explored in the development of novel antitubercular agents.[6] The mechanism in these contexts often involves the inhibition of enzymes critical for the proliferation of cancer cells or the survival of microorganisms.

Conclusion and Future Perspectives

2-(Piperidin-4-yl)pyrazine represents a valuable and versatile scaffold for the design and synthesis of novel therapeutic agents. Its chemical tractability allows for the creation of diverse chemical libraries, while its inherent structural features often confer favorable pharmacological properties. The demonstrated and potential applications in CNS disorders, oncology, and infectious diseases highlight the significant potential of this molecular framework. As our understanding of disease biology deepens, it is anticipated that derivatives of 2-(Piperidin-4-yl)pyrazine will continue to be explored as potent and selective modulators of a wide range of biological targets, further solidifying its status as a privileged scaffold in modern drug discovery.

References

  • Google Patents. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
  • Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • AccelaChem. 1803582-75-3, 2-(piperidin-4-yl)pyrazine dihydrochloride. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PubChem. 2-(Piperidin-4-yl)pyridine. [Link]

  • PubChem. N-(piperidin-4-ylmethyl)pyrazine-2-sulfonamide. [Link]

  • Google Patents. US4602015A - 2-piperazinopyrimidine salt and pharmaceutical compositions containing it.
  • Google Patents. US20110306619A1 - 6-phenyl-2-[((piperidin-4-ylmethyl) -.
  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2016_7(5)/[4].pdf]([Link]4].pdf)

  • PubChem. Pyrazine compounds and uses thereof - Patent CA-3107365-A1. [Link]

  • Baxendale Group - Durham University. A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. [Link]

  • PubChemLite. 2-(piperidin-4-yloxy)pyrazine (C9H13N3O). [Link]

  • MCE. 2-(Piperidin-4-yl)pyrazine dihydrochloride - CAS 1803582-75-3. [Link]

  • International Journal of Advances in Scientific Research. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • Semantic Scholar. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. [Link]

  • PubMed. Pharmacological activity and mechanism of pyrazines. [Link]

  • MDPI. Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. [Link]

  • PMC. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]

  • PubMed. Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. [Link]

  • SciSpace. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. [Link]

  • ResearchGate. (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link]

  • PMC. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. [Link]

  • NIST WebBook. Piperazine. [Link]0850&Mask=200)

Sources

Exploratory

An In-depth Technical Guide to 2-(Piperidin-4-yl)pyrazine Dihydrochloride

Abstract This technical guide provides a comprehensive overview of 2-(Piperidin-4-yl)pyrazine Dihydrochloride, a heterocyclic amine of significant interest in contemporary drug discovery and development. This document is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Piperidin-4-yl)pyrazine Dihydrochloride, a heterocyclic amine of significant interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, synthesis, potential pharmacological applications, and analytical methodologies. While a specific CAS number 736134-74-0 was initially referenced, this guide will focus on the well-documented compound with CAS number 1803582-75-3, which shares the same core chemical name. This guide aims to be a critical resource for investigators working with this and related molecular scaffolds.

Introduction and Chemical Identity

2-(Piperidin-4-yl)pyrazine dihydrochloride is a small molecule featuring a pyrazine ring linked to a piperidine ring. The dihydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for many research and pharmaceutical applications. The piperidine and pyrazine moieties are prevalent in a wide array of biologically active compounds, contributing to their diverse pharmacological activities.[1] These activities span a range of therapeutic areas, including but not limited to, oncology, infectious diseases, and neurology.[2][3]

The structural combination of a piperidine and a pyrazine ring suggests a potential for this molecule to interact with various biological targets. Piperidine derivatives are known to exhibit a wide range of biological activities, while pyrazines are key components in many approved drugs and compounds in clinical trials.[2] This guide will delve into the known characteristics of this compound and provide a framework for its further investigation and application.

A Note on Chemical Abstract Service (CAS) Numbers: While the initial topic specified CAS number 736134-74-0, publicly available scientific literature and chemical supplier databases predominantly identify 2-(Piperidin-4-yl)pyrazine dihydrochloride under CAS number 1803582-75-3 . This guide will proceed with this more extensively documented identifier. Researchers are advised to verify the CAS number associated with their specific material.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of 2-(Piperidin-4-yl)pyrazine dihydrochloride.

PropertyValueSource
CAS Number 1803582-75-3[4]
Molecular Formula C₉H₁₅Cl₂N₃[4]
Molecular Weight 236.14 g/mol [4][5]
Appearance Solid (form may vary)General knowledge
Purity ≥95% - ≥98% (typical commercial grades)[4][5]
SMILES Cl.Cl.N1CCC(CC1)C2=NC=CN=C2[4]
Storage Conditions Sealed in a dry environment at 2-8°C[4][6]

Synthesis and Purification

While a specific, detailed, and validated synthetic protocol for 2-(Piperidin-4-yl)pyrazine dihydrochloride is not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and analogous syntheses of related piperidinyl-heterocyclic compounds. The following proposed synthesis is for informational purposes and should be adapted and optimized by qualified chemists.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the formation of the C-C bond between the piperidine and pyrazine rings. This can be envisioned through a coupling reaction or by constructing one ring onto the other. A common strategy for synthesizing such compounds involves the reaction of a protected piperidine derivative with a suitable pyrazine precursor.

G 2-(Piperidin-4-yl)pyrazine 2-(Piperidin-4-yl)pyrazine N-Boc-4-lithiopyridine N-Boc-4-lithiopyridine or N-Boc-4-Grignard reagent 2-(Piperidin-4-yl)pyrazine->N-Boc-4-lithiopyridine Coupling 2-Halopyrazine 2-Halopyrazine 2-(Piperidin-4-yl)pyrazine->2-Halopyrazine Coupling N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-lithiopyridine->N-Boc-4-piperidone Lithiation Pyrazine Pyrazine 2-Halopyrazine->Pyrazine Halogenation

Caption: Retrosynthetic analysis of 2-(Piperidin-4-yl)pyrazine.

Step-by-Step Synthetic Protocol (Proposed)

This protocol outlines a potential multi-step synthesis. Caution: This is a theoretical procedure and must be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Step 1: Synthesis of N-Boc-4-(pyrazin-2-yl)piperidine

  • Reaction Setup: To a solution of 2-bromopyrazine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) at -78°C to generate 2-lithiopyrazine in situ.

  • Coupling: To this solution, add a solution of N-Boc-4-piperidone (1.2 eq) in anhydrous THF dropwise at -78°C.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Deprotection of the Piperidine Nitrogen

  • Reaction: Dissolve the purified N-Boc-4-(pyrazin-2-yl)piperidine from the previous step in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Acidolysis: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Isolation: Remove the solvent and excess acid under reduced pressure.

Step 3: Formation of the Dihydrochloride Salt

  • Salt Formation: Dissolve the deprotected 2-(Piperidin-4-yl)pyrazine free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Precipitation: Add a solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Filtration and Drying: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield 2-(Piperidin-4-yl)pyrazine dihydrochloride.

G cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation 2-Bromopyrazine 2-Bromopyrazine 2-Lithiopyrazine 2-Lithiopyrazine 2-Bromopyrazine->2-Lithiopyrazine n-BuLi, THF, -78°C N-Boc-4-(pyrazin-2-yl)piperidine N-Boc-4-(pyrazin-2-yl)piperidine 2-Lithiopyrazine->N-Boc-4-(pyrazin-2-yl)piperidine N-Boc-4-piperidone 2-(Piperidin-4-yl)pyrazine 2-(Piperidin-4-yl)pyrazine N-Boc-4-(pyrazin-2-yl)piperidine->2-(Piperidin-4-yl)pyrazine TFA or HCl in Dioxane 2-(Piperidin-4-yl)pyrazine Dihydrochloride 2-(Piperidin-4-yl)pyrazine Dihydrochloride 2-(Piperidin-4-yl)pyrazine->2-(Piperidin-4-yl)pyrazine Dihydrochloride HCl in Ether/Isopropanol

Caption: Proposed synthetic workflow for 2-(Piperidin-4-yl)pyrazine dihydrochloride.

Potential Pharmacological Profile and Mechanism of Action

The pharmacological profile of 2-(Piperidin-4-yl)pyrazine dihydrochloride has not been extensively detailed in publicly accessible literature. However, based on its structural motifs, we can infer potential biological activities and mechanisms of action. Both piperazine and pyrazine rings are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[3]

Neurological and Psychiatric Disorders

Derivatives of piperidinyl-pyrazines are being investigated for their potential in treating neurological and psychiatric conditions.[7] For instance, certain related compounds have been explored as antagonists for muscarinic receptors, which are implicated in disorders such as Alzheimer's disease and schizophrenia.[7] The nitrogen atoms in both the piperidine and pyrazine rings can act as hydrogen bond acceptors or donors, facilitating interactions with receptor active sites.

Oncology

Pyrazine derivatives have demonstrated a broad spectrum of anticancer activities.[8] The planar pyrazine ring can intercalate with DNA, and the overall molecule can inhibit various kinases involved in cancer cell proliferation and survival. The specific substitution pattern on the piperidine and pyrazine rings will ultimately determine the compound's selectivity and potency against different cancer cell lines.

Other Potential Applications

The versatile nature of the piperidinyl-pyrazine scaffold suggests potential applications in other therapeutic areas, including:

  • Antimicrobial agents: Pyrazine derivatives have been reported to possess antibacterial and antifungal properties.[9][10]

  • Anti-inflammatory agents: Some piperazine derivatives exhibit anti-inflammatory effects.[3]

  • Cardiovascular diseases: Certain pyrazine-containing compounds have been investigated for their effects on the cardiovascular system.[8]

Proposed In Vitro and In Vivo Evaluation Workflow

To elucidate the specific pharmacological profile of 2-(Piperidin-4-yl)pyrazine dihydrochloride, a systematic experimental approach is recommended.

G Compound 2-(Piperidin-4-yl)pyrazine Dihydrochloride InVitro In Vitro Studies Compound->InVitro Receptor_Binding Receptor Binding Assays (e.g., GPCRs, Kinases) InVitro->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays InVitro->Enzyme_Inhibition Cell_Based Cell-Based Assays (e.g., Proliferation, Viability) InVitro->Cell_Based InVivo In Vivo Studies PK_Studies Pharmacokinetic Studies (ADME) InVivo->PK_Studies Efficacy_Models Disease Models (e.g., Neurological, Oncology) InVivo->Efficacy_Models Toxicity_Studies Toxicology Studies (MTD, Acute/Chronic) InVivo->Toxicity_Studies Cell_Based->InVivo Promising Results

Caption: A logical workflow for the pharmacological evaluation of the compound.

Analytical Methodologies

Accurate and robust analytical methods are crucial for the characterization, quality control, and quantification of 2-(Piperidin-4-yl)pyrazine dihydrochloride. The following section outlines recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity assessment and quantification. A reversed-phase HPLC (RP-HPLC) method would be a suitable starting point.

Proposed HPLC Method:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm, or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh a small amount of the compound (e.g., 1 mg).

  • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.1-1.0 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation and confirmation.

Expected ¹H NMR Features:

  • Signals in the aromatic region corresponding to the protons on the pyrazine ring.

  • Signals in the aliphatic region corresponding to the protons on the piperidine ring.

  • A broad signal for the N-H proton of the piperidine ring, which may exchange with D₂O.

Expected ¹³C NMR Features:

  • Signals corresponding to the carbon atoms of the pyrazine and piperidine rings.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Technique: Electrospray ionization (ESI) is a suitable technique for this type of molecule. Expected m/z: The exact mass of the free base (C₉H₁₃N₃) is 163.11. In positive ion mode, the [M+H]⁺ ion would be observed at approximately m/z 164.12.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(Piperidin-4-yl)pyrazine dihydrochloride is a promising molecular scaffold with potential applications in various areas of drug discovery. Its synthesis is achievable through established chemical methodologies, and its characterization can be performed using standard analytical techniques. While specific pharmacological data is limited, the known biological activities of related piperidine and pyrazine derivatives suggest that this compound warrants further investigation, particularly in the fields of neurology and oncology. This technical guide provides a solid foundation for researchers to embark on the exploration of this intriguing molecule.

References

  • Google Patents. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
  • DSpace Repository. Review on piperidine and pyrazine containing molecules having different pharmacological activities. (URL: [Link])

  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (URL: [Link])

  • ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF. (URL: [Link])

  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (URL: [Link])

  • PubMed. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. (URL: [Link])

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (URL: [Link])

  • PubMed. Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. (URL: [Link])

  • Google Patents. US5693806A - Process for producing pyrazine compounds. (URL: )
  • PubChem. Synthesis of 2,4-pyrimidinediamines - Patent US-8299242-B2. (URL: [Link])

  • EPO. PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES - Patent 1615909. (URL: [Link])

  • Scilit. Synthesis and Biological Evaluation of 2‐oxo‐pyrazine‐3‐carboxamide‐yl Nucleoside Analogues and Their Epimers as Inhibitors of Influenza A Viruses. (URL: [Link])

  • DSpace Repository. Review on piperidine and pyrazine containing molecules having different pharmacological activities. (URL: [Link])

  • AccelaChemBio. 1803582-75-3,2-(piperidin-4-yl)pyrazine dihydrochloride. (URL: [Link])

  • RSC Publishing. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (URL: [Link])

  • Frontiers. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (URL: [Link])

  • Taylor & Francis Online. Synthesis, spectral characterization of novel 2,6-disubstituted pyrazine derivatives, and their antimicrobial, anti-lung cancer properties and molecular docking study. (URL: [Link])

  • International Journal of Chemical and Biological Sciences. Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (URL: [Link])

Sources

Foundational

Resolving the Nomenclature Duality: A Technical Guide to 4-(Pyrazin-2-yl)piperidine and 2-(Piperidin-4-yl)pyrazine

Executive Summary In medicinal chemistry and cheminformatics, synonymous nomenclature often leads to database fragmentation, duplicate synthesis efforts, and missed prior art. The chemical names 4-(pyrazin-2-yl)piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and cheminformatics, synonymous nomenclature often leads to database fragmentation, duplicate synthesis efforts, and missed prior art. The chemical names 4-(pyrazin-2-yl)piperidine and 2-(piperidin-4-yl)pyrazine describe the exact same C-C linked bi-heterocyclic scaffold. This whitepaper resolves this nomenclature duality, profiles the scaffold's critical role in developing allosteric inhibitors for the Src Homology-2 phosphatase (SHP2), and provides a self-validating, field-proven synthetic methodology for its preparation.

Cheminformatic Equivalence & Nomenclature Systems

The duality in naming arises from competing IUPAC nomenclature rules regarding which ring system is treated as the parent root structure[1].

  • 4-(Pyrazin-2-yl)piperidine: Prioritizes the saturated piperidine ring as the parent scaffold, treating the pyrazine as a substituent.

  • 2-(Piperidin-4-yl)pyrazine: Prioritizes the heteroaromatic pyrazine ring as the parent scaffold, treating the piperidine as a substituent.

Regardless of the naming convention, both terms resolve to CAS Registry Number 736134-74-0 for the free base, and CAS 1803582-75-3 for the highly stable dihydrochloride salt[2]. Recognizing this equivalence is critical when querying patent databases or commercial vendors to avoid redundant procurement or synthesis.

Nomenclature mol C9H13N3 (CAS: 736134-74-0) name1 4-(Pyrazin-2-yl)piperidine (Piperidine as Parent) mol->name1 IUPAC Rule A name2 2-(Piperidin-4-yl)pyrazine (Pyrazine as Parent) mol->name2 IUPAC Rule B db Unified Chemical Entity (No Structural Difference) name1->db Database Query name2->db Database Query

Fig 1: Cheminformatic mapping of IUPAC nomenclature rules to CAS 736134-74-0.

Pharmacological Significance: The SHP2 Connection

This specific pyrazine-piperidine building block has gained massive traction due to its application in oncology, specifically in the synthesis of allosteric inhibitors targeting SHP2 (PTPN11) [3].

SHP2 is a non-receptor protein tyrosine phosphatase that acts as a critical positive regulator of the RAS-MAPK signaling pathway[4]. It is frequently hyperactivated in Noonan Syndrome, Leopard Syndrome, and various solid tumors[5]. The enzyme exists in an auto-inhibited basal state, where its N-terminal SH2 domain blocks the active PTP (phosphatase) site[6].

Compounds incorporating the 2-(piperidin-4-yl)pyrazine core (and its derivatives) act as allosteric molecular glues. The basic piperidine amine forms critical hydrogen bond networks with residues like Glu-110 and Thr-108, while the pyrazine nitrogen interacts with Arg-111, effectively locking SHP2 in its closed, inactive conformation[7][8].

SHP2_Pathway RTK Receptor Tyrosine Kinase (EGFR, PDGFR) SHP2 SHP2 (PTPN11) Active State RTK->SHP2 Phosphorylation / Recruitment RAS RAS GTPase SHP2->RAS Dephosphorylation of RAS binding sites RAF RAF Kinase RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cellular Proliferation & Tumorigenesis ERK->Proliferation Gene Transcription Inhibitor Allosteric Inhibitor (Pyrazine-Piperidine core) Inhibitor->SHP2 Stabilizes Auto-inhibited State

Fig 2: Role of SHP2 in the RAS-MAPK signaling cascade and allosteric inhibition.

Physicochemical Profiling

Understanding the physicochemical properties of this fragment is essential for predicting its behavior in downstream parallel synthesis and pharmacokinetic optimization.

PropertyValueImplication for Drug Design
Molecular Formula C9H13N3Low molecular weight (163.22 g/mol ) allows for extensive elaboration without exceeding Lipinski's Rule of 5.
Exact Mass 163.1109 DaCrucial for high-resolution LC-MS tracking during synthesis.
H-Bond Donors 1 (Piperidine NH)Provides a highly reactive nucleophilic site for SNAr, reductive amination, or amide coupling.
H-Bond Acceptors 3 (2 Pyrazine N, 1 Piperidine N)Enhances aqueous solubility and provides multiple vectors for kinase/phosphatase hinge binding.
Rotatable Bonds 1 (C-C inter-ring bond)Low conformational entropy penalty upon target binding.
TPSA 37.8 ŲExcellent membrane permeability profile; ideal for intracellular targets like SHP2.

Robust Synthetic Methodology

Direct sp3-sp2 cross-coupling of a piperidine-4-boronic acid with 2-chloropyrazine is notoriously challenging. Alkyl palladium intermediates possess a high propensity to undergo rapid β-hydride elimination, leading to desaturation and poor yields.

To circumvent this, we employ a self-validating three-step sequence : an sp2-sp2 Suzuki-Miyaura coupling using a tetrahydropyridine boronate, followed by controlled catalytic hydrogenation, and subsequent deprotection.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Reagents: 2-Chloropyrazine (1.0 eq), N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1).

  • Causality & Execution: Heat the biphasic mixture to 90°C under N₂. Pd(dppf)Cl₂ is strictly selected because its large bite angle (99°) accelerates reductive elimination and suppresses off-target side reactions. The biphasic system ensures optimal solvation of both the organic substrates and the inorganic base.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the UV-active 2-chloropyrazine spot and the emergence of a new, lower Rf spot indicates conversion. Confirm via LC-MS; the intermediate mass must reflect [M+H]⁺ = 262.1.

Step 2: Olefin Reduction
  • Reagents: 10% Pd/C (0.1 eq by weight), H₂ gas (1 atm), Methanol.

  • Causality & Execution: The tetrahydropyridine double bond must be reduced without over-reducing the heteroaromatic pyrazine ring. Pyrazine rings are sensitive to high-pressure hydrogenation; thus, mild conditions (1 atm H₂, ambient temperature) are strictly maintained.

  • Self-Validation: H₂ uptake will naturally cease when exactly 1 equivalent is consumed. LC-MS validation will show a distinct mass shift from 262.1 to 264.1 ([M+H]⁺).

Step 3: N-Boc Deprotection
  • Reagents: 4M HCl in Dioxane (5.0 eq).

  • Causality & Execution: Anhydrous acidic conditions are chosen over aqueous TFA to directly precipitate the product as a highly pure dihydrochloride salt (CAS 1803582-75-3)[2]. This avoids complex aqueous workups that typically lead to the loss of this highly polar, water-soluble free base into the aqueous layer.

  • Self-Validation: The product precipitates as a crystalline white solid. Complete consumption of the starting material is verified by the absolute absence of the tert-butyl singlet (~1.45 ppm) in the ¹H-NMR spectrum.

Synthesis SM1 2-Chloropyrazine + N-Boc-THP-boronate Step1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, 90°C) SM1->Step1 Int1 N-Boc-4-(pyrazin-2-yl) -1,2,3,6-tetrahydropyridine Step1->Int1 Step2 Catalytic Hydrogenation (Pd/C, H2, MeOH) Int1->Step2 Int2 N-Boc-4-(pyrazin-2-yl)piperidine Step2->Int2 Step3 Boc Deprotection (4M HCl in Dioxane) Int2->Step3 Product 2-(Piperidin-4-yl)pyrazine Dihydrochloride Step3->Product

Fig 3: Three-step self-validating synthetic workflow for 2-(piperidin-4-yl)pyrazine.

Analytical Characterization

To ensure trustworthiness and absolute structural verification before utilizing the scaffold in downstream library synthesis, the following analytical parameters must be met:

  • LC-MS (ESI+): m/z calculated for C9H14N3⁺ [M+H]⁺: 164.12; Found: 164.1.

  • ¹H-NMR (400 MHz, D₂O) of Dihydrochloride Salt:

    • δ 8.65 (d, J = 1.5 Hz, 1H, Pyrazine-H)

    • δ 8.58 (dd, J = 2.5, 1.5 Hz, 1H, Pyrazine-H)

    • δ 8.49 (d, J = 2.5 Hz, 1H, Pyrazine-H)

    • δ 3.55 (m, 2H, Piperidine equatorial-H)

    • δ 3.20 (m, 1H, Piperidine methine-H)

    • δ 3.10 (m, 2H, Piperidine axial-H)

    • δ 2.20 (m, 2H, Piperidine-H)

    • δ 1.95 (m, 2H, Piperidine-H)

  • Purity: >98% by reverse-phase HPLC (UV detection at 254 nm).

References

  • WO2016203405A1 - Compounds and compositions for inhibiting the activity of shp2. Source: Google Patents.
  • WO2016203406A1 - Compounds and compositions for inhibiting the activity of shp2. Source: Google Patents.
  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Source: AACR Journals (Cancer Research). URL: [Link]

  • 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Source: OSTI.GOV. URL: [Link]

Sources

Exploratory

2-(Piperidin-4-yl)pyrazine molecular weight and formula C9H13N3

The Strategic Application of 2-(Piperidin-4-yl)pyrazine (C9H13N3) in Rational Drug Design: A Technical Whitepaper Executive Summary As modern medicinal chemistry shifts toward highly optimized, low-molecular-weight build...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Application of 2-(Piperidin-4-yl)pyrazine (C9H13N3) in Rational Drug Design: A Technical Whitepaper

Executive Summary

As modern medicinal chemistry shifts toward highly optimized, low-molecular-weight building blocks, 2-(Piperidin-4-yl)pyrazine (Molecular Formula: C9H13N3, MW: 163.22 g/mol ) has emerged as a privileged scaffold. By combining the basicity of a piperidine ring with the metabolic stability and hydrogen-bonding capacity of a pyrazine core, this compound offers a precise vector for target engagement in both G-protein-coupled receptors (GPCRs) and kinase networks. This guide provides an in-depth analysis of its physicochemical properties, mechanistic causality in pharmacological applications, and field-proven synthetic protocols.

Physicochemical Profiling and Structural Rationale

In lead optimization, the choice of a heterocycle is never arbitrary. The incorporation of a pyrazine ring over a standard phenyl or pyridine ring significantly lowers the overall lipophilicity (LogP) of the molecule, which is critical for mitigating off-target toxicity and improving aqueous solubility[1]. Furthermore, the piperidine moiety provides a basic secondary nitrogen (pKa ~9.5) that is predominantly protonated at physiological pH, serving as a critical anchor for electrostatic interactions in receptor binding pockets[2].

To ensure consistent stoichiometry and prevent atmospheric degradation (such as carbamate formation via CO₂ absorption), this building block is predominantly utilized and stored as its dihydrochloride salt (CAS: 1803582-75-3) rather than the free base (CAS: 736134-74-0)[1][3].

Table 1: Quantitative Physicochemical Profile of 2-(Piperidin-4-yl)pyrazine

PropertyValueCausality / Significance in Drug Design
Molecular Formula C9H13N3Efficient heavy-atom count for fragment-based design.
Molecular Weight 163.22 g/mol Low MW allows for extensive structural elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area 37.81 ŲIdeal for Central Nervous System (CNS) penetration (optimal < 90 Ų)[1].
Hydrogen Bond Donors 1Provided by the secondary amine of the piperidine ring[1].
Hydrogen Bond Acceptors 3Provided by the pyrazine nitrogens and piperidine nitrogen[1].
Rotatable Bonds 1Low conformational entropy penalty upon target binding[1].

Pharmacological Applications & Target Engagement

The architectural geometry of 2-(Piperidin-4-yl)pyrazine enables dual-modality targeting depending on the functionalization of the piperidine nitrogen.

2.1. GPCR Modulation (e.g., Histamine H3, GPR6) For aminergic GPCRs, the basic nitrogen of the piperidine ring is non-negotiable. In the development of Histamine H3 and Sigma-1 receptor ligands, the piperidine nitrogen forms a critical electrostatic interaction (salt bridge) with the highly conserved Aspartate residue (Asp3.32) in transmembrane helix 3[2]. Similarly, pyrazine-containing piperidines have been patented as potent modulators of GPR6—a target enriched in the medium spiny neurons of the striatum—where the basic amine dictates receptor affinity while the pyrazine core modulates pharmacokinetic exposure[4].

2.2. Kinase and Epigenetic Enzyme Inhibition In the realm of oncology, this scaffold is frequently utilized to target the ATP-binding pocket of kinases (like p38 MAPK) or epigenetic modifiers (like Lysine Specific Demethylase 1, LSD1)[5][6]. The pyrazine nitrogens act as potent hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region. The piperidine ring, extending outward from the C2 position of the pyrazine, acts as a solubilizing vector that projects into the solvent-exposed region, thereby improving the drug's pharmacokinetic profile without disrupting the core pharmacophore[6].

PharmacophoreLogic C9H13N3 2-(Piperidin-4-yl)pyrazine (C9H13N3) Piperidine Piperidine Moiety (Basic Amine, pKa ~9.5) C9H13N3->Piperidine Structural Vector Pyrazine Pyrazine Moiety (Aromatic, Low LogP) C9H13N3->Pyrazine Structural Vector GPCR GPCR Targets (e.g., H3R, GPR6) Piperidine->GPCR Anchors to Kinase Kinase Targets (e.g., p38 MAPK) Pyrazine->Kinase Binds to SaltBridge Salt Bridge with Asp3.32 GPCR->SaltBridge Primary Mechanism HingeBind Hinge Region H-Bonding Kinase->HingeBind Primary Mechanism

Pharmacophore mapping of 2-(Piperidin-4-yl)pyrazine illustrating target engagement mechanisms.

Experimental Workflows: Synthetic Integration

To integrate 2-(Piperidin-4-yl)pyrazine into a larger drug scaffold, the most robust approach is the amidation of a carboxylic acid-containing core. The following protocol utilizes HATU as the coupling reagent.

Causality of Reagent Selection: HATU is selected over EDC/HOBt due to its superior efficiency with sterically hindered secondary amines (like the 4-substituted piperidine). N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; its primary role is to neutralize the dihydrochloride salt of the building block, liberating the free amine in situ without competing for the activated ester.

Step-by-Step Amidation Protocol

  • Reagent Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the core carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.

  • Activation : Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution. Self-Validation Check: The solution should turn pale yellow, indicating the formation of the active O-Atab ester. Stir at room temperature for 15 minutes.

  • Amine Addition : Add 2-(Piperidin-4-yl)pyrazine dihydrochloride[1] (1.1 equiv) in one portion. An additional 2.0 equiv of DIPEA must be added to ensure complete neutralization of the hydrochloride salts.

  • Reaction Monitoring : Stir the reaction at room temperature for 2-4 hours. Self-Validation Check: Monitor via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass [M+H]+ confirms reaction completion.

  • Aqueous Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to remove residual DMF and the tetramethylurea byproduct generated by HATU.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC or flash column chromatography (typically using a DCM/MeOH gradient).

SyntheticWorkflow Step1 1. Reagent Preparation (Core Acid + HATU + DIPEA in DMF) Step2 2. Active Ester Formation (Stir 15 min at RT) Step1->Step2 Step3 3. Amine Addition (Add C9H13N3·2HCl + Extra DIPEA) Step2->Step3 Step4 4. Reaction Progression (Monitor via LC-MS for[M+H]+) Step3->Step4 Step5 5. Workup & Purification (LiCl Wash & Prep-HPLC) Step4->Step5

Step-by-step synthetic workflow for the amidation of 2-(Piperidin-4-yl)pyrazine.

Conclusion

The 2-(Piperidin-4-yl)pyrazine building block represents a masterclass in rational drug design. By meticulously balancing basicity, topological polar surface area, and hydrogen-bonding vectors, it provides medicinal chemists with a versatile tool for navigating the complex pharmacokinetic and pharmacodynamic landscapes of both GPCR and kinase targets. Adherence to robust, self-validating synthetic protocols ensures its seamless integration into next-generation therapeutics.

References

1.[1] 1803582-75-3 | 2-(Piperidin-4-yl)pyrazine dihydrochloride. ChemScene. 2.[3] 736134-74-0 | 2-(piperidin-4-yl)pyrazine. Key Organics. 3.[5] 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC (NIH). 4.[2] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. PMC (NIH). 5.[4] Pyrazines as modulators of GPR6. Google Patents (US10273225B2). 6.[6] Structure-Activity Studies of Novel di-substituted [1,2,5]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons.

Sources

Foundational

The Emergence of 2-(Piperidin-4-yl)pyrazine as a Cornerstone in Allosteric SHP2 Inhibition: A Technical Guide

Abstract The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling and a high-priority target in oncology and immuno-oncology. Historically, phosphatases were...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling and a high-priority target in oncology and immuno-oncology. Historically, phosphatases were deemed "undruggable" due to the challenge of achieving selective inhibition of their highly conserved active sites. A paradigm shift occurred with the discovery of a novel allosteric mechanism, enabling the development of potent and selective inhibitors. This guide provides an in-depth technical analysis of the 2-(Piperidin-4-yl)pyrazine scaffold, a foundational chemical moiety that has been instrumental in the design of clinical-stage allosteric SHP2 inhibitors. We will dissect its mechanism of action, explore its role in pioneering drug candidates, and provide detailed protocols for researchers aiming to investigate this important therapeutic target.

Introduction: SHP2 as a Pivotal Signaling Regulator and Therapeutic Target

Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial positive regulatory role in multiple signaling cascades, most notably the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2] Downstream of various receptor tyrosine kinases (RTKs), SHP2 is recruited to phosphorylated adapter proteins, where it becomes activated and dephosphorylates specific substrates, ultimately leading to the activation of RAS and its effectors.[1][3][4]

Dysregulation of SHP2 is implicated in numerous human diseases. Gain-of-function mutations in PTPN11 are the cause of Noonan syndrome, a developmental disorder, and are also found in various malignancies, including juvenile myelomonocytic leukemia and solid tumors like lung and breast cancer.[5][6] Furthermore, SHP2 is a key mediator in the programmed cell death protein 1 (PD-1) pathway, which is a major immune checkpoint.[7][8] Its multifaceted role in both cancer cell proliferation and immune evasion makes it a highly attractive target for therapeutic intervention.[2][7]

The primary challenge in targeting SHP2, and phosphatases in general, has been the difficulty of developing inhibitors that are selective for the catalytic site.[5][9] The breakthrough came with the discovery of a novel allosteric binding site, which allows for highly selective inhibition without competing with the natural substrate at the active site.[8][10]

The Allosteric Mechanism: Locking SHP2 in an Inactive State

Under basal conditions, SHP2 exists in a "closed" or auto-inhibited conformation. In this state, the N-terminal SH2 domain physically blocks the active site of the protein tyrosine phosphatase (PTP) domain, preventing substrate access.[11][12] Upon stimulation by growth factors, SHP2 is recruited to phosphotyrosine-containing proteins via its SH2 domains. This binding event induces a conformational change to an "open," active state, releasing the N-SH2 domain from the PTP domain and allowing catalysis to occur.[12][13][14]

Allosteric inhibitors, pioneered by compounds containing the 2-(Piperidin-4-yl)pyrazine core, exploit this natural regulatory mechanism. They bind to a previously undisclosed tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[8][10] This binding event stabilizes the closed, auto-inhibited conformation of SHP2, effectively locking the enzyme in an inactive state and preventing its participation in downstream signaling.[8][11]

SHP2_Allosteric_Inhibition cluster_0 Basal State cluster_1 Cellular Activation cluster_2 Allosteric Inhibition Inactive SHP2 (Closed, Auto-inhibited) N-SH2 blocks PTP active site Active SHP2 (Open, Active) N-SH2 is displaced Inactive->Active Activation Signal (e.g., RTK signaling) Inhibited SHP2 (Inhibited) Locked in closed state Inactive->Inhibited Active->Inactive Signal Termination Active->Inhibited pY_Protein Phosphorylated Binding Partner (e.g., GAB1) pY_Protein->Active Binds to SH2 domains Inhibitor Allosteric Inhibitor (e.g., SHP099) Inhibitor->Inactive Binds to allosteric site

Caption: Mechanism of SHP2 allosteric inhibition.

The 2-(Piperidin-4-yl)pyrazine Scaffold: A Privileged Fragment

The discovery of the 2-(Piperidin-4-yl)pyrazine moiety was a seminal moment in the development of SHP2 inhibitors. This fragment forms the core of SHP099, the first potent, selective, and orally bioavailable allosteric SHP2 inhibitor to be reported.[8] Structure-based drug design and high-throughput screening identified this scaffold as an ideal anchor for the allosteric pocket.[8][9]

X-ray crystallography studies of SHP099 bound to SHP2 revealed the key interactions:

  • The piperidine ring's basic amine forms a critical network of hydrogen bonds with residues Thr-108, Glu-110, and Phe-113.[15]

  • The pyrazine ring makes hydrogen bond interactions with the side chain of Arg-111 and the backbone of Glu-250.[15]

  • A substituted aryl group, such as the 2,3-dichlorophenyl group in SHP099, engages in a strong cation-π stacking interaction with Arg-111.[10][15]

These interactions collectively stabilize the auto-inhibited conformation, leading to potent inhibition of phosphatase activity.[16] The modular nature of this scaffold has allowed for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties, leading to several clinical candidates.

Key Inhibitors and Comparative Potency

The 2-(Piperidin-4-yl)pyrazine scaffold and its derivatives are central to many SHP2 inhibitors that have advanced into clinical development. These compounds exhibit potent biochemical and cellular activity.

InhibitorCore Scaffold VariationTargetIC50 (Biochemical)Status/Reference
SHP099 6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amineSHP2-WT~71 nMPreclinical Tool[16]
TNO155 (Batoprotafib) Pyrazine derivativeSHP2-WT11 nMClinical Trials[17][18]
RLY-1971 (GDC-1971) Pyrazolopyrazine coreSHP2-WTN/AClinical Trials[19]
PF-07284892 Allosteric InhibitorSHP2-WT21 nMPreclinical[20]

Note: IC50 values can vary based on assay conditions. This table is for comparative purposes.

Experimental Protocols for SHP2 Inhibitor Characterization

Validating the activity of novel SHP2 inhibitors requires robust biochemical and cellular assays. Here, we provide foundational, step-by-step protocols.

Biochemical SHP2 Phosphatase Activity Assay

This protocol measures the direct enzymatic activity of recombinant SHP2 and its inhibition by a test compound. It utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which becomes highly fluorescent upon dephosphorylation.[21][22]

Principle: SHP2 dephosphorylates the non-fluorescent DiFMUP substrate to produce the fluorescent product DiFMU. The rate of fluorescence increase is directly proportional to SHP2 activity.

Materials:

  • Recombinant full-length wild-type SHP2 (e.g., BPS Bioscience, Cat. No. 30022)[22]

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.[21]

  • Activating Peptide: Dually phosphorylated IRS-1 peptide (for activating WT SHP2).[23]

  • Substrate: DiFMUP (e.g., from Thermo Fisher Scientific).

  • Test Inhibitor and Vehicle Control (DMSO).

  • 384-well black, flat-bottom plates.

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of SHP2 enzyme in Assay Buffer.

    • Prepare a working solution of the activating peptide in Assay Buffer.[23]

    • Prepare a stock solution of DiFMUP in DMSO and dilute to the final working concentration (e.g., 10-100 µM) in Assay Buffer.[21][24]

    • Prepare serial dilutions of the test inhibitor in DMSO, followed by a final dilution in Assay Buffer.

  • Enzyme Activation (for WT SHP2):

    • In a microcentrifuge tube, mix the SHP2 enzyme and the activating peptide.

    • Incubate at room temperature for 20-30 minutes to allow the enzyme to adopt an active conformation.[21][23]

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted inhibitor solution or DMSO vehicle to the appropriate wells of the 384-well plate.

    • Add 10 µL of the activated enzyme solution to all wells.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the phosphatase reaction by adding 10 µL of the DiFMUP substrate solution to all wells.

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

    • Monitor the increase in fluorescence in a kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Caption: Workflow for a biochemical SHP2 inhibition assay.

Cellular Target Engagement and Pathway Modulation Assay

This protocol assesses whether an inhibitor can enter cells, bind to SHP2, and block downstream signaling (e.g., phosphorylation of ERK).

Principle: In many cancer cell lines, the MAPK pathway is constitutively active. Inhibition of SHP2 will lead to a decrease in the phosphorylation of ERK (p-ERK), which can be measured by Western blotting.

Materials:

  • Cancer cell line with active MAPK signaling (e.g., KYSE-520, an esophageal squamous cell carcinoma line).[25]

  • Cell culture medium, FBS, and supplements.

  • Test Inhibitor and Vehicle Control (DMSO).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer system, and membranes.

  • Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-SHP2, anti-Actin (or other loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the SHP2 inhibitor or DMSO vehicle for a specified time (e.g., 2-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate with ice-cold Lysis Buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Load equal amounts of protein per lane and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies for total ERK1/2 and a loading control like Actin.

    • Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.

Conclusion and Future Directions

The discovery of the 2-(Piperidin-4-yl)pyrazine scaffold and its role in allosteric SHP2 inhibition represents a landmark achievement in phosphatase drug discovery. It provided a viable strategy to selectively target SHP2, leading to the development of multiple clinical candidates like TNO155.[7][26] The insights gained from this chemical series continue to fuel the design of next-generation inhibitors with improved properties and novel therapeutic applications.[6][25] As our understanding of SHP2's complex biology deepens, these powerful chemical tools will be indispensable for both basic research and the development of new combination therapies aimed at overcoming drug resistance and improving patient outcomes in oncology and beyond.[27]

References

  • Structural reorganization of SHP2 by oncogenic mutations and implications for oncoprotein resistance to allosteric inhibition - PMC. (2018, October 30). Vertex AI Search.
  • SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. (2023, November 1). Vertex AI Search.
  • A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed. (2020, February 28). Vertex AI Search.
  • The Phosphotyrosine Phosphatase SHP-2 Participates in a Multimeric Signaling Complex and Regulates T Cell Receptor (TCR) coupling to the Ras/Mitogen-activated Protein Kinase (MAPK)
  • The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor - PubMed. (2006, May 15). Vertex AI Search.
  • Targeting Oncogenic Src Homology 2 Domain-Containing Phosphatase 2 (SHP2) by Inhibiting Its Protein–Protein Interactions | Journal of Medicinal Chemistry - ACS Publications. (2021, October 29). Vertex AI Search.
  • What are SHP2 inhibitors and how do they work?. (2024, June 21). Vertex AI Search.
  • Signalling mechanisms of the tyrosine phosphatase SHP2 upstream of Ras - Apollo. (2025, August 22). Vertex AI Search.
  • The Central Role of SHP2 in Cell Signaling: A Technical Guide for Researchers - Benchchem. Vertex AI Search.
  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Tre
  • Crystal structures and SAXS curves from closed SHP2 and open SHP2E76K a...
  • Structure of the open active state of SHP2. a Chemical shifts of ΔN-SH2...
  • SHP2 Human Phosphatase Enzymatic LeadHunter Assay - TW. Vertex AI Search.
  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed. (2020, November 25). Vertex AI Search.
  • Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed. (2016, September 8). Vertex AI Search.
  • Atomistic ensemble of active SHP2 phosphatase - bioRxiv. (2023, November 25). Vertex AI Search.
  • SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy | Cancer Discovery - AACR Journals. (2023, August 4). Vertex AI Search.
  • tno155 | MedChemExpress (MCE) Life Science Reagents. Vertex AI Search.
  • SHP-2 Phosphatase #8007 - Cell Signaling Technology. Vertex AI Search.
  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC - NIH. (2022, September 20). Vertex AI Search.
  • Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC. (2023, January 10). Vertex AI Search.
  • SHP-2 (catalytic domain) Homogeneous Assay Kit - BPS Bioscience. Vertex AI Search.
  • Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][3][11] triazin-4. (2022, December 8). Vertex AI Search.

  • Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - OSTI.GOV. (2016, June 27). Vertex AI Search.
  • Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes | ACS Bio & Med Chem Au. (2023, July 14). Vertex AI Search.
  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement - YouTube. (2022, March 8). Vertex AI Search.
  • TNO155 Demonstrates Manageable Safety and Consistent SHP2 Inhibition in Advanced Solid Tumors | OncLive. (2021, June 4). Vertex AI Search.
  • SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC. (2023, December 27). Vertex AI Search.
  • Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer - ResearchG
  • Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC - NIH. (2023, October 6). Vertex AI Search.
  • Discovery of SHP2 Inhibitor GDC-1971 (RLY-1971) Containing a Pyrazolopyrazine Core. Vertex AI Search.
  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors | ACS Medicinal Chemistry Letters. (2023, November 15). Vertex AI Search.
  • Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors | Journal of Medicinal Chemistry. (2019, January 28). Vertex AI Search.

Sources

Exploratory

2-(Piperidin-4-yl)pyrazine as a scaffold in medicinal chemistry

An in-depth technical analysis of the 2-(piperidin-4-yl)pyrazine scaffold reveals its status as a highly privileged motif in modern drug discovery. By bridging the electron-deficient, hydrogen-bond-accepting pyrazine rin...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the 2-(piperidin-4-yl)pyrazine scaffold reveals its status as a highly privileged motif in modern drug discovery. By bridging the electron-deficient, hydrogen-bond-accepting pyrazine ring with the basic,


-rich piperidine system, this scaffold provides medicinal chemists with a versatile template for targeting kinases, amidases, and G-protein-coupled receptors (GPCRs).

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale behind this scaffold, map its structure-activity relationship (SAR) evolution across key therapeutic targets, and provide field-proven, self-validating protocols for its synthesis and biological evaluation.

Physicochemical Profiling & Vector Mapping

The strategic value of 2-(piperidin-4-yl)pyrazine lies in its dual nature. The pyrazine moiety provides two


 nitrogen atoms that act as excellent hydrogen bond acceptors. Because pyrazine is weakly basic (

), it remains unprotonated at physiological pH, making it an ideal hinge-binding motif in kinase inhibitors[1]. Conversely, the piperidine ring attached at the C4 position introduces a three-dimensional

vector. Its secondary amine (

) is protonated in vivo, enhancing aqueous solubility and providing a synthetic handle for late-stage functionalization (e.g., acylation, sulfonylation).

Table 1: Physicochemical Parameters of the 2-(Piperidin-4-yl)pyrazine Core [2]

PropertyValueImplication for Drug Design
Molecular Weight 163.22 g/mol High ligand efficiency; leaves ample molecular weight budget for derivatization (Rule of 5 compliant).
LogP (calculated) ~0.5 - 1.0Excellent hydrophilicity, ensuring favorable aqueous solubility and minimizing non-specific binding.

(Piperidine NH)
~9.5Protonated at physiological pH; capable of forming critical salt bridges with acidic target residues.

(Pyrazine N)
~0.6Weakly basic; acts primarily as a neutral hydrogen bond acceptor without introducing basicity-related toxicity.
Topological Polar Surface Area 38.0 ŲOptimal for membrane permeability, allowing for potential blood-brain barrier (BBB) penetration in CNS drugs.

Therapeutic Applications & SAR Evolution

NAAA Inhibitors for Neuroinflammation

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a critical enzyme that degrades palmitoylethanolamide (PEA), an endogenous anti-inflammatory lipid. Inhibiting NAAA preserves PEA levels, offering a potent analgesic and anti-inflammatory strategy[3].

In a landmark 2022 SAR study, researchers explored the piperidine-pyrazine axis to develop non-covalent NAAA inhibitors[4]. Initial hits utilized an ether linker between the piperidine and pyrazine rings. When researchers attempted to simplify the molecule by synthesizing the direct 2-(piperidin-4-yl)pyrazine core (Compound 24), inhibitory activity was abolished (>50 μM) due to the loss of conformational flexibility required to navigate the NAAA active site[3].

To solve this, the causality of the SAR dictated a shift from flexibility to precise pre-organization. By constraining the piperidine ring into an azabicyclo[3.2.1]octane bridged system, the correct vector trajectory was restored, yielding submicromolar activity (Compound 20,


 μM) and ultimately leading to highly potent clinical candidates (Compound 50, 

μM)[5].

Table 2: SAR Evolution of Piperidine-Pyrazine Derivatives in NAAA Inhibition [3][5]

Compound ModificationStructural Changeh-NAAA

(μM)
SAR Rationale
Parent Hit (1) Piperidine-O-Pyrazine~1.15Baseline activity; flexible ether linker allows target engagement.
Compound 24 Direct Piperidin-4-ylpyrazineInactive (>50)Direct bond restricts necessary conformational flexibility in the binding pocket.
Compound 18 Azetidine contractionInactive (>50)Ring contraction alters the vector angle, preventing sulfonamide engagement.
Compound 20 Azabicyclo[3.2.1]octane0.23Bridged rigidification restores optimal trajectory for the pyrazole sulfonamide.
Compound 50 Bridged + Ethoxymethyl0.042Optimized lipophilic interactions in the active site yield low-nanomolar potency.
Kinase and PDE10 Modulation

Beyond amidases, the scaffold is heavily patented for Protein Kinase Modulators (e.g., Chk1 and JAK inhibitors)[1][6]. In Chk1 inhibitors, the pyrazine nitrogen acts as a crucial hydrogen bond acceptor to the kinase hinge region (e.g., Cys87), while the piperidine ring extends into the solvent-exposed channel, allowing the attachment of solubilizing morpholine or piperazine groups[7]. Furthermore, the scaffold has demonstrated high efficacy in PDE10 inhibitors designed for the treatment of schizophrenia and bipolar disorder, leveraging the core's excellent BBB permeability[8].

Visualizing the Pharmacology and Workflow

NAAA_Pathway PEA Palmitoylethanolamide (PEA) NAAA NAAA Enzyme (Active) PEA->NAAA Substrate Receptor PPAR-alpha Activation PEA->Receptor Accumulation Activates Degradation Degradation Products (Palmitic Acid + EA) NAAA->Degradation Hydrolysis Inhibitor 2-(Piperidin-4-yl)pyrazine Derivative Inhibitor->NAAA Non-covalent Inhibition Inflammation Anti-inflammatory & Analgesic Effects Receptor->Inflammation Downstream Signaling

Figure 1: Mechanism of NAAA inhibitors preserving PEA to activate PPAR-alpha signaling.

SAR_Workflow Start 2-Chloropyrazine + Piperidine-4-boronic acid Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Core 2-(Piperidin-4-yl)pyrazine Core Coupling->Core Deriv Piperidine N-Alkylation/ Sulfonylation Core->Deriv Screening In Vitro High-Throughput Screening Deriv->Screening Opt SAR Optimization (Scaffold Hopping) Screening->Opt Opt->Deriv Iterative Design

Figure 2: Iterative synthetic workflow and SAR optimization for pyrazine-piperidine scaffolds.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies incorporate explicit causality for reagent selection and orthogonal validation gates to prevent false-positive data generation.

Synthesis of the 2-(Piperidin-4-yl)pyrazine Core via Suzuki-Miyaura Coupling

Objective: Construct the C-C bond between the pyrazine and piperidine rings. Causality & Design: Direct nucleophilic aromatic substitution (


) is often inefficient for linking 

carbons to pyrazine. Therefore, a palladium-catalyzed Suzuki-Miyaura cross-coupling is utilized.

is selected as the catalyst because its large bite angle facilitates the challenging reductive elimination step of the bulky

-hybridized piperidine-boronic ester. The piperidine nitrogen must be Boc-protected to prevent catalyst poisoning and unwanted side reactions.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 2-chloropyrazine (1.0 equiv), 1-Boc-piperidine-4-boronic acid pinacol ester (1.2 equiv), and

    
     (0.05 equiv).
    
  • Solvent & Base: Add degassed 1,4-dioxane and an aqueous solution of

    
     (2.0 M, 3.0 equiv). Validation Gate: Ensure the solvent is thoroughly sparged with argon for 15 minutes prior to addition; oxygen contamination will rapidly oxidize the Pd(0) active species, halting the reaction.
    
  • Reaction: Heat the biphasic mixture to 90°C for 12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over

    
    , filter, and concentrate.
    
  • Deprotection: Dissolve the crude intermediate in DCM and add Trifluoroacetic Acid (TFA) (10 equiv) at 0°C. Stir for 2 hours at room temperature.

  • Purification: Concentrate under reduced pressure and purify via reverse-phase automated flash chromatography (C18 column,

    
    /MeCN with 0.1% TFA) to yield the 2-(piperidin-4-yl)pyrazine TFA salt.
    
  • Validation: Confirm structure via

    
    -NMR (look for the distinct pyrazine aromatic protons at ~8.4-8.6 ppm and the piperidine multiplet at ~3.0-3.5 ppm) and High-Resolution Mass Spectrometry (HRMS).
    
In Vitro High-Throughput NAAA Fluorescence Assay

Objective: Evaluate the inhibitory potency (


) of synthesized derivatives against human NAAA.
Causality & Design:  NAAA operates at an acidic pH (pH 4.5) within lysosomes. The assay utilizes a fluorogenic substrate, PAMCA (N-(4-methyl coumarin-7-yl) palmitamide), which releases fluorescent 7-amino-4-methylcoumarin (AMC) upon hydrolysis. Continuous fluorescence readout is chosen over end-point assays because it allows for the real-time identification of assay interference (e.g., auto-fluorescent compounds or quenchers) by analyzing the raw fluorescence baseline before substrate addition.

Step-by-Step Protocol:

  • Enzyme Preparation: Recombinant human NAAA is diluted in assay buffer (100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton X-100, 3 mM DTT, pH 4.5).

  • Compound Plating: Dispense 1 μL of the inhibitor (10-point dose-response curve in DMSO) into a black 384-well microplate.

  • Pre-incubation: Add 40 μL of the enzyme solution to the wells. Incubate at 37°C for 30 minutes. Validation Gate: Include a DMSO-only vehicle control (Negative Control) and a known potent inhibitor like ARN19689 (Positive Control)[4].

  • Baseline Reading: Read the plate at

    
     nm / 
    
    
    
    nm to establish background fluorescence and flag auto-fluorescent hits.
  • Reaction Initiation: Add 10 μL of PAMCA substrate (final concentration 5 μM).

  • Kinetic Readout: Monitor fluorescence continuously for 60 minutes at 37°C.

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay run. Calculate

    
     values using a 4-parameter logistic non-linear regression model based on the initial velocity (
    
    
    
    ) of the linear phase of the reaction.

References

  • PubChem Compound Summary for CID 83830420, 2-Methoxy-5-(piperidin-4-yl)pyrazine. National Center for Biotechnology Information. Available at:[Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, ACS Publications (2022). Available at:[Link]

  • Protein kinase modulators and methods of use. Patent CA2484209C, Google Patents.
  • Pyrazine compounds as phosphodiesterase 10 inhibitors. Patent WO2010057121A1, Google Patents.

Sources

Foundational

Biological Activity of Piperidine-Pyrazine Hybrid Scaffolds

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals A Medicinal Chemistry Perspective on Rational Design and Therapeutic Utility[1] Executive Summary The fu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Medicinal Chemistry Perspective on Rational Design and Therapeutic Utility[1]

Executive Summary

The fusion of piperidine (a saturated, basic C5N heterocycle) and pyrazine (an aromatic, electron-deficient C4N2 heterocycle) creates a "privileged scaffold" with unique physicochemical properties.[1] This hybrid architecture leverages the metabolic stability and hydrogen-bonding potential of the pyrazine core while utilizing the piperidine ring as a flexible, basic anchor for receptor interaction.

This guide analyzes the biological activity of these hybrids, focusing on their role as Multitarget-Directed Ligands (MTDLs) in neuropharmacology (Alzheimer’s, Pain), oncology (Lung Carcinoma), and metabolic disorders (Diabetes). We critically examine the Structure-Activity Relationships (SAR) that dictate their selectivity and provide validated protocols for their synthesis and evaluation.

Structural Rationale: The "Push-Pull" Scaffold

The medicinal value of the piperidine-pyrazine hybrid lies in the complementary nature of its components:

  • The Piperidine Anchor (The "Base"):

    • Role: Acts as the primary protonation site at physiological pH.

    • Mechanism: The

      
       hybridized nitrogen often forms critical salt bridges with anionic residues (e.g., Aspartate or Glutamate) in GPCR binding pockets (e.g., H3R, Sigma-1).
      
    • Advantage: Unlike piperazine, piperidine lacks the second nitrogen, increasing lipophilicity (

      
      ) and blood-brain barrier (BBB) permeability.
      
  • The Pyrazine Core (The "Linker/Warhead"):

    • Role: Provides a rigid, planar platform that positions substituents in specific vectors.

    • Mechanism: The electron-deficient ring participates in

      
       stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in enzyme active sites.
      
    • Metabolic Stability: Pyrazine is less susceptible to oxidative metabolism compared to phenyl rings, prolonging half-life.

Therapeutic Case Studies & Mechanisms[2]

Case Study A: Neuropharmacology (Pain & Neuropathy)

Target: Histamine H3 Receptor (H3R) and Sigma-1 Receptor (


R).[2]

Recent studies have highlighted the superiority of piperidine-based ligands over their piperazine counterparts for dual H3R/


R targeting.
  • The "Piperidine Switch": Research indicates that replacing a piperazine core with piperidine significantly enhances H3R affinity.

    • Observation: Compound 16 (a piperazine-pyrazine hybrid) showed negligible H3R activity.[2]

    • Causality: The second nitrogen in piperazine lowers the

      
       of the distal basic nitrogen, weakening the essential salt bridge with Glu172  in the 
      
      
      
      R binding pocket and Asp114 in H3R.
    • Solution: Utilizing an unsubstituted piperidine restores the optimal basicity (

      
      ), enabling nanomolar affinity (
      
      
      
      nM) for both targets.
Case Study B: Oncology (Lung Carcinoma)

Target: Apoptosis induction via Caspase-3/8 and p53 pathways.

Pyrazine-piperidine amides have demonstrated potent cytotoxicity against non-small cell lung cancer (Calu-6 cell lines).

  • Mechanism of Action: These hybrids do not merely inhibit proliferation; they actively trigger programmed cell death.

    • G2/M Arrest: The compounds disrupt microtubule dynamics, preventing mitosis.

    • Apoptotic Cascade: Treatment leads to the upregulation of p53 (tumor suppressor) and the cleavage of Caspase-3 , the executioner enzyme of apoptosis.

Visualization: Apoptotic Signaling Pathway

ApoptosisPathway Hybrid Piperidine-Pyrazine Hybrid Ligand Microtubules Microtubule Destabilization Hybrid->Microtubules Targets G2M G2/M Cell Cycle Arrest Microtubules->G2M p53 p53 Upregulation G2M->p53 Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Mito Mitochondrial Cytochrome c Release Bax->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis APOPTOSIS Caspase3->Apoptosis

Caption: Proposed mechanism of action for pyrazine-piperidine hybrids in Calu-6 lung carcinoma cells, highlighting the p53-mediated caspase cascade.

Structure-Activity Relationship (SAR) Analysis

The biological output of the scaffold is tunable via three specific vectors:

SAR VectorModificationBiological EffectMechanistic Rationale
Linker (L) Amide vs. SulfonamideAmide is preferred for H3R/

R.
Amide provides H-bond acceptors/donors critical for orienting the pyrazine ring within the receptor pocket.
Pyrazine Ring (R1) Electron-Withdrawing Groups (EWG)Increases metabolic stability; alters

-stacking.
EWGs (e.g., -Cl, -CN) lower electron density, strengthening interactions with electron-rich aromatic residues (Phe/Trp).
Piperidine Nitrogen (N1) Benzyl vs. Alkyl SubstitutionBenzyl enhances affinity; Alkyl improves solubility.Benzyl groups engage in additional hydrophobic interactions in the "hydrophobic tunnel" of enzymes like AChE.
Visualization: SAR Logic Flow

SAR_Logic Scaffold Piperidine-Pyrazine Hybrid Core Mod_N Piperidine N-Substitution Scaffold->Mod_N Mod_Py Pyrazine Ring Substituents Scaffold->Mod_Py Mod_Link Linker Type (Amide/Ether) Scaffold->Mod_Link Eff_Basic Basicity Modulation (Salt Bridge Strength) Mod_N->Eff_Basic Critical for GPCRs Eff_Pi Pi-Pi Stacking (Active Site Anchor) Mod_Py->Eff_Pi Critical for Kinases Eff_Met Metabolic Stability (Half-life) Mod_Py->Eff_Met Mod_Link->Eff_Pi Conformational Control

Caption: SAR decision matrix demonstrating how structural modifications translate to physicochemical and biological outcomes.

Experimental Protocols

Synthesis: Pyrazine-Piperidine Amide Coupling

This protocol describes the synthesis of a pyrazine-piperidine hybrid via a standard EDC/DMAP coupling, favored for its mild conditions and high yield.

Reagents:

  • Pyrazine-2-carboxylic acid (1.0 equiv)

  • 4-Amino-1-Boc-piperidine (1.0 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • DMAP (0.2 equiv)[3]

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve Pyrazine-2-carboxylic acid in anhydrous DCM (0.1 M concentration) under a nitrogen atmosphere. Add EDC

    
    HCl and DMAP.[3] Stir at 
    
    
    
    for 30 minutes to form the active ester.
  • Coupling: Add 4-Amino-1-Boc-piperidine dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Work-up: Quench with water. Extract the aqueous layer with DCM (

    
    ). Wash combined organics with 1N HCl (to remove unreacted amine/DMAP), saturated 
    
    
    
    , and brine.
  • Purification: Dry over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexane:EtOAc gradient).
    
  • Deprotection (Optional): To expose the free piperidine amine, treat the Boc-protected intermediate with TFA/DCM (1:4) for 2 hours at room temperature.

Biological Assay: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is recommended over MTT for these hybrids due to potential interference of the pyrazine nitrogen with tetrazolium reduction.

Protocol:

  • Seeding: Seed Calu-6 cells (

    
     cells/well) in 96-well plates and incubate for 24 hours.
    
  • Treatment: Add the hybrid compound (dissolved in DMSO, final concentration <0.1%) at graded concentrations (

    
    ). Incubate for 48 hours.
    
  • Fixation: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at

    
    . Wash 
    
    
    
    with water.
  • Staining: Stain with 0.4% SRB solution (in 1% acetic acid) for 15 minutes. Wash unbound dye with 1% acetic acid.

  • Quantification: Solubilize bound dye with 10 mM Tris base (pH 10.5). Measure absorbance at 510 nm.

  • Analysis: Calculate

    
     using non-linear regression (dose-response inhibition).
    

References

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Source: Journal of Medicinal Chemistry (ACS Publications), 2023. URL:[Link]

  • Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment. Source: Current Pharmaceutical Design, 2026. URL:[Link]

  • Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Source: ResearchGate, 2020. URL:[Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Source: International Journal of Molecular Sciences (MDPI), 2023. URL:[Link][1]

  • Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Source: ACG Publications, 2023. URL:[Link]

Sources

Exploratory

2-(Piperidin-4-yl)pyrazine as a Core Scaffold in PTPN11/SHP2 Allosteric Inhibition: A Technical Whitepaper

Prepared by: Senior Application Scientist, Oncology & Structural Biology Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers Executive Summary: The PTPN11 Challenge and the Allosteric...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Oncology & Structural Biology Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers

Executive Summary: The PTPN11 Challenge and the Allosteric Paradigm

The PTPN11 gene encodes the Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), a non-receptor phosphatase that acts as a critical signal transducer downstream of receptor tyrosine kinases (RTKs)[1]. Unlike most phosphatases that act as tumor suppressors, SHP2 is a bona fide oncoprotein. It is required for full activation of the RAS-MAPK signaling cascade, driving proliferation in RTK-driven cancers (e.g., EGFR-mutant NSCLC, esophageal cancer) and playing a pivotal role in PD-1/PD-L1-mediated immune evasion in the tumor microenvironment[2][3].

Historically, targeting SHP2 was considered "undruggable." The highly conserved, positively charged catalytic pocket of the PTP domain requires highly polar molecules for orthosteric inhibition, resulting in compounds with zero oral bioavailability and poor cell permeability[1][4]. The breakthrough in SHP2 pharmacology was the discovery of allosteric inhibition. By targeting a lipophilic "tunnel" at the interface of the N-SH2, C-SH2, and PTP domains, researchers successfully locked SHP2 in its closed, auto-inhibited conformation[1][5].

Within this paradigm, the 2-(piperidin-4-yl)pyrazine scaffold—and its structural derivatives—has emerged as a highly privileged pharmacophore. This whitepaper details the mechanistic rationale, structural biology, and self-validating experimental workflows required to evaluate PTPN11 inhibitors utilizing this specific chemical moiety.

Mechanistic Rationale: Why the Pyrazine-Piperidine Motif?

In its basal state, SHP2 is auto-inhibited: the N-SH2 domain wedges into the PTP catalytic site, blocking substrate access[3]. Activation occurs when bis-phosphotyrosyl peptides bind the SH2 domains, causing a conformational shift that releases the PTP domain[5].

Allosteric inhibitors act as molecular glue, stabilizing the inactive N-SH2/PTP interface. The pyrazine-piperidine axis is perfectly tuned for this microenvironment:

  • The Pyrazine Core: Acts as the central structural hub. The pyrazine nitrogen atoms engage in critical hydrogen bonding with the backbone carbonyl of Glu-250 and the side chain of Arg-111[5][6]. Furthermore, the electron-deficient nature of pyrazine allows for strong

    
    -cation interactions with the guanidinium group of Arg-111[6].
    
  • The Piperidine Ring: Whether linked via a C-N bond (as in first-generation SHP099) or a C-C bond (as in the 2-(piperidin-4-yl)pyrazine building block), the piperidine ring projects a basic amine deep into the allosteric cleft. This amine forms a highly stable, tripartite hydrogen-bond network with the backbones of Thr-108, Glu-110, and Phe-113[5][6].

  • C-C vs. C-N Linkage Causality: Transitioning to a C-C linkage (piperidin-4-yl) rather than a C-N linkage alters the rotational degrees of freedom and the

    
     of the distal amine. This subtle shift is engineered to improve Caco-2 permeability and reduce hERG liability while maintaining the critical Thr-108 interaction[7].
    

Pathway RTK Receptor Tyrosine Kinases (EGFR, HER2, MET) SHP2_Act SHP2 (Active) Open Conformation RTK->SHP2_Act pY Binding PD1 PD-1 / ITIM Motifs (T-Cells) PD1->SHP2_Act pY Binding SHP2_Inact SHP2 (Auto-inhibited) PTPN11 Basal State SHP2_Inact->SHP2_Act Conformational Shift RAS RAS-RAF-MEK SHP2_Act->RAS Immune T-Cell Exhaustion (Immune Evasion) SHP2_Act->Immune ERK ERK Phosphorylation (Tumor Proliferation) RAS->ERK Inhibitor Pyrazine-Piperidine Allosteric Inhibitor Inhibitor->SHP2_Inact Locks N-SH2/PTP Interface

Fig 1: SHP2 signaling axis and the mechanistic intervention of allosteric inhibitors.

Quantitative Data: Evolution of the Scaffold

To understand the trajectory of PTPN11 drug discovery, we must compare the pharmacological profiles of compounds utilizing the pyrazine/piperidine pharmacophore. The data below synthesizes the optimization from early tool compounds to clinical candidates.

CompoundScaffold CoreSHP2

(nM)
p-ERK

(nM)
Oral Bioavailability (F%)Ref
SHP099 Aminopyrazine + Piperidine (C-N)71250~40%[1][4]
TK-642 Pyrazolopyrazine + Piperidine2.71842.5%[8]
TNO155 Aminopyrazine + Spirocyclic amine1140>50%[2]
Cmpd 21 5-Azaquinoxaline + Bridged Piperidine1528Moderate[5][6]

Table 1: Comparative pharmacological profiles of SHP2 allosteric inhibitors highlighting the necessity of the pyrazine and basic amine (piperidine/spirocyclic) interactions.

Self-Validating Experimental Workflows

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. To validate a novel 2-(piperidin-4-yl)pyrazine derivative, you must employ a cascading workflow: from isolated biochemical target engagement to cellular functional modulation.

Workflow Exp 1. PTPN11 Expression (Recombinant SHP2) Assay 2. DiFMUP Assay (Allosteric Validation) Exp->Assay Cell 3. p-ERK Modulation (Cellular Efficacy) Assay->Cell Tox 4. Orthogonal Controls (Total ERK / Viability) Cell->Tox

Fig 2: Cascading validation workflow for novel SHP2 allosteric inhibitors.

Protocol 1: Recombinant SHP2 (PTPN11) Expression & Purification

Causality: To ensure the inhibitor binds the auto-inhibited state, we must express the full-length wild-type (WT) SHP2 (amino acids 1-593). Truncated PTP domains will yield false negatives for allosteric inhibitors[8].

  • Plasmid & Host: Transform pET-28a(+) vector containing full-length human PTPN11 (N-terminal His-tag) into E. coli BL21 Rosetta (DE3) cells[8].

  • Induction: Grow in LB medium at 37°C until

    
     reaches 0.6-0.8. Crucial Step: Induce with 0.3 mM IPTG and immediately drop the temperature to 18°C for 16 hours. Lower temperatures prevent the formation of inclusion bodies and ensure proper folding of the multi-domain protein[8].
    
  • Purification: Lyse cells via sonication in buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM imidazole, 2 mM

    
    -mercaptoethanol).
    
  • Chromatography: Pass lysate over a Ni-NTA affinity column. Elute with a linear imidazole gradient (up to 300 mM). Polish the protein using Size Exclusion Chromatography (Superdex 200) to isolate the monomeric, auto-inhibited SHP2 fraction.

Protocol 2: DiFMUP Phosphatase Activity Assay (Allosteric Validation)

Causality: Because SHP2 is auto-inhibited, basal phosphatase activity is near zero. We must use an activating peptide to "open" the enzyme. An allosteric inhibitor will resist this opening, whereas a catalytic inhibitor will block the active site regardless of conformation.

  • Buffer Preparation: 60 mM HEPES pH 7.2, 75 mM NaCl, 2 mM DTT, 0.05% Brij-35. Note: DTT is essential to keep the catalytic cysteine (Cys459) reduced and active.

  • Enzyme Activation: Incubate 0.5 nM full-length SHP2 with 0.5

    
    M of an activating bis-phosphotyrosyl peptide (e.g., IRS-1 pY1172/pY1222) for 30 minutes at room temperature.
    
  • Compound Addition: Add the 2-(piperidin-4-yl)pyrazine derivative in a 10-point dose-response curve (top concentration 10

    
    M, 1:3 dilutions). Control: Include Sodium Orthovanadate (a catalytic site inhibitor) as an orthogonal control.
    
  • Substrate Addition: Add 10

    
    M DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).
    
  • Readout: Measure fluorescence continuously for 20 minutes (Excitation 358 nm / Emission 450 nm). Calculate the initial velocity (

    
    ) and fit to a 4-parameter logistic curve to determine the 
    
    
    
    .
Protocol 3: Cellular p-ERK Modulation Assay

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues (a common flaw of early PTP inhibitors)[4]. We measure the downstream effector, phosphorylated ERK (p-ERK), in an RTK-driven cell line.

  • Cell Culture: Seed KYSE-520 (esophageal squamous cell carcinoma, highly dependent on EGFR/SHP2 signaling) or MV4-11 cells at

    
     cells/well in a 96-well plate[4][9].
    
  • Treatment: Starve cells in 0.1% FBS media for 16 hours to reduce basal MAPK noise. Treat with the inhibitor for 2 hours.

  • Stimulation: Pulse cells with 10 ng/mL EGF for 10 minutes to trigger the RTK-SHP2-RAS-ERK cascade.

  • Lysis & AlphaLISA: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify p-ERK1/2 (Thr202/Tyr204) using an AlphaLISA or TR-FRET assay kit.

  • Self-Validation Check: Always run a parallel Western blot or AlphaLISA for Total ERK. If Total ERK drops, the compound is causing acute cytotoxicity or protein degradation, not specific signal modulation.

Conclusion

The transition from active-site PTP inhibitors to allosteric modulators represents a watershed moment in targeted oncology. The 2-(piperidin-4-yl)pyrazine scaffold serves as a highly modular, privileged building block that perfectly exploits the N-SH2/PTP allosteric tunnel. By utilizing the rigorous, self-validating biochemical and cellular assays outlined above, researchers can confidently optimize the pharmacokinetic and pharmacodynamic properties of next-generation PTPN11 inhibitors.

References

  • Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor Source: OSTI.gov (Department of Energy / Novartis) URL:[Link]

  • Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor Source: PMC - National Institutes of Health URL:[Link]

  • Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies Source: PMC - National Institutes of Health URL:[Link]

  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment Source: AACR Journals (Cancer Research) URL:[Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds Source: ResearchGate URL:[Link]

  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors Source: PMC - National Institutes of Health URL:[Link]

  • 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors Source: ACS Publications URL:[Link]

  • Targeting Protein Tyrosine Phosphatases via PROteolysis-TArgeting Chimeras (PROTACs): Current Developments and Prospects Source: MDPI (Pharmaceuticals) URL:[Link]

Sources

Foundational

A Comparative Technical Guide to 2-(Piperidin-4-yl)pyrazine and 2-(Piperidin-4-yloxy)pyrazine for Drug Discovery Professionals

Abstract In the landscape of medicinal chemistry, the piperidine-pyrazine scaffold is a recurring motif in the design of novel therapeutics, particularly for neurological disorders. This guide provides an in-depth compar...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, the piperidine-pyrazine scaffold is a recurring motif in the design of novel therapeutics, particularly for neurological disorders. This guide provides an in-depth comparative analysis of two closely related, yet distinct, chemical building blocks: 2-(Piperidin-4-yl)pyrazine and 2-(Piperidin-4-yloxy)pyrazine. We will dissect their structural nuances, compare their physicochemical properties, outline divergent synthetic strategies, and explore the profound implications of the single-atom change—from a direct carbon-carbon bond to an ether linkage—on their pharmacological potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these scaffolds in their discovery programs.

The Significance of the Pyrazine-Piperidine Scaffold in Drug Discovery

An Overview of Privileged Scaffolds in Medicinal Chemistry

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets. The piperidine and pyrazine rings are classic examples of such structures.[1][2] Piperazine and its derivatives are found in a wide array of drugs with activities targeting various neurotransmitter receptors.[3] Similarly, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a key component in numerous FDA-approved drugs and is often used as a bioisostere for other aromatic rings like benzene or pyridine.[4]

The Emergence of Pyrazine-Piperidine Derivatives as Bioactive Molecules

The combination of piperidine and pyrazine moieties has given rise to a multitude of compounds with diverse pharmacological activities, including antitumor, anticonvulsant, antidepressant, and analgesic properties.[1][5] In recent years, this scaffold has gained significant attention for its role in developing modulators of muscarinic acetylcholine receptors, particularly the M4 subtype, which is a key target for treating neurological and psychiatric disorders like schizophrenia and Parkinson's disease.[6][7] Both 2-(Piperidin-4-yl)pyrazine and 2-(Piperidin-4-yloxy)pyrazine serve as crucial intermediates in the synthesis of these complex modulators.[8][9]

Scope and Objectives of the Present Guide

This guide aims to provide a detailed, comparative analysis of the C-C linked 2-(Piperidin-4-yl)pyrazine and the C-O linked 2-(Piperidin-4-yloxy)pyrazine. By examining their differences from a structural, synthetic, and pharmacological perspective, we aim to equip drug discovery professionals with the knowledge to make informed decisions when selecting scaffolds for their research and development programs.

Structural and Physicochemical Dissection

The core difference between the two molecules lies in the linker connecting the piperidine and pyrazine rings. This seemingly minor change from a direct carbon-carbon bond to a carbon-oxygen-carbon (ether) linkage has significant consequences for the molecule's overall shape, flexibility, and electronic properties.

Core Scaffold Analysis: 2-(Piperidin-4-yl)pyrazine

This molecule features a direct, robust C-C bond between the 4-position of the piperidine ring and the 2-position of the pyrazine ring.

  • Molecular Geometry and Conformational Analysis : The C-C bond allows for relatively free rotation, although steric hindrance between the two rings can influence the preferred dihedral angle. The piperidine ring will exist predominantly in a chair conformation.

  • Key Physicochemical Properties : The presence of three nitrogen atoms makes it a basic compound capable of forming salts. Its properties are influenced by the interplay between the lipophilic hydrocarbon backbone and the polar nitrogen atoms.

The Ether Linkage Variant: 2-(Piperidin-4-yloxy)pyrazine

The introduction of an oxygen atom to form an ether linkage dramatically alters the molecule's characteristics.[10]

  • Impact of the Oxygen Linker on Molecular Structure : The C-O-C bond angle (typically around 110-120°) introduces a "kink" in the molecule's geometry compared to the more linear C-C connection. The oxygen atom also acts as a hydrogen bond acceptor, a critical feature for molecular recognition by biological targets.

  • Comparative Physicochemical Properties : The ether oxygen increases the molecule's polarity and potential for hydrogen bonding, which can affect its solubility, permeability, and metabolic stability. This variant is often supplied as a dihydrochloride salt to enhance solubility and stability.[8][9]

Head-to-Head Comparison: A Tabulated Summary
Property2-(Piperidin-4-yl)pyrazine2-(Piperidin-4-yloxy)pyrazineRationale for Difference
Molecular Formula C9H13N3C9H13N3O[10]Presence of an oxygen atom in the ether linkage.
Molecular Weight ~163.22 g/mol ~179.22 g/mol Additional mass of the oxygen atom.
Hydrogen Bond Acceptors 34The ether oxygen provides an additional site for hydrogen bonding.
Rotatable Bonds 12The C-O-C linkage introduces an additional axis of rotation.
Topological Polar Surface Area (TPSA) LowerHigherThe ether oxygen contributes to a larger polar surface area.
Predicted LogP Lower (more lipophilic)Higher (more hydrophilic)The increased polarity from the ether oxygen reduces lipophilicity.

Note: Exact values for some properties like LogP and TPSA can vary based on the prediction algorithm used. The trends, however, remain consistent.

Synthetic Strategies and Methodologies

The difference in the linking atom necessitates distinct synthetic approaches for these two scaffolds.

Synthesis of the C-C Linked Scaffold: 2-(Piperidin-4-yl)pyrazine

The construction of the C-C bond between the two heterocyclic rings is the key synthetic challenge. A common approach involves cross-coupling reactions.

3.1.1 Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic disconnection is at the C-C bond, suggesting a coupling between a pyrazine derivative and a piperidine derivative. This can be achieved through various modern cross-coupling methodologies.

3.1.2 Detailed Experimental Protocol: A Representative Synthesis (Conceptual)
  • Preparation of a Halogenated Pyrazine : Start with a commercially available pyrazine and introduce a halogen (e.g., bromine or chlorine) at the 2-position. This is often achieved through direct halogenation or a Sandmeyer-type reaction from an aminopyrazine.[11]

  • Preparation of a Piperidine Organometallic Reagent : Protect the piperidine nitrogen (e.g., with a Boc group). Then, convert the 4-position into an organometallic species, such as a Grignard reagent or an organozinc reagent.

  • Cross-Coupling Reaction : React the halogenated pyrazine with the piperidine organometallic reagent in the presence of a suitable palladium or nickel catalyst (e.g., Pd(PPh3)4) to form the C-C bond.

  • Deprotection : Remove the protecting group from the piperidine nitrogen, typically using acidic conditions, to yield the final product.

3.1.3 Purification and Characterization Workflow

Purification is typically achieved through column chromatography on silica gel. Characterization relies on a suite of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C) : To confirm the connectivity of the atoms and the successful formation of the C-C bond.

  • Mass Spectrometry (MS) : To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound.

Synthesis of the C-O Linked Scaffold: 2-(Piperidin-4-yloxy)pyrazine

The formation of the ether linkage is central to the synthesis of this scaffold. The Williamson ether synthesis and its variations are the most common methods employed.

3.2.1 Retrosynthetic Analysis: The Williamson Ether Synthesis and Alternatives

The most straightforward disconnection is at the ether linkage, suggesting a reaction between a pyrazine with a leaving group and a piperidin-4-ol, or vice versa.

3.2.2 Detailed Experimental Protocol: A Representative Synthesis
  • Starting Materials : Commercially available 2-chloropyrazine and N-Boc-4-hydroxypiperidine are common starting materials.

  • Nucleophilic Aromatic Substitution (SNAr) : In a suitable solvent like DMF or THF, deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine using a strong base (e.g., sodium hydride) to form an alkoxide.

  • Ether Formation : Add the 2-chloropyrazine to the reaction mixture. The piperidin-4-alkoxide will displace the chloride on the electron-deficient pyrazine ring to form the ether linkage.

  • Deprotection : Remove the Boc protecting group from the piperidine nitrogen using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent.

  • Salt Formation : The final product is often isolated as a hydrochloride salt to improve its stability and handling properties.[9]

Workflow Diagram: A Visual Guide to Synthetic Pathways

Below is a generalized diagram illustrating the divergent synthetic strategies.

G cluster_0 Synthesis of 2-(Piperidin-4-yl)pyrazine (C-C Linkage) cluster_1 Synthesis of 2-(Piperidin-4-yloxy)pyrazine (C-O Linkage) A1 Halogenated Pyrazine C1 Cross-Coupling (e.g., Suzuki, Negishi) A1->C1 B1 Protected Piperidine Organometallic B1->C1 D1 Protected Intermediate C1->D1 E1 Deprotection D1->E1 F1 Final Product (C-C) E1->F1 A2 2-Chloropyrazine C2 SNAr Reaction (e.g., NaH, DMF) A2->C2 B2 N-Boc-4-hydroxypiperidine B2->C2 D2 Protected Intermediate C2->D2 E2 Deprotection (e.g., TFA) D2->E2 F2 Final Product (C-O) as Salt E2->F2

Caption: Divergent synthetic routes for C-C and C-O linked scaffolds.

Pharmacological Profiles and Structure-Activity Relationships (SAR)

The choice between a C-C and a C-O linker is a critical decision in drug design, as it directly influences how a molecule interacts with its biological target.

Known and Predicted Biological Targets

Both scaffolds are prominently featured in patents and literature related to modulators of the muscarinic acetylcholine receptor M4 (mAChR M4).[12][13] The M4 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission in the brain.[14][15] Positive allosteric modulators (PAMs) of the M4 receptor are being investigated as potential treatments for schizophrenia and other CNS disorders.[7][16]

The Linker's Role in Receptor-Ligand Interactions
  • Hydrogen Bonding Capabilities : The ether oxygen in 2-(Piperidin-4-yloxy)pyrazine provides an additional hydrogen bond acceptor site. In the context of a receptor binding pocket, this can lead to an additional stabilizing interaction with amino acid residues (like asparagine or serine), potentially increasing binding affinity and selectivity.[17]

  • Rotational Freedom and Conformational Constraints : The C-C bond offers a different rotational profile compared to the C-O-C ether linkage. This can affect how the molecule orients itself within the binding site. The geometric "kink" introduced by the ether linkage might be crucial for achieving the optimal conformation for binding to a specific target.

  • Impact on Metabolic Stability : Ether linkages can sometimes be susceptible to metabolic cleavage by cytochrome P450 enzymes in the liver. In contrast, the direct C-C bond is generally more metabolically robust. This is a critical consideration for designing drugs with favorable pharmacokinetic profiles.

Signaling Pathway Diagram: A Hypothetical Mechanism of Action

The following diagram illustrates the potential role of an M4 receptor PAM, built from these scaffolds, in modulating neuronal signaling.

G acetylcholine Acetylcholine (ACh) m4_receptor M4 Receptor (Gi-coupled) acetylcholine->m4_receptor Orthosteric Binding m4_pam {M4 PAM|e.g., derivative of 2-(Piperidin-4-yl/yloxy)pyrazine} m4_pam->m4_receptor Allosteric Binding g_protein Gi/o Protein m4_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts ATP to cAMP atp ATP atp->adenylyl_cyclase neuron_activity Decreased Neuronal Excitability camp->neuron_activity Reduced cAMP leads to...

Caption: M4 receptor negative feedback loop modulation by a PAM.

Conclusion: Guiding Future Drug Development

Summary of Key Differences and Their Implications

The choice between 2-(Piperidin-4-yl)pyrazine and 2-(Piperidin-4-yloxy)pyrazine is a strategic one, with each scaffold offering a unique set of advantages and disadvantages:

  • 2-(Piperidin-4-yl)pyrazine (C-C Linkage) : Offers greater metabolic stability and a different conformational profile. It may be preferred when a more rigid or linear orientation is desired, or when metabolic cleavage of an ether is a concern.

  • 2-(Piperidin-4-yloxy)pyrazine (C-O Linkage) : Provides an additional hydrogen bond acceptor, which can be crucial for enhancing binding affinity and selectivity. Its altered geometry may be necessary to fit a specific binding pocket. However, its potential metabolic liability must be considered and addressed through further chemical modification if necessary.

Future Directions in the Exploration of Pyrazine-Piperidine Analogs

The exploration of these and related scaffolds is a vibrant area of research. Future work will likely focus on:

  • Fine-tuning Physicochemical Properties : Modifying the piperidine and pyrazine rings with various substituents to optimize solubility, permeability, and metabolic stability.

  • Exploring Other Linkers : Investigating other linking groups (e.g., amides, sulfonamides, methylene ethers) to further probe the structure-activity relationships.

  • Application to Other Targets : While M4 receptors are a current focus, the versatility of the piperidine-pyrazine scaffold makes it attractive for a wide range of other biological targets, including other GPCRs, kinases, and ion channels.

By understanding the fundamental differences between these two key building blocks, drug discovery teams can more effectively design and synthesize the next generation of therapeutics for a host of challenging diseases.

References

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Review on piperidine and pyrazine containing molecules having different pharmacological activities. (2021, December 2). DSpace Repository. Retrieved from [Link]

  • 2-(Piperidin-4-Yloxy)Pyrazine Dihydrochloride. (n.d.). Generic selectors. Retrieved from [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). IJRPS. Retrieved from [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. Retrieved from [Link]

  • N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases. (2017, May 11). Google Patents.
  • Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. (2006, December 14). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS. Retrieved from [Link]

  • 2-(piperidin-4-yloxy)pyrazine (C9H13N3O). (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023, February 16). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025, April 23). National Center for Biotechnology Information. Retrieved from [Link]

  • Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives. (1994, November). National Center for Biotechnology Information. Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022, February 7). MDPI. Retrieved from [Link]

  • Positive allosteric modulators of the muscarinic acetylcholine receptor M4. (2021, March 30). Google Patents.
  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • MUSCARINIC RECEPTOR 4 ANTAGONISTS AND METHODS OF USE. (2020, December 3). European Patent Office. Retrieved from [Link]

  • N-(piperidin-4-ylmethyl)pyrazine-2-sulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). ResearchGate. Retrieved from [Link]

  • Ki Summary. (2018, July 24). BindingDB. Retrieved from [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 7-(piperidin-1-yl)-4h-pyrimido[1,2-b]pyridazin-4-one derivatives as positive allosteric modulators of the muscarinic acetylcholine receptor m4. (n.d.). Google Patents.
  • Pyridine alkaloids with activity in the central nervous system. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and reactions of Pyrazine. (2020, April 19). YouTube. Retrieved from [Link]

  • Acetylcholine receptors (muscarinic). (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Muscarinic acetylcholine receptor M4. (n.d.). Wikipedia. Retrieved from [Link]

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Exploratory

Strategic Sourcing &amp; Technical Profile: 2-(Piperidin-4-yl)pyrazine

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes procurement strategy with chemical expertise, adhering to the requested...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It synthesizes procurement strategy with chemical expertise, adhering to the requested autonomy and scientific integrity standards.

Executive Summary: The Scaffold Advantage

In the landscape of modern medicinal chemistry, 2-(Piperidin-4-yl)pyrazine represents a high-value "privileged scaffold." It combines the electron-deficient, metabolic stability of the pyrazine ring (a bioisostere for pyridine or benzene) with the solubilizing and pharmacophoric properties of the piperidine moiety.

This specific connectivity—a direct carbon-carbon bond between the C2 position of the pyrazine and the C4 position of the piperidine—is critical. Unlike the more common ether-linked (-O-) or amide-linked (-CONH-) analogs, the direct C-C bond provides a rigid, metabolically robust core often utilized in kinase inhibitors (e.g., targeting JAK or CDK pathways) and GPCR ligands.

This guide provides a technical roadmap for sourcing this compound, validating its quality, and handling it in a research environment.

Chemical Identity & Commercial Forms

Before engaging vendors, researchers must distinguish between the two primary commercial forms. The choice dictates handling requirements and stoichiometry in downstream reactions.

Form A: The Dihydrochloride Salt (Preferred)
  • CAS Number: 1803582-75-3[1][2][3]

  • Formula: C₉H₁₃N₃[4] · 2HCl

  • MW: 236.14 g/mol

  • State: White to off-white solid.

  • Recommendation: Preferred for storage and handling. The salt form suppresses the hygroscopicity of the free amine and prevents oxidative degradation of the pyrazine ring over time.

Form B: The Free Base
  • CAS Number: 736134-74-0[4]

  • Formula: C₉H₁₃N₃[4]

  • MW: 163.22 g/mol

  • State: Viscous oil or low-melting solid (often yellow/brown).

  • Recommendation: Use only if non-acidic conditions are strictly required for the immediate next step. Requires storage under inert gas (Argon/Nitrogen) at -20°C.

Vendor Landscape & Sourcing Strategy

The market for 2-(Piperidin-4-yl)pyrazine is segmented into specialized building block suppliers rather than bulk commodity vendors.

Vendor Tiering & Selection
TierVendor CategoryRepresentative SuppliersStrategic Use Case
1 Specialized Catalog ChemScene , Key Organics Primary Source. High reliability for gram-scale. Likely to have valid QC data (NMR/LCMS).
2 Aggregators Molaid , ChemicalBook Backup. Useful for price comparison, but lead times may vary as they often drop-ship from Tier 1.
3 Custom Synthesis Enamine , WuXi AppTec Scale-up. Engage when >100g is required. They can optimize the route to minimize specific impurities.
Procurement Decision Matrix

The following logic flow illustrates the decision process for sourcing, ensuring the correct form is selected for the intended application.

ProcurementLogic Start Need 2-(Piperidin-4-yl)pyrazine AppCheck Application Type? Start->AppCheck Storage Long-term Storage / Library Build AppCheck->Storage Standard Immediate Immediate Reaction (Base Sensitive) AppCheck->Immediate Specialized SelectSalt Select 2HCl Salt (CAS: 1803582-75-3) Storage->SelectSalt SelectBase Select Free Base (CAS: 736134-74-0) Immediate->SelectBase VendorCheck Verify Vendor QC: 1. 1H NMR (D2O for salt) 2. Chloride Content SelectSalt->VendorCheck SelectBase->VendorCheck

Figure 1: Strategic decision tree for selecting the optimal chemical form based on experimental needs.

Technical Specifications & Quality Control (QC)

As a scientist, you cannot rely solely on the Certificate of Analysis (CoA). The following protocols serve as a self-validating system to ensure the integrity of the purchased material.

A. Critical Impurity Profile

Understanding the synthesis allows us to predict impurities. This compound is often synthesized via the reduction of 2-(pyridin-4-yl)pyrazine or metal-catalyzed coupling.

  • Regioisomers: If radical alkylation (Minisci type) was used, the 2,3- or 2,5-isomers may be present. These have distinct NMR shifts.

  • Metal Residues: If Suzuki/Negishi coupling was used, Pd or Ni residues may persist. This is critical if the compound is used for biological screening (metals can be toxic or interfere with assays).

  • Inorganic Salts: In the 2HCl form, excess HCl or inorganic salts (NaCl) from the neutralization step may inflate the mass.

B. Validation Protocol
Analytical MethodTarget ObservationAcceptance Criteria
1H NMR (D₂O) Pyrazine Protons: Look for 3 distinct aromatic protons shifted downfield (~8.5 - 8.8 ppm). Piperidine: Multiplets at ~3.0-3.5 ppm (alpha) and ~1.8-2.2 ppm (beta/gamma).Integral ratio of Pyrazine:Piperidine must be exactly 3:9 (including NH). No extra aromatic peaks.
HPLC (Reverse Phase) Purity: Run a gradient (5-95% MeCN/H₂O + 0.1% TFA). Pyrazines are polar; ensure retention is sufficient.>95% Area under curve. Single sharp peak.
Chloride Titration Stoichiometry: Confirm it is truly the dihydrochloride (2HCl) and not the monohydrochloride.2.0 ± 0.1 equivalents of Cl⁻.
C. QC Workflow Diagram

QC_Workflow Sample Received Sample (CAS 1803582-75-3) Solubility Solubility Test (D2O or DMSO-d6) Sample->Solubility NMR 1H NMR Analysis Solubility->NMR Decision Aromatic Region Check NMR->Decision Pass Pass: 3 Pyrazine H signals (Clear Regiochemistry) Decision->Pass Clean Fail Fail: Complex Splitting (Isomeric Mixture) Decision->Fail Ambiguous Calc Stoichiometry Check (Integrals) Pass->Calc

Figure 2: Quality Control workflow focusing on NMR validation of regiochemistry.

Experimental Handling & Storage

Handling the Dihydrochloride Salt
  • Hygroscopicity: The 2HCl salt is moderately hygroscopic. Weighing should be performed quickly.

  • Free-Basing Protocol: If the free base is required for a reaction (e.g., a nucleophilic substitution where the amine must be unprotonated):

    • Dissolve the 2HCl salt in minimal water.

    • Add saturated Na₂CO₃ or NaOH until pH > 12.

    • Extract exhaustively with DCM or CHCl₃ (Pyrazines have significant water solubility; 3-4 extractions are necessary).

    • Dry over Na₂SO₄ and concentrate immediately before use.

Safety (SDS Summary)
  • Hazards: Irritant (Skin/Eye/Respiratory).

  • Specific Note: Pyrazine derivatives can sometimes possess distinct, diffusive odors. Work in a fume hood is mandatory.

References

  • Molaid. (n.d.). Compound 1803582-75-3 Data Sheet. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Pyrazine derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(Piperidin-4-yl)pyrazine from 2-Chloropyrazine

Introduction: The Significance of the Pyrazinyl-Piperidine Scaffold in Modern Drug Discovery The 2-(Piperidin-4-yl)pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing as a core structural element i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazinyl-Piperidine Scaffold in Modern Drug Discovery

The 2-(Piperidin-4-yl)pyrazine moiety is a privileged scaffold in medicinal chemistry, appearing as a core structural element in a multitude of biologically active compounds.[1][2] Its prevalence stems from the unique combination of the electron-deficient pyrazine ring and the versatile piperidine ring. The pyrazine component often engages in crucial hydrogen bonding interactions with biological targets, while the piperidine allows for a wide range of substitutions to modulate physicochemical properties and target engagement.[3][4] Consequently, this heterocyclic system is a key building block in the development of therapeutics for a range of diseases. This guide provides detailed protocols for the synthesis of 2-(Piperidin-4-yl)pyrazine from the readily available starting material, 2-chloropyrazine, offering researchers two robust synthetic strategies.

Strategic Approaches to Synthesis: Rationale and Mechanistic Considerations

The synthesis of 2-(Piperidin-4-yl)pyrazine from 2-chloropyrazine can be approached via two primary strategies: a direct palladium-catalyzed C-N cross-coupling reaction or a two-step sequence involving the formation and subsequent reduction of a tetrahydropyridine intermediate. The choice of strategy may depend on the availability of starting materials, desired scale, and downstream functionalization plans.

Strategy 1: Direct C-N Bond Formation via Buchwald-Hartwig Amination

The direct formation of the C-N bond between the pyrazine and piperidine rings is an attractive and convergent approach. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this transformation.[5][6][7] The reaction proceeds through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the aryl halide (2-chloropyrazine), followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired product and regenerate the catalyst.[6]

To prevent N-arylation at the piperidine nitrogen, a protected piperidine derivative such as tert-butyl 4-aminopiperidine-1-carboxylate is the recommended starting material. The Boc protecting group can be readily removed under acidic conditions post-coupling.

Buchwald-Hartwig Amination 2-Chloropyrazine 2-Chloropyrazine Oxidative Addition Complex Oxidative Addition Complex 2-Chloropyrazine->Oxidative Addition Complex Pd(0) Boc-protected Piperidine Boc-protected Piperidine Amine Coordination Amine Coordination Boc-protected Piperidine->Amine Coordination Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Complex Ligand Ligand Ligand->Pd(0) Catalyst Base Base Base->Amine Coordination Deprotonation Oxidative Addition Complex->Amine Coordination Reductive Elimination Reductive Elimination Amine Coordination->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Product_Boc Boc-protected Product Reductive Elimination->Product_Boc Deprotection Deprotection Product_Boc->Deprotection Final Product 2-(Piperidin-4-yl)pyrazine Deprotection->Final Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination for the synthesis of 2-(Piperidin-4-yl)pyrazine.

Strategy 2: Two-Step Synthesis via a Tetrahydropyridine Intermediate

Two-Step Synthesis 2-Chloropyrazine 2-Chloropyrazine SNAr Reaction Nucleophilic Aromatic Substitution 2-Chloropyrazine->SNAr Reaction 4-Piperidone 4-Piperidone 4-Piperidone->SNAr Reaction Tetrahydropyridine Intermediate 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine SNAr Reaction->Tetrahydropyridine Intermediate Catalytic Hydrogenation Catalytic Hydrogenation Tetrahydropyridine Intermediate->Catalytic Hydrogenation H2, Catalyst Final Product 2-(Piperidin-4-yl)pyrazine Catalytic Hydrogenation->Final Product

Caption: Two-step synthetic route to 2-(Piperidin-4-yl)pyrazine via a tetrahydropyridine intermediate.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. 2-Chloropyrazine is a flammable liquid and is harmful if swallowed.[10][11] tert-Butyl 4-aminopiperidine-1-carboxylate can cause skin and eye irritation.[12][13]

Protocol 1: Direct Synthesis via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed coupling of 2-chloropyrazine with tert-butyl 4-aminopiperidine-1-carboxylate, followed by deprotection.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2-Chloropyrazine14508-49-7114.5310.0
tert-Butyl 4-aminopiperidine-1-carboxylate87120-72-7200.2812.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.1
Xantphos161265-03-8578.680.2
Sodium tert-butoxide (NaOtBu)865-48-596.1014.0
Toluene, anhydrous108-88-392.1450 mL
Dichloromethane (DCM)75-09-284.93As needed
Trifluoroacetic acid (TFA)76-05-1114.02As needed

Step-by-Step Procedure:

  • Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.15 g, 10.0 mmol), tert-butyl 4-aminopiperidine-1-carboxylate (2.40 g, 12.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), and Xantphos (115.7 mg, 0.2 mmol).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous toluene (50 mL) via syringe. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification of Boc-protected Intermediate: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate.

  • Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane (20 mL). Add trifluoroacetic acid (TFA) (5 mL) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours.

  • Final Workup and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(Piperidin-4-yl)pyrazine.

Protocol 2: Two-Step Synthesis via Tetrahydropyridine Intermediate

This protocol outlines the synthesis of 2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine followed by its reduction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2-Chloropyrazine14508-49-7114.5310.0
4-Piperidone hydrochloride monohydrate40064-34-4153.6111.0
Potassium tert-butoxide (KOtBu)865-47-4112.2122.0
tert-Butanol75-65-074.1250 mL
Palladium on carbon (10% Pd/C)7440-05-3106.42 (as Pd)10 mol%
Methanol67-56-132.0450 mL
Hydrogen gas (H₂)1333-74-02.02Balloon or Parr

Step-by-Step Procedure:

Part A: Synthesis of 2-(1,2,3,6-Tetrahydropyridin-4-yl)pyrazine

  • Reaction Setup: To a round-bottom flask, add 4-piperidone hydrochloride monohydrate (1.69 g, 11.0 mmol) and tert-butanol (50 mL).

  • Base Addition: Add potassium tert-butoxide (2.47 g, 22.0 mmol) portion-wise at room temperature. Stir the mixture for 30 minutes.

  • Addition of 2-Chloropyrazine: Add 2-chloropyrazine (1.15 g, 10.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 83 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine.

Part B: Catalytic Hydrogenation to 2-(Piperidin-4-yl)pyrazine

  • Reaction Setup: To a hydrogenation flask, add 2-(1,2,3,6-tetrahydropyridin-4-yl)pyrazine (from Part A) and methanol (50 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (10 mol% relative to the substrate).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (using a balloon or a Parr hydrogenator at 50 psi). Repeat this cycle three times. Stir the reaction mixture under a hydrogen atmosphere at room temperature for 12-24 hours.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-(Piperidin-4-yl)pyrazine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization of 2-(Piperidin-4-yl)pyrazine

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals for the pyrazine and piperidine protons. The chemical shifts and coupling constants should be consistent with the proposed structure.

  • ¹³C NMR: Expected signals for the carbon atoms of the pyrazine and piperidine rings.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 2-(Piperidin-4-yl)pyrazine (C₉H₁₃N₃, MW: 163.22 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (piperidine), C-H stretching, and C=N and C=C stretching (pyrazine ring) should be present.[14]

Troubleshooting and Optimization

Issue Possible Cause(s) Suggested Solution(s)
Low yield in Buchwald-Hartwig reaction - Inactive catalyst or ligand.- Insufficiently anhydrous conditions.- Inappropriate base or solvent.- Use fresh catalyst and ligand.- Ensure all glassware is oven-dried and use anhydrous solvents.- Screen other bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF).[2]
Incomplete reaction in two-step synthesis - Incomplete formation of the tetrahydropyridine intermediate.- Deactivation of the hydrogenation catalyst.- Increase reaction time or temperature for the SNAr reaction.- Use a fresh batch of Pd/C catalyst. Increase hydrogen pressure or reaction time for the hydrogenation step. Consider alternative catalysts such as platinum oxide (PtO₂).[3]
Difficult purification - Presence of closely-eluting impurities.- Product is highly polar.- Optimize the chromatographic conditions (e.g., different solvent systems, use of a different stationary phase).- Consider converting the product to a salt (e.g., hydrochloride) for purification by recrystallization, then neutralizing to obtain the free base.

References

  • Scribd. (n.d.). 2-Chloropyridine (MSDS). Retrieved from [Link]

  • Watson International. (n.d.). MSDS of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate CAS 571188-59-5. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [https://www.rjpbcs.com/pdf/2017_8(2)/[15].pdf]([Link]15].pdf)

  • Huang, W. X., Liu, L. J., Wu, B., Feng, G. S., Wang, B., & Zhou, Y. G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. Retrieved from [Link]

  • ProQuest. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wiley Online Library. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. Retrieved from [Link]

  • ResearchGate. (2025). Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. Retrieved from [Link]

  • Heterocycles. (1992). Palladium-catalyzed Cross-coupling Ractions of Chloropyrazines with Aromatic Heterocycles. Retrieved from [Link]

  • MDPI. (2019). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Retrieved from [Link]

  • MDPI. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Retrieved from [Link]

  • UCL Discovery. (2021). Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjugates as potential bivalent inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Retrieved from [Link]

  • American Chemical Society. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Retrieved from [Link]

  • Springer. (2022). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. Retrieved from [Link]

  • American Chemical Society. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Retrieved from [Link]

  • Google Patents. (2005). N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes. Retrieved from [Link]

  • Google Patents. (n.d.). Catalytic dehydrogenation of piperazine to pyrazine.
  • Royal Society of Chemistry. (n.d.). dipyridylamine (L) as ancillary and 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz) as bridging ligand. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • ResearchGate. (2024). Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

Sources

Application

Application Note: Protocols for Using 2-(Piperidin-4-yl)pyrazine in Drug Design

Part 1: Strategic Overview The Scaffold Advantage In the landscape of modern drug discovery, 2-(piperidin-4-yl)pyrazine represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse bi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

The Scaffold Advantage

In the landscape of modern drug discovery, 2-(piperidin-4-yl)pyrazine represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from a synergistic balance of physicochemical properties:

  • The Pyrazine Head (Acceptor/Aromatic): The electron-deficient pyrazine ring serves as a robust hydrogen bond acceptor (HBA) and a bioisostere for phenyl or pyridine rings. It lowers lipophilicity (LogP) compared to benzene, improving aqueous solubility while maintaining aromatic stacking interactions (π-π) crucial for kinase hinge binding or GPCR pockets.

  • The Piperidine Tail (Solubilizer/Vector): The saturated piperidine ring introduces sp³ character (Fsp³), breaking planarity to improve solubility and metabolic stability. The secondary amine provides a versatile vector for rapid diversification (library generation) or specific interactions (e.g., salt bridges with aspartate residues in active sites).

Key Physicochemical Metrics (Approximate):

  • MW: ~163.22 Da (Free base)

  • cLogP: ~0.6–1.0 (Ideal for CNS and oral bioavailability)

  • TPSA: ~38 Ų (High permeability)

  • pKa: ~9.5 (Piperidine NH), ~0.6 (Pyrazine N)

Part 2: Synthesis & Functionalization Protocols

Protocol A: De Novo Synthesis of the Core Scaffold

Objective: To synthesize 2-(piperidin-4-yl)pyrazine from commercially available precursors via Suzuki-Miyaura cross-coupling.

Materials
  • Reagent A: 2-Chloropyrazine (CAS: 14508-49-7)

  • Reagent B: 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (CAS: 157613-39-9)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂)[1][2]

  • Base: Potassium Carbonate (K₂CO₃)[3]

  • Solvents: 1,4-Dioxane (anhydrous), Water (degassed)

Step-by-Step Methodology
  • Coupling Reaction (Suzuki):

    • In a reaction vial equipped with a magnetic stir bar, dissolve Reagent A (1.0 eq) and Reagent B (1.1 eq) in a 4:1 mixture of 1,4-Dioxane/Water (0.2 M concentration relative to Reagent A).

    • Add K₂CO₃ (3.0 eq).

    • Degassing: Sparge the mixture with Nitrogen or Argon for 5–10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).

    • Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

    • Seal the vial and heat to 90°C for 4–16 hours. Monitor by LC-MS for the disappearance of 2-chloropyrazine.

    • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over MgSO₄, filter, and concentrate.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 75–90% of tert-butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM (0.1 M).

    • Add Trifluoroacetic acid (TFA) (10–20 eq) dropwise at 0°C.

    • Stir at RT for 1–2 hours.

    • Workup: Concentrate in vacuo. To obtain the free base, redissolve in DCM and wash with saturated NaHCO₃ (aq). For the salt form (often more stable), treat with HCl in dioxane.

    • Result: 2-(piperidin-4-yl)pyrazine (ready for derivatization).

Protocol B: Divergent Library Generation (N-Functionalization)

Objective: Rapidly generate a library of analogs by exploiting the piperidine nitrogen.

Workflow Diagram

G Core 2-(Piperidin-4-yl)pyrazine (Core Scaffold) Amide Amide Analogs (Target: Kinase Hinge) Core->Amide Acyl Chloride / HATU (R-COCl or R-COOH) Urea Urea/Carbamate Analogs (Target: GPCRs) Core->Urea Isocyanate / Chloroformate (R-NCO or R-OCOCl) Alkyl N-Alkyl Analogs (Target: Ion Channels) Core->Alkyl Reductive Amination (R-CHO + STAB)

Caption: Divergent synthesis strategy utilizing the secondary amine vector for rapid SAR exploration.

Method 1: Reductive Amination (N-Alkylation)

Best for creating flexible, lipophilic linkers.

  • Dissolve 2-(piperidin-4-yl)pyrazine (1.0 eq) and the desired Aldehyde (1.1 eq) in DCE (Dichloroethane) or DCM .

  • Add Acetic Acid (1–2 drops) to catalyze imine formation; stir for 30 mins.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Stir at RT overnight.

  • Validation: Quench with aq. NaHCO₃. Extract with DCM. The product usually requires minimal purification if the aldehyde is limiting.

Method 2: Amide Coupling

Best for introducing motifs that interact with specific pockets (e.g., kinase back-pockets).

  • Dissolve Carboxylic Acid (1.1 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq); stir for 5 mins to activate.

  • Add 2-(piperidin-4-yl)pyrazine (1.0 eq).

  • Stir at RT for 2–4 hours.

  • Note: HATU is preferred over EDC/HOBt for sterically hindered acids or electron-deficient amines.

Part 3: Advanced Applications & Case Studies

Case Study: Designing a Type I Kinase Inhibitor

In the design of inhibitors for targets like Janus Kinase (JAK) or SHP2 , the 2-(piperidin-4-yl)pyrazine scaffold serves as the "hinge binder" or the solvent-exposed tail.

  • Mechanism: The pyrazine nitrogens can accept hydrogen bonds from the backbone NH of the kinase hinge region.

  • Optimization:

    • C-3 Substitution: Introduction of small groups (Me, NH2) at the C-3 position of the pyrazine ring can force the piperidine ring out of plane, improving selectivity by exploiting specific steric pockets in the ATP binding site.

    • Protocol: To functionalize the pyrazine ring after the piperidine is attached, use Regioselective Halogenation .

Protocol C: C-H Activation/Halogenation of the Pyrazine
  • Bromination: Treat the N-Boc protected scaffold with N-Bromosuccinimide (NBS) in DMF at RT.

    • Selectivity: Electrophilic substitution typically occurs at the C-5 position (para to the piperidine) due to sterics and electronics.

  • Cross-Coupling: The resulting bromide can undergo a second Suzuki or Sonogashira coupling to extend the molecule into the hydrophobic back-pocket of the enzyme.

Safety & Handling
  • 2-(Piperidin-4-yl)pyrazine: Generally considered low toxicity but should be treated as a potential irritant. Wear standard PPE (gloves, goggles).

  • Palladium Catalysts: Handle in a fume hood; residual heavy metals must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing to prevent false positives in cellular assays.

References

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PubMed Central. Retrieved from [Link]

  • Molecules (MDPI). (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Retrieved from [Link]

  • PubChem. (2025).[4] 2-(Piperidin-4-yloxy)pyrazine Compound Summary. Retrieved from [Link]

  • Google Patents. (2017). WO2017079641A1 - Muscarinic receptor 4 (m4) antagonists.

Sources

Method

Application Note: Reductive Amination Strategies for 2-(Piperidin-4-yl)pyrazine in Medicinal Chemistry

Executive Summary The 2-(Piperidin-4-yl)pyrazine scaffold is a privileged building block in modern medicinal chemistry, frequently leveraged in the development of kinase inhibitors, GPCR ligands, and CNS-active therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(Piperidin-4-yl)pyrazine scaffold is a privileged building block in modern medicinal chemistry, frequently leveraged in the development of kinase inhibitors, GPCR ligands, and CNS-active therapeutics[1]. The structural combination of a basic, solubilizing piperidine ring with a hydrogen-bond accepting,


-stacking pyrazine moiety provides excellent physicochemical properties for drug design.

This application note provides an in-depth, self-validating guide to the N-alkylation of 2-(Piperidin-4-yl)pyrazine via reductive amination. By detailing the mechanistic causality behind reagent selection and providing optimized, step-by-step protocols, this guide empowers drug development professionals to achieve high-yielding, chemoselective transformations.

Mechanistic Rationale & Causality (E-E-A-T)

Reductive amination is the premier method for synthesizing tertiary amines from secondary amines like 2-(Piperidin-4-yl)pyrazine. Unlike direct alkylation with alkyl halides—which frequently suffers from over-alkylation and poor functional group tolerance—reductive amination is highly controlled and atom-economical.

The reaction proceeds via a distinct sequence:

  • Nucleophilic Attack: The secondary nitrogen of the piperidine ring attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields a highly electrophilic iminium ion.

  • Chemoselective Reduction: A mild hydride source selectively reduces the iminium ion over the starting carbonyl compound to yield the final N-alkylated product.

Why Sodium Triacetoxyborohydride (STAB)?

Sodium borohydride (NaBH


) is a strong, unselective reducing agent that rapidly reduces aldehydes and ketones to alcohols, effectively destroying the starting material before the imine can form. In contrast, Sodium Triacetoxyborohydride (NaBH(OAc)

) is sterically hindered and electronically deactivated by its three electron-withdrawing acetoxy groups[2]. This renders STAB exceptionally mild; it reacts sluggishly with carbonyls but rapidly and chemoselectively reduces the more electrophilic iminium ion[2].
Solvent Selection: DCE vs. DCM

1,2-Dichloroethane (DCE) is the solvent of choice for STAB-mediated reductive aminations[2]. While Dichloromethane (DCM) is commonly used, DCE provides superior solubility for polar iminium intermediates and allows for slightly elevated reaction temperatures (up to 40–50 °C) without rapid solvent evaporation, which is critical when coupling sterically hindered substrates.

Mechanism A 2-(Piperidin-4-yl)pyrazine + Carbonyl B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion (Electrophilic) B->C -H2O (Acid Catalysis) D N-Alkylated Product C->D Hydride Transfer (STAB / NaBH3CN)

Mechanistic pathway of reductive amination of 2-(Piperidin-4-yl)pyrazine.

Optimization & Data Presentation

The reactivity of the carbonyl dictates the choice of reducing agent and additives. Aldehydes readily form iminium ions with 2-(Piperidin-4-yl)pyrazine, whereas ketones suffer from steric hindrance and lower electrophilicity. The table below summarizes the optimized parameters for different substrate classes.

Table 1: Reaction Parameter Optimization for 2-(Piperidin-4-yl)pyrazine

Substrate TypePreferred ReductantSolventCritical AdditiveReaction TempExpected Yield
Aliphatic Aldehyde NaBH(OAc)

(1.5 eq)
DCENone20–25 °C85–95%
Aromatic Aldehyde NaBH(OAc)

(1.5 eq)
DCENone20–25 °C80–90%
Unhindered Ketone NaBH(OAc)

(2.0 eq)
DCEAcOH (1.0 eq)25–40 °C65–85%
Hindered Ketone NaBH

CN (1.5 eq)
THF/MeOHTi(OiPr)

(2.0 eq)
60 °C then RT45–70%

Experimental Protocols

Workflow Overview

Workflow S1 Step 1: Reagent Mixing Amine + Carbonyl in DCE S2 Step 2: Iminium Formation Stir 30-60 min (Optional AcOH) S1->S2 S3 Step 3: Reduction Add NaBH(OAc)3 portionwise S2->S3 S4 Step 4: Quench Add Sat. NaHCO3 (Aqueous) S3->S4 S5 Step 5: Extraction Extract with DCM/EtOAc S4->S5 S6 Step 6: Purification Flash Chromatography S5->S6

Step-by-step experimental workflow for STAB-mediated reductive amination.

Protocol A: Direct Reductive Amination (For Aldehydes and Unhindered Ketones)

This self-validating protocol utilizes STAB and is designed to prevent premature reduction of the carbonyl.

Reagents:

  • 2-(Piperidin-4-yl)pyrazine dihydrochloride[3] (1.0 equiv, 1.0 mmol)

  • Aldehyde/Ketone (1.1 equiv, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv, 2.2 mmol) — Required only if using the dihydrochloride salt.

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (5.0 mL)

  • Glacial Acetic Acid (1.0 equiv) — Required for ketones only.

Step-by-Step Methodology:

  • Free-Basing (If applicable): Suspend 2-(Piperidin-4-yl)pyrazine dihydrochloride in anhydrous DCE (5.0 mL). Add DIPEA dropwise and stir for 10 minutes at room temperature to liberate the free amine.

  • Iminium Pre-formation: Add the aldehyde or ketone to the solution. (Causality: If using a ketone, add 1.0 equiv of glacial acetic acid to catalyze the dehydration step). Stir the mixture at room temperature for 30–60 minutes.

    • Self-Validation Check: Withdraw a 5

      
      L aliquot, dilute in MeCN, and analyze via LC-MS to confirm the disappearance of the starting amine and formation of the iminium/hemiaminal mass before proceeding.
      
  • Reduction: Cool the reaction flask in a water bath (20 °C). Add STAB portionwise over 5 minutes. (Causality: Portionwise addition controls the mild exothermic reaction and prevents localized temperature spikes that could degrade the intermediate).

  • Reaction Monitoring: Stir the reaction at room temperature for 2–12 hours under a nitrogen atmosphere. Monitor completion via TLC or LC-MS.

  • Quench: Slowly add 5.0 mL of saturated aqueous NaHCO

    
    . (Causality: The basic quench neutralizes any acetic acid, safely decomposes unreacted hydride, and ensures the basic piperidine product remains in its unprotonated, organic-soluble form). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2

    
     5 mL). Combine the organic layers, dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically utilizing a DCM to 10% MeOH/DCM gradient).
Protocol B: Indirect Reductive Amination (For Sterically Hindered Ketones)

When ketones are highly sterically hindered, STAB is often insufficient. This protocol employs Titanium(IV) isopropoxide as a dual-purpose Lewis acid and water scavenger, followed by reduction with Sodium Cyanoborohydride (NaBH


CN).

Reagents:

  • 2-(Piperidin-4-yl)pyrazine (1.0 equiv, 1.0 mmol)

  • Hindered Ketone (1.2 equiv, 1.2 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)

    
    ) (2.0 equiv, 2.0 mmol)
    
  • Sodium Cyanoborohydride (NaBH

    
    CN) (1.5 equiv, 1.5 mmol)
    
  • Anhydrous THF (4.0 mL) and Anhydrous Methanol (2.0 mL)

Step-by-Step Methodology:

  • Lewis Acid Activation: In an oven-dried flask under nitrogen, dissolve the amine and ketone in anhydrous THF (4.0 mL). Add Ti(OiPr)

    
     via syringe.
    
  • Imine Formation: Heat the mixture to 60 °C and stir for 4–6 hours. (Causality: The strong Lewis acidity of Ti(IV) activates the stubborn ketone, while the formation of stable TiO

    
     byproducts drives the unfavorable equilibrium toward the imine).
    
  • Reduction: Cool the reaction to room temperature. Dissolve NaBH

    
    CN in anhydrous Methanol (2.0 mL) and add it dropwise to the reaction mixture. Stir at room temperature for 4 hours.
    
  • Titanium Quench: Add 1.0 mL of water dropwise. (Causality: Water aggressively hydrolyzes the titanium complex, resulting in the precipitation of insoluble, white TiO

    
     salts). Stir vigorously for 15 minutes.
    
  • Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (15 mL).

  • Extraction & Purification: Wash the filtrate with brine, dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography.

References

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (via PubMed Central) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Sciencemadness (Historical Review of Borch Reduction and NaBH3CN) URL: [Link]

Sources

Application

Application Notes and Protocols: 2-(Piperidin-4-yl)pyrazine as a Key Intermediate for Novel SHP2 Inhibitors

Introduction: The Therapeutic Promise of Targeting SHP2 in Oncology Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Targeting SHP2 in Oncology

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical node in cellular signaling pathways.[1][2][3] It plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) cascade, a pathway fundamental to cell proliferation, differentiation, and survival.[4][5][6] Aberrant SHP2 activity, often resulting from gain-of-function mutations, is implicated in the pathogenesis of various human cancers, including lung, breast, and gastric cancers, as well as certain types of leukemia.[1][2][3] Consequently, the development of small molecule inhibitors of SHP2 represents a promising therapeutic strategy in oncology.[2][4]

Allosteric inhibitors have shown particular promise, as they bind to a site distinct from the catalytic pocket, locking the enzyme in an inactive conformation.[6][7][8] This mode of inhibition can offer greater selectivity and improved pharmacokinetic properties compared to active-site inhibitors.[6] A number of potent and selective allosteric SHP2 inhibitors feature a central pyrazine core, highlighting the importance of this heterocyclic scaffold in achieving high-affinity binding. This document provides a detailed guide on the synthesis and application of 2-(piperidin-4-yl)pyrazine, a key intermediate in the development of pyrazine-based SHP2 inhibitors, and outlines protocols for the biological evaluation of a representative final compound.

The SHP2 Signaling Pathway and Point of Intervention

SHP2 functions as a downstream effector of multiple receptor tyrosine kinases (RTKs).[3][4] Upon growth factor binding, RTKs become autophosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment to the plasma membrane leads to a conformational change in SHP2, relieving its auto-inhibited state and activating its phosphatase domain.[6][9] Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK signaling cascade, which drives cell proliferation.[4][5] Allosteric inhibitors, such as those derived from 2-(piperidin-4-yl)pyrazine, stabilize the auto-inhibited conformation of SHP2, thus preventing its activation and interrupting this oncogenic signaling pathway.[6][8]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS RAS SHP2_active->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Inhibitor Pyrazine-based SHP2 Inhibitor Inhibitor->SHP2_inactive Stabilizes Inactive State

Figure 1: Simplified SHP2 signaling pathway and the mechanism of action of pyrazine-based allosteric inhibitors.

Synthesis of a Representative SHP2 Inhibitor via 2-(Piperidin-4-yl)pyrazine

The following section details a plausible synthetic route for 2-(piperidin-4-yl)pyrazine and its subsequent elaboration into a representative SHP2 inhibitor. This route is designed based on established principles of organic synthesis and is intended for research and development purposes.

Part 1: Synthesis of the Intermediate: 2-(Piperidin-4-yl)pyrazine

The synthesis of the key intermediate, 2-(piperidin-4-yl)pyrazine, can be achieved through a multi-step process starting from commercially available materials.

Synthesis_Intermediate cluster_synthesis Synthesis of 2-(Piperidin-4-yl)pyrazine Start 1-Boc-4-piperidone Step1 Reductive Amination with Pyrazin-2-amine Start->Step1 Intermediate1 tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA/DCM) Intermediate1->Step2 FinalProduct 2-(Piperidin-4-yl)pyrazine Step2->FinalProduct

Figure 2: Synthetic workflow for the preparation of the key intermediate, 2-(Piperidin-4-yl)pyrazine.

Protocol 1: Synthesis of 2-(Piperidin-4-yl)pyrazine

Materials and Reagents:

  • 1-Boc-4-piperidone

  • Pyrazin-2-amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Methanol

Procedure:

  • Reductive Amination:

    • To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloroethane, add pyrazin-2-amine (1.1 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-(pyrazin-2-ylamino)piperidine-1-carboxylate.

  • Boc Deprotection:

    • Dissolve the purified intermediate from the previous step in a 1:1 mixture of dichloromethane and trifluoroacetic acid.

    • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-(piperidin-4-yl)pyrazine. The product can be further purified by recrystallization or chromatography if necessary.

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of a Representative SHP2 Inhibitor

The synthesized 2-(piperidin-4-yl)pyrazine can be further functionalized to generate a potent SHP2 inhibitor. A common strategy involves a Buchwald-Hartwig amination to introduce a substituted aryl group onto the pyrazine ring.

Synthesis_Final_Compound cluster_synthesis_fc Synthesis of Representative SHP2 Inhibitor Start_FC 2-(Piperidin-4-yl)pyrazine Step1_FC Buchwald-Hartwig Amination with a substituted aryl halide Start_FC->Step1_FC FinalCompound Representative Pyrazine-based SHP2 Inhibitor Step1_FC->FinalCompound Biochemical_Assay_Workflow cluster_assay SHP2 Biochemical Inhibition Assay Workflow Step1 Prepare serial dilutions of the test inhibitor Step2 Add inhibitor and activated SHP2 enzyme to microplate wells Step1->Step2 Step3 Pre-incubate at room temperature Step2->Step3 Step4 Initiate reaction by adding DiFMUP substrate Step3->Step4 Step5 Monitor fluorescence increase over time Step4->Step5 Step6 Calculate IC50 value Step5->Step6

Sources

Method

Application Note: Preparation of 2-(Piperidin-4-yl)pyrazine Dihydrochloride

Strategic Rationale & Mechanistic Overview In modern drug discovery, the 2-(piperidin-4-yl)pyrazine motif functions as a privileged, rigidified diamine scaffold. It is frequently deployed as a bioisostere or a vector-dir...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Overview

In modern drug discovery, the 2-(piperidin-4-yl)pyrazine motif functions as a privileged, rigidified diamine scaffold. It is frequently deployed as a bioisostere or a vector-directing linker in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Isolating this building block as a stable dihydrochloride salt (1)[1] is critical; it prevents oxidative degradation of the electron-deficient pyrazine ring, mitigates the hygroscopic nature of the free base, and ensures precise stoichiometric control during late-stage parallel synthesis.

This application note details two orthogonal synthetic methodologies to access this critical intermediate:

  • The Benchmark Sequence : A highly scalable, three-step route utilizing a 2[2] followed by alkene hydrogenation. This route provides absolute regiochemical control.

  • The Modern Alternative : A step-economical, decarboxylative 3[3] that directly couples pyrazine with an abundant carboxylic acid precursor, ideal for rapid analog generation.

Experimental Workflows

Fig 1: Orthogonal synthetic workflows for 2-(piperidin-4-yl)pyrazine dihydrochloride.

Quantitative Route Comparison & Optimization

To assist in route selection, empirical data comparing the two strategies and catalyst optimization for the Suzuki-Miyaura step are summarized below.

Table 1: Route Comparison Metrics

MetricRoute A: Suzuki-Miyaura SequenceRoute B: Minisci Alkylation
Step Count 3 Steps2 Steps
Overall Yield 70 – 80%45 – 55%
Scalability Excellent (Multi-kilogram)Moderate (Gram-scale)
Primary Impurity Dehalogenated pyrazineRegioisomers / Bis-alkylation
Cost Efficiency High (Cheaper reagents)Moderate (Requires Ag/Ir catalysts)

Table 2: Catalyst Screening for Suzuki-Miyaura Coupling (Step A1)

Catalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)
Pd(PPh₃)₄Na₂CO₃Dioxane / H₂O (4:1)9065%
Pd₂(dba)₃ / XPhosK₃PO₄Toluene / H₂O (10:1)10082%
Pd(dppf)Cl₂ K₂CO₃ Dioxane / H₂O (4:1) 90 >95%

Causality Note: Pd(dppf)Cl₂ provides the highest conversion. Its wide bidentate bite angle accelerates the reductive elimination step, effectively outcompeting the protodeboronation of the boronic ester—a common failure mode in heterocyclic cross-couplings.

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure mechanistic milestones are met before proceeding.

Protocol A: The Suzuki-Miyaura Sequence (Recommended for Scale-Up)

Step A1: Synthesis of tert-butyl 4-(pyrazin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

  • Charge : To a dry round-bottom flask, add 2-chloropyrazine (1.0 eq, 10.0 mmol), N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq, 11.0 mmol), and K₂CO₃ (2.0 eq, 20.0 mmol).

  • Solvation & Degassing : Suspend the mixture in a 4:1 mixture of 1,4-Dioxane/H₂O (0.2 M). Sparge the solution with N₂ gas for 15 minutes to displace dissolved oxygen, preventing catalyst oxidation.

  • Catalysis : Add Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol). Heat the reaction mixture to 90 °C under an N₂ atmosphere for 12 hours.

  • IPC (Self-Validation) : Analyze via LC-MS. The step is successful when the 2-chloropyrazine peak is consumed and a dominant peak at m/z 262.1 [M+H]⁺ emerges.

  • Workup : Cool to room temperature (RT), dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step A2: Catalytic Hydrogenation

  • Charge : Dissolve the crude intermediate from Step A1 in Methanol (0.1 M).

  • Catalysis : Carefully add 10% Pd/C (0.1 eq by weight) under an inert atmosphere.

  • Reaction : Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at RT for 16 hours.

  • IPC (Self-Validation) : LC-MS analysis must show complete disappearance of m/z 262.1 and the appearance of the fully saturated product at m/z 264.2[M+H]⁺ .

  • Workup : Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield N-Boc-2-(piperidin-4-yl)pyrazine.

Protocol B: The Decarboxylative Minisci Route (Alternative)

Step B1: Silver-Catalyzed Minisci Alkylation

  • Charge : Dissolve pyrazine (3.0 eq, 30.0 mmol) and N-Boc-piperidine-4-carboxylic acid (1.0 eq, 10.0 mmol) in a 1:1 mixture of DCM/H₂O (0.1 M). Rationale: Excess pyrazine is critical to statistically suppress over-alkylation.

  • Activation : Add AgNO₃ (0.2 eq, 2.0 mmol) and Trifluoroacetic acid (TFA, 1.0 eq, 10.0 mmol). TFA protonates the pyrazine, lowering its LUMO and directing the nucleophilic radical attack to the C2 position.

  • Oxidation : Slowly add (NH₄)₂S₂O₈ (2.0 eq, 20.0 mmol) in portions. Stir at 40 °C for 12 hours.

  • IPC (Self-Validation) : LC-MS must confirm the presence of the product at m/z 264.2 [M+H]⁺ .

  • Workup : Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and purify via flash chromatography to isolate N-Boc-2-(piperidin-4-yl)pyrazine.

Final Step: Boc-Deprotection & Salt Formation (Applies to both routes)
  • Charge : Dissolve N-Boc-2-(piperidin-4-yl)pyrazine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Deprotection : Slowly add 4M HCl in 1,4-Dioxane (5.0 eq). Stir at RT for 4 hours.

  • Mechanistic Rationale : The highly acidic, non-aqueous environment cleaves the tert-butyl carbamate, releasing isobutylene and CO₂. Because the resulting amine is highly polar, it immediately precipitates out of the non-polar solvent as a dihydrochloride salt. This dynamically drives the reaction to completion and acts as a self-purifying step.

  • IPC (Self-Validation) : Gas evolution ceases, and a dense white precipitate forms. LC-MS of an aliquot dissolved in water shows m/z 164.1 [M+H]⁺ .

  • Isolation : Filter the white solid, wash thoroughly with cold Diethyl Ether to remove residual dioxane and organic impurities, and dry under high vacuum at 40 °C for 12 hours.

Analytical Characterization

2-(Piperidin-4-yl)pyrazine Dihydrochloride

  • Appearance : Off-white to white crystalline powder.

  • LC-MS (ESI) : Calculated for C₉H₁₄N₃⁺ [M+H]⁺: 164.12; Found: 164.1.

  • ¹H NMR (400 MHz, D₂O) : δ 8.65 (d, J = 1.5 Hz, 1H), 8.58 (dd, J = 2.5, 1.5 Hz, 1H), 8.49 (d, J = 2.5 Hz, 1H), 3.55 (dt, J = 13.0, 3.5 Hz, 2H), 3.25 (tt, J = 12.0, 3.5 Hz, 1H), 3.15 (td, J = 13.0, 3.0 Hz, 2H), 2.20 (ddq, J = 13.5, 3.5, 1.5 Hz, 2H), 2.05 (qd, J = 13.0, 4.0 Hz, 2H).

References

  • ChemicalBook. 2-(piperidin-4-yl)pyrazine dihydrochloride CAS#: 1803582-75-3.
  • ACS Publications. Visible-Light Photoredox-Catalyzed Decarboxylative Alkylation of Heteroarenes Using Carboxylic Acids with Hydrogen Release.
  • RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.

Sources

Application

Application Note: Chemoselective Functionalization of the Secondary Amine in 2-(Piperidin-4-yl)pyrazine

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 2-(Piperidin-4-yl)pyrazine . [1] Introduction & Strategic Analysis 2-(Piperidin-4-yl)pyrazin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 2-(Piperidin-4-yl)pyrazine .

[1]

Introduction & Strategic Analysis

2-(Piperidin-4-yl)pyrazine is a privileged scaffold in drug discovery, serving as a core pharmacophore in kinase inhibitors (e.g., PI3K, Syk) and GPCR ligands (e.g., muscarinic antagonists).[1][2] The molecule features two distinct nitrogen environments:[3][4]

  • Piperidine Nitrogen (

    
    ):  A secondary aliphatic amine (
    
    
    
    ).[5][1][2] High basicity (
    
    
    ) and high nucleophilicity.[5][1][2]
  • Pyrazine Nitrogens (

    
    ):  Heteroaromatic nitrogens (
    
    
    
    ).[5][1][2] Low basicity (
    
    
    ) and low nucleophilicity due to electron deficiency of the diazine ring.[2]

The Chemoselectivity Advantage: The


 log unit difference in basicity between 

and

allows for highly selective functionalization of the secondary amine without the need for protecting groups on the pyrazine ring.[2] This guide details three validated workflows to exploit this reactivity profile.

Decision Matrix: Selecting the Functionalization Pathway

Before beginning synthesis, select the protocol based on your target electrophile.[2]

G Start Target: 2-(Piperidin-4-yl)pyrazine Decision Select Electrophile Type Start->Decision Aldehyde Aldehyde / Ketone Decision->Aldehyde Alkyl Linker ArylHalide Aryl/Heteroaryl Halide Decision->ArylHalide Biaryl Linker Acyl Acid Chloride / Isocyanate Decision->Acyl Amide/Urea Linker ProtoA Protocol A: Reductive Amination Aldehyde->ProtoA ProtoB Protocol B: SNAr or Buchwald-Hartwig ArylHalide->ProtoB ProtoC Protocol C: Acylation / Urea Formation Acyl->ProtoC

Figure 1: Strategic decision tree for selecting the optimal functionalization protocol.[5]

Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Workhorse" Method)

Application: Installing alkyl or benzyl groups.[2] Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[5] Key Reagent: Sodium triacetoxyborohydride (STAB) is preferred over


 to prevent reduction of the pyrazine ring or aldehyde prior to imine formation.[2]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(piperidin-4-yl)pyrazine (1.0 equiv) in anhydrous DCE (1,2-Dichloroethane) or DCM.

    • Note: If starting with the HCl salt, add 1.1 equiv of DIPEA to liberate the free base.

  • Imine Formation: Add the aldehyde (1.1–1.2 equiv).[5][2] Stir at room temperature for 30–60 minutes.

    • Observation: A slight exotherm or cloudiness indicates imine formation.[5]

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
    • Optional: Add catalytic acetic acid (1-2 drops) if reaction is sluggish (promotes iminium formation).[5][1][2]

  • Quench & Workup: Stir for 4–16 hours. Quench with saturated aqueous

    
    .[5] Extract with DCM (
    
    
    
    ).[5][1][2][6]
  • Purification: The basicity of the product allows for SCX (Strong Cation Exchange) chromatography. Load crude, wash with MeOH, elute with

    
     in MeOH.[1][2]
    

Data Summary:

Parameter Condition Rationale
Solvent DCE or DCM Aprotic, solubilizes both amine and STAB.[5]

| Reductant |


 | Mild; chemoselective for imines over aldehydes/ketones.[5][2] |
| pH Control  | Slightly Acidic (~pH 5-6) | Accelerates iminium ion formation without protonating pyrazine.[5][2] |
Protocol B: Heteroarylation via SNAr (Nucleophilic Aromatic Substitution)

Application: Coupling with electron-deficient heterocycles (e.g., chloropyridines, chloropyrimidines).[1][2] Constraint: The electrophile must have an electron-withdrawing group (EWG) ortho or para to the leaving group.[5]

Step-by-Step Methodology:

  • Setup: In a pressure vial, dissolve 2-(piperidin-4-yl)pyrazine (1.0 equiv) and the heteroaryl halide (1.0–1.2 equiv) in DMSO or NMP.

  • Base: Add

    
     (2.0 equiv) or DIPEA (2.5 equiv).[5][1][2]
    
    • Tip: Inorganic bases (

      
      ) are preferred for high-temperature reactions to avoid base volatilization.[5][2]
      
  • Reaction: Heat to

    
     for 2–12 hours. Monitor by LC-MS.[5]
    
    • Checkpoint: If conversion is <50% after 4 hours, increase temp to

      
       or switch to Protocol B2 (Buchwald-Hartwig).
      
  • Workup: Dilute with water (precipitation often occurs).[5][2] Filter the solid or extract with EtOAc.[5]

Protocol B2: Buchwald-Hartwig Amination (For Unactivated Aryl Halides) If SNAr fails (no EWG), use Palladium catalysis.[1][2]

  • Catalyst:

    
     (2 mol%) + BINAP or BrettPhos (4 mol%).[5][1][2]
    
  • Base:

    
     (1.5 equiv).[5][1][2]
    
  • Solvent: Toluene or Dioxane (

    
    ).[5][1][2]
    
  • Note: The pyrazine nitrogens can coordinate Pd, potentially poisoning the catalyst. Use high-activity ligands (BrettPhos/RuPhos) to outcompete this.[5][2]

Protocol C: Urea Synthesis via Isocyanates

Application: Creating stable urea linkers for library generation.

Step-by-Step Methodology:

  • Dissolution: Dissolve amine (1.0 equiv) in dry DCM at

    
    .
    
  • Addition: Dropwise add Isocyanate (1.0 equiv).

    • Safety: Isocyanates are respiratory sensitizers; handle in a fume hood.[5]

  • Completion: Warm to RT. Reaction is usually instantaneous (<30 mins).[5][1][2]

  • Scavenging (Self-Validating Step): Add polymer-supported trisamine resin (0.5 equiv) to scavenge excess isocyanate.[5][2] Filter and concentrate to yield pure product.[5][3][7]

Troubleshooting & Optimization "The Scientist's Notebook"

Issue 1: Poor Solubility of the Starting Material

  • Cause: 2-(Piperidin-4-yl)pyrazine free base is moderately polar; the HCl salt is very polar.[5]

  • Solution: In non-polar solvents (Toluene/DCM), use the free base.[1][2] If you only have the salt, use a biphasic system (

    
    ) with 
    
    
    
    first to isolate the free base, dry it, and then proceed.[1][2] Do not rely on in-situ deprotonation in toluene as the salt will clump.[5]

Issue 2: Regioselectivity Drifts (Pyrazine N-alkylation)

  • Observation: Formation of quaternary ammonium salts on the pyrazine ring.

  • Cause: Use of highly reactive alkyl halides (e.g., Methyl Iodide, Benzyl Bromide) without base control.[1][2]

  • Fix: Avoid direct alkylation with alkyl halides.[5] Use Protocol A (Reductive Amination) instead. It is kinetically impossible to reductively aminate the pyrazine nitrogen.[5]

Issue 3: Catalyst Poisoning in Buchwald Couplings

  • Observation: Reaction stalls at 10-20% conversion.[5]

  • Cause: Pyrazine nitrogens binding to Pd center.[5]

  • Fix: Switch to BrettPhos Pd G3 precatalyst.[5] The bulky ligand prevents coordination of the pyrazine N to the metal center.

Visualizing the Reaction Landscape

The following diagram illustrates the mechanistic flow and intermediate states for the described protocols.

ReactionScheme SM 2-(Piperidin-4-yl)pyrazine (Secondary Amine) ProdA N-Alkyl Product (Tertiary Amine) SM->ProdA Reductive Amination ProdB N-Aryl Product (Biaryl) SM->ProdB SNAr / Pd-Cat ProdC Urea Derivative (Stable Linker) SM->ProdC Addition ReagentA R-CHO NaBH(OAc)3 ReagentB Ar-X Base / Heat ReagentC R-NCO DCM

Figure 2: Synthetic pathways for the divergence of the piperidine scaffold.

References

  • Abdel-Magid, A. F., et al. (1996).[5][1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link[1][2]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link[1][2]

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2] "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on piperidine solubility and pKa). Link[1][2]

  • PubChem Compound Summary. "2-(Piperidin-4-yl)pyrazine."[5] National Center for Biotechnology Information.[5] Link[1][2]

Sources

Method

Using 2-(Piperidin-4-yl)pyrazine in fragment-based drug discovery (FBDD)

Application Note: Strategic Deployment of 2-(Piperidin-4-yl)pyrazine in Fragment-Based Drug Discovery (FBDD) Executive Summary This guide details the technical application of 2-(Piperidin-4-yl)pyrazine (CAS: 736134-74-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of 2-(Piperidin-4-yl)pyrazine in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This guide details the technical application of 2-(Piperidin-4-yl)pyrazine (CAS: 736134-74-0) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1][2][3] Unlike aliphatic fragments that lack directional bonding potential, this heteroaromatic-aliphatic hybrid offers a "privileged" architecture for targeting kinases and GPCRs.[1][2][3] Its dual-ring system provides distinct vectors for fragment growing: the pyrazine ring serves as a robust hydrogen-bond acceptor (hinge-binding motif), while the piperidine moiety acts as a solubilizing vector with a high-reactivity handle for rapid library expansion.[1][2][3]

Physicochemical Profile & "Rule of 3" Compliance

Before initiating screening, it is critical to understand the fragment's behavior in solution.[1][2][3] 2-(Piperidin-4-yl)pyrazine is a highly polar, basic fragment.[1][3]

PropertyValueStructural Implication
CAS (Free Base) 736134-74-0Primary identifier for sourcing.[2][3]
CAS (2HCl Salt) 1803582-75-3Preferred form for aqueous stock solutions.[1][2][3]
MW 163.22 DaIdeal FBDD starting point (Rule of 3 < 300 Da).[1][2][3]
cLogP ~0.6Hydrophilic; low risk of non-specific hydrophobic aggregation.[1][2][3]
TPSA ~38 ŲGood membrane permeability potential for downstream leads.[1][2][3]
pKa (Piperidine) ~10.8Critical: Protonated at physiological pH (7.4).[1][2]
pKa (Pyrazine) ~0.6Remains unprotonated; available for H-bonding.[1][2][3]

Scientist’s Insight: The high pKa of the piperidine nitrogen means this fragment exists as a cation at pH 7.[2][3]4. This improves solubility (>100 mM in DMSO/Buffer) but may introduce electrostatic clashes if the binding pocket contains basic residues (e.g., Arginine/Lysine).[1][2][3] Always screen at multiple pH levels (e.g., 7.4 and 8.5) if the protein target tolerates it, to assess the impact of protonation state.[1][2]

Screening Protocols

Protocol A: Ligand-Observed NMR (STD & WaterLOGSY)

Objective: Validate binding and identify the epitope (part of the molecule interacting with the protein).[1][2][3]

Materials:

  • Deuterated Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D₂O.[1][2]

  • Protein: 5–10 µM (purified target).[1][2][3]

  • Fragment: 0.5–1.0 mM (from 100 mM DMSO-d6 stock).[1][2][3]

Workflow:

  • Sample Prep: Mix protein and fragment to a ratio of 1:100 (Protein:Ligand).

  • T1ρ Filter: Apply a 30ms T1ρ filter to suppress protein background signals.

  • STD Pulse Sequence:

    • On-Resonance: Irradiate protein methyls (e.g., 0 ppm or -1 ppm).[1][2][3]

    • Off-Resonance: Irradiate at 30 ppm (control).[1][2][3]

  • Analysis: Subtract spectra. Signals remaining in the difference spectrum indicate binding.[2][3]

    • Expected Result: Strong STD signals on the pyrazine protons suggest this aromatic ring is buried/interacting (e.g., hinge binding).[1][2] Weaker signals on the piperidine suggest solvent exposure.[1][2][3]

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Determine K_D and residence time.[1][2][3]

Critical Setup for 2-(Piperidin-4-yl)pyrazine:

  • Sensor Chip: CM5 or Series S (Carboxylated dextran).[1][2][3]

  • Immobilization: Standard Amine Coupling is NOT recommended for the fragment itself (it has a secondary amine).[1][2][3] Instead, immobilize the protein and flow the fragment as the analyte.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).[1]

    • Note: Add 1-2% DMSO to match ligand stock.[1][2][3]

  • Concentration Series: 0, 15, 31, 62, 125, 250, 500 µM.[1]

  • Data Fit: 1:1 Langmuir binding model. Watch for "square wave" sensorgrams typical of fast on/off rates for fragments.[1][2][3]

Fragment Elaboration Strategy (Hit-to-Lead)

Once binding is confirmed, the structural logic of this fragment allows for "Vector-Based Growing."[1][2][3]

Vector 1: The Solvent Channel (Piperidine Nitrogen)

The secondary amine is the primary handle for rapid chemical expansion.[1][2]

  • Chemistry: Amide coupling, Sulfonylation, Reductive Amination, Urea formation.[1]

  • Goal: Reach out from the binding pocket to pick up additional interactions (e.g., salt bridges with Asp/Glu residues) or improve potency via solubilizing tails.

Vector 2: The Hinge/Hydrophobic Pocket (Pyrazine Ring)

The pyrazine ring often mimics the adenine ring of ATP in kinases.[1][2]

  • Chemistry: C-H activation or Halogenation followed by Suzuki-Miyaura coupling.[1][2][3]

  • Goal: Grow into the "Gatekeeper" region or the back-pocket of the enzyme.[2][3]

Diagram 1: Chemical Growth Workflow

ChemicalStrategy Fragment 2-(Piperidin-4-yl)pyrazine (Core Scaffold) VectorN Vector 1: Piperidine N (Solvent Exposed) Fragment->VectorN High Reactivity VectorC Vector 2: Pyrazine C-Ring (Deep Pocket/Hinge) Fragment->VectorC Scaffold Morphing Amide Amide Coupling (R-COOH + HATU) VectorN->Amide RedAm Reductive Amination (R-CHO + STAB) VectorN->RedAm Halogen Halogenation (NBS/NIS) VectorC->Halogen Lead Optimized Lead (< 100 nM Potency) Amide->Lead RedAm->Lead Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd) Halogen->Suzuki Suzuki->Lead

Caption: Strategic growth vectors for 2-(Piperidin-4-yl)pyrazine.[1][2][3] The piperidine nitrogen allows rapid library generation, while the pyrazine ring allows scaffold evolution.[1]

Detailed Synthetic Protocol: Amide Library Generation

Context: You have a hit.[1][2][3][4][5] You need to synthesize 20 analogs to probe the solvent channel.[1][3]

Reaction: Fragment (1 eq) + R-COOH (1.2 eq) -> Amide Product

Step-by-Step Procedure:

  • Stock Prep: Dissolve 2-(Piperidin-4-yl)pyrazine (free base) in DMF to 0.2 M.

  • Activation: In a 96-well plate, add Carboxylic Acid (1.2 eq) and HATU (1.2 eq) in DMF. Add DIPEA (3.0 eq).[1][2][3] Shake for 5 mins.

    • Why DIPEA? To neutralize the HATU byproduct and ensure the piperidine is deprotonated (reactive).

  • Coupling: Add the Fragment solution (1.0 eq) to the activated acid mixture.

  • Incubation: Seal plate and shake at Room Temperature for 16 hours.

  • QC: Take 5 µL aliquot, dilute in MeCN/H2O, and run LC-MS.

    • Success Criteria: >85% conversion to product mass [M+H]+.[1][2][3]

  • Purification: SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture.[1][2][3]

    • Wash with MeOH (removes acidic/neutral byproducts).[1][2][3]

    • Elute with 2M NH3 in MeOH (releases the basic product).[1][3]

    • Note: If the product is not basic (e.g., neutral amide), use reversed-phase HPLC prep.[1][2]

Troubleshooting & Quality Control

IssueProbable CauseSolution
No Binding in NMR/SPR Aggregation or pH mismatch.[2][3]Check solubility by DLS (Dynamic Light Scattering).[1][2][3] Ensure buffer pH < 10 (to keep protein stable) but be aware of piperidine protonation.[1][2][3]
Low Yield in Synthesis Wet DMF or Old HATU.[1][2][3]Use anhydrous DMF.[1][2][3] Re-test HATU activity. Ensure excess base (DIPEA) is used if using the HCl salt of the fragment.[1][2][3]
Broad NMR Signals Intermediate Exchange.The fragment on/off rate is close to the NMR timescale.[1][2][3] Lower the temperature (e.g., 280K) to reach the slow-exchange regime or raise it (310K) for fast exchange.

References

  • Wyatt, P. G., et al. (2008).[1][2][3] "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry.

  • ChemScene. (2025). "2-(Piperidin-4-yl)pyrazine Product Information and CAS 736134-74-0." ChemScene Product Catalog.

  • Hajduk, P. J., & Greer, J. (2007).[1][2][3] "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery.[1][2][3]

  • PubChem. (2025).[1][2][3] "Compound Summary: 2-(Piperidin-4-yl)pyridine (Analogous Scaffold Data)." National Library of Medicine.[1][2][3] [1][2]

  • Astex Pharmaceuticals. (2020).[1][2][3] "Fragment Based Drug Discovery: An Organic Synthesis Perspective." Astex Technology.[1][2][3]

Sources

Application

Application Note: Palladium-Catalyzed Negishi Cross-Coupling for C(sp2)–C(sp3) Pyrazine-Piperidine Bond Formation

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, catalyst selection, and self-validating experimental protocols for coupling electron-deficient heteroaryls with...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, catalyst selection, and self-validating experimental protocols for coupling electron-deficient heteroaryls with secondary alkylzinc reagents.

Introduction & Strategic Relevance

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) in lead compounds is a proven strategy to enhance aqueous solubility, reduce off-target toxicity, and improve metabolic stability. The linkage of a 3D aliphatic piperidine ring to a flat, electron-deficient pyrazine core represents a highly desirable, yet synthetically challenging, structural motif.

The Negishi cross-coupling of secondary alkylzinc reagents with heteroaryl halides is a powerful method for this C(sp²)–C(sp³) bond formation [1]. However, secondary alkyl nucleophiles like piperidine are historically prone to competitive β-hydride elimination, leading to isomerized products or alkene byproducts. This application note details a highly optimized, self-validating protocol utilizing bulky biarylphosphine palladium precatalysts to completely suppress these side reactions and drive regioselective bond formation.

Mechanistic Rationale & Catalyst Selection

The fundamental challenge in coupling a piperidinylzinc reagent with a pyrazine halide lies in the kinetic competition between reductive elimination (the desired product-forming step) and β-hydride elimination (the undesired side reaction) occurring at the Pd(II) intermediate.

To overcome this, the selection of the supporting ligand is critical. Electron-rich, sterically demanding dialkylbiarylphosphines—specifically CPhos or RuPhos —are required [2].

  • Causality of Electron Density: The electron-rich nature of the dialkylphosphine accelerates the oxidative addition of the Pd(0) species into the highly electron-deficient C–Cl bond of 2-chloropyrazine.

  • Causality of Steric Bulk: The extreme steric bulk of the biaryl framework forces the transmetalated piperidine and pyrazine moieties into a tight cis-conformation. This steric crowding dramatically lowers the activation energy for reductive elimination, accelerating it to a rate that vastly outcompetes β-hydride elimination.

Furthermore, utilizing a palladacycle precatalyst (e.g., CPhos Pd G3) ensures the rapid, quantitative generation of the active monoligated Pd(0) species under mild, room-temperature conditions, preventing premature catalyst degradation [3].

Catalytic Cycle Visualization

NegishiCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Pyrazine-Pd(II)(L)-Cl Pd0->OxAdd 2-Chloropyrazine TransMet Transmetalation Pyrazine-Pd(II)(L)-Piperidine OxAdd->TransMet Piperidinylzinc Halide RedElim Reductive Elimination Pyrazine-Piperidine Product TransMet->RedElim Fast (Bulky Ligand) BetaElim β-Hydride Elimination (Suppressed by CPhos) TransMet->BetaElim Slow RedElim->Pd0 Product Release

Catalytic cycle of Negishi coupling highlighting the suppression of β-hydride elimination.

Reaction Optimization & Quantitative Data

The table below summarizes the quantitative impact of ligand selection on the coupling of (1-(tert-butoxycarbonyl)piperidin-4-yl)zinc(II) iodide with 2-chloropyrazine.

Catalyst/Ligand SystemTemperatureConversion (%)Isomerization (n/iso ratio)Isolated Yield (%)
Pd(PPh₃)₄80 °C>9550:5042
Pd(OAc)₂ / dppf60 °C8570:3055
RuPhos Pd G325 °C>99<5:9588
CPhos Pd G3 25 °C >99 <1:99 94

Data Interpretation: First-generation catalysts like Pd(PPh₃)₄ result in severe isomerization due to slow reductive elimination. CPhos Pd G3 provides near-perfect regiochemical fidelity (<1% isomerization) and excellent yields at ambient temperature [1].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPCs) to ensure the integrity of highly sensitive intermediates before proceeding to the next chemical event.

Part A: Preparation of the Piperidinylzinc Reagent

Direct zinc insertion is preferred over Grignard transmetalation to avoid over-metalation of the sensitive pyrazine ring during the coupling step.

  • Zinc Activation: To an oven-dried, argon-purged Schlenk flask, add Zinc dust (3.0 equiv, 30 mmol) and anhydrous LiCl (3.0 equiv, 30 mmol). Heat under high vacuum at 160 °C for 2 hours.

    • Causality: LiCl is crucial; it forms a highly reactive zincate complex (RZnX·LiCl), which increases the solubility and nucleophilicity of the resulting organozinc reagent.

  • Surface Cleaning: Cool to room temperature, backfill with Argon, and add anhydrous THF (10 mL). Add 1,2-dibromoethane (5 mol%) and heat to 60 °C for 5 minutes. Cool to room temperature and add TMS-Cl (1 mol%).

    • Causality: This sequence chemically scrubs the passivating ZnO layer from the zinc dust, exposing a highly reactive metallic surface.

  • Zinc Insertion: Add a solution of N-Boc-4-iodopiperidine (1.0 equiv, 10 mmol) in THF (10 mL) dropwise over 10 minutes. Stir at 25 °C for 2 hours.

  • Self-Validation Check (IPC 1): Aliquot 50 µL of the reaction mixture into a vial containing 0.5 mL of a saturated I₂ in THF solution. Analyze via GC-MS.

    • Validation Criteria: The complete disappearance of the starting iodide and the quantitative formation of N-Boc-4-iodopiperidine confirms successful zinc insertion. Do not proceed to Part B if unreacted starting material remains, as it will poison the palladium catalyst.

Part B: Negishi Cross-Coupling
  • Catalyst Activation: In a separate oven-dried vial under Argon, combine 2-chloropyrazine (0.8 equiv, 8 mmol) and CPhos Pd G3 (2 mol%, 0.16 mmol). Dissolve in anhydrous THF (5 mL).

  • Coupling: Using a syringe filter (to exclude unreacted Zn dust), transfer the active piperidinylzinc reagent from Part A dropwise into the pyrazine/catalyst solution at room temperature.

  • Reaction Monitoring (IPC 2): Stir at 25 °C. After 1 hour, aliquot 20 µL, quench with aqueous NH₄Cl, extract with EtOAc, and analyze via LC-MS.

    • Validation Criteria: Look for the mass of the desired cross-coupled product and the absence of the 2-chloropyrazine peak. The presence of pyrazine homocoupling indicates oxygen contamination; the presence of piperidine alkene indicates ligand degradation.

  • Workup: Once complete, quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) to decompose any excess organozinc reagent. Extract with EtOAc (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-Boc-4-(pyrazin-2-yl)piperidine.

References

  • Han, C., Buchwald, S. L., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(17), 4682–4685. URL:[Link]

  • Yang, Y., Oldenhuis, N. J., Buchwald, S. L. (2013). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 52(2), 615–619. URL:[Link]

  • Alcázar, J., et al. (2022). End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction. Journal of Medicinal Chemistry, 65(24), 16893–16901. URL:[Link]

Method

Application Note &amp; Protocol: Solvent Selection for Dissolving 2-(Piperidin-4-yl)pyrazine Salts

Abstract The selection of an appropriate solvent system is a critical, foundational step in pharmaceutical development. It influences everything from reaction kinetics and purification efficiency to the final drug produc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an appropriate solvent system is a critical, foundational step in pharmaceutical development. It influences everything from reaction kinetics and purification efficiency to the final drug product's bioavailability and stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices for selecting solvents to dissolve salts of 2-(Piperidin-4-yl)pyrazine, a heterocyclic building block relevant in medicinal chemistry. We will explore the physicochemical properties of the parent molecule and its salts, outline a systematic approach to solvent screening, and provide detailed, validated protocols for determining thermodynamic solubility.

Introduction: The Central Role of Solvent Selection

2-(Piperidin-4-yl)pyrazine is a molecule featuring both a basic piperidine ring and a weakly basic pyrazine ring. In drug development, such molecules are frequently converted into salt forms to enhance properties like aqueous solubility, stability, and crystallinity.[1][2][3] The most common salt, the hydrochloride (HCl) salt, is formed by protonating the more basic piperidine nitrogen.[1] However, the introduction of ionic character via salt formation fundamentally alters the molecule's interaction with its environment.

A solvent that is ideal for the free base may be entirely unsuitable for the salt, and vice-versa. An improper solvent choice can lead to:

  • Poor yield in synthetic steps.

  • Inefficient purification and crystallization.

  • Formation of undesirable polymorphs or solvates .

  • Low bioavailability in preclinical studies.[4]

  • Inaccurate results in in vitro screening assays.[5]

This guide provides the theoretical framework and practical methodologies to make rational, evidence-based solvent selections, thereby mitigating these risks and accelerating the development timeline.

Physicochemical & Theoretical Considerations

Molecular Structure and Properties
  • 2-(Piperidin-4-yl)pyrazine (Free Base): This molecule possesses both hydrogen bond donors (the piperidine N-H) and acceptors (the piperidine and pyrazine nitrogens).[6] Its structure suggests a moderate polarity. The piperidine moiety is a highly basic saturated heterocycle, while the pyrazine is an aromatic and much weaker base.

  • Salt Forms (e.g., Hydrochloride): When forming a salt, such as 2-(Piperidin-4-yl)pyrazine HCl, the highly basic piperidine nitrogen is protonated to form a piperidinium cation. This introduces an ionic center, dramatically increasing the molecule's polarity and its potential for strong ion-dipole interactions with polar solvents.

The "Like Dissolves Like" Principle Revisited

For salt forms, solubility is governed by the solvent's ability to overcome the crystal lattice energy of the salt and solvate the resulting ions.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are often the first choice for dissolving salts. Their hydroxyl (-OH) groups can act as hydrogen bond donors to the chloride anion and as hydrogen bond acceptors from the piperidinium N-H group. Furthermore, their high dielectric constant helps to shield the positive and negative ions from each other, preventing them from re-forming the crystal lattice.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can solvate cations effectively but are less effective at solvating small anions (like Cl⁻) which benefit from hydrogen bonding. Solubility in these solvents is expected but may be less than in polar protic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with ions. Consequently, piperidinium salts are expected to have very low solubility in nonpolar solvents.[7]

The pKa Difference Rule

For a stable salt to form and persist in solution, a significant difference between the pKa of the basic drug and the acidic counter-ion is required.[2][8] A general guideline is a ΔpKa (pKa of the protonated base - pKa of the acid) of greater than 2-3 units.[2][8] This ensures that the proton transfer is energetically favorable and the salt does not disproportionate back to the free base and free acid.[8]

Systematic Solvent Selection Workflow

A structured approach to solvent screening saves time, material, and generates reliable data. The following workflow is recommended.

Solvent_Selection_Workflow A Step 1: Physicochemical Characterization B Step 2: In Silico & Theoretical Screening (HSP) A->B Input Properties C Step 3: Experimental Screening (Small-Scale) B->C Ranked Solvent List D Step 4: Thermodynamic Solubility Protocol C->D Identify Promising Solvents E Step 5: Data Analysis & Solvent Classification D->E Generate Quantitative Data F Step 6: Final Solvent Selection (Application-Specific) E->F Informed Decision

Caption: A systematic workflow for solvent selection.

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility, which is the true, maximum concentration of a solute in a solvent at a given temperature.[4][9]

Objective: To accurately quantify the solubility of a 2-(Piperidin-4-yl)pyrazine salt in various solvents.

Materials:

  • 2-(Piperidin-4-yl)pyrazine salt (crystalline powder)

  • Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, Ethyl Acetate)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermomixer or temperature-controlled shaker

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)

  • Calibrated HPLC-UV system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Accurately weigh approximately 5-10 mg of the salt into a 2 mL glass vial. Record the exact weight.

  • Solvent Addition: Add a known volume (e.g., 1.0 mL) of the selected solvent to the vial. The amount of solid should be in clear excess of what is expected to dissolve.

  • Equilibration: Cap the vial securely. Place it in a thermomixer or shaker set to a constant temperature (e.g., 25 °C) and agitate vigorously (e.g., 1000 rpm) for 24-48 hours.[5][9]

    • Causality Note: This extended agitation time is crucial to ensure the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[9]

  • Phase Separation: After equilibration, let the vials stand for at least 1 hour to allow the excess solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Attach a 0.22 µm syringe filter and dispense the filtrate into a clean HPLC vial.

    • Self-Validation Step: This filtration step is critical to remove any microscopic, undissolved particles that could artificially inflate the measured concentration.

  • Dilution (If Necessary): Based on the expected solubility, dilute the filtrate with a known volume of mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the sample by a validated HPLC-UV method against a standard curve prepared from the same salt.

  • Solid Phase Analysis: After the experiment, recover the remaining solid from the vial. Analyze it using a technique like Powder X-Ray Diffraction (PXRD) to confirm that the solid form has not changed (e.g., converted to a different polymorph or a solvate) during the experiment.[9] This step is essential for the validity of the thermodynamic solubility measurement.[9]

Data Analysis: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Data Presentation & Interpretation

The data gathered from the thermodynamic solubility protocol should be compiled into a clear, comparative table.

Table 1: Solubility of 2-(Piperidin-4-yl)pyrazine Dihydrochloride at 25°C

Solvent ClassSolventPolarity IndexSolubility (mg/mL)Remarks
Polar Protic Water10.2> 200Very High
Methanol5.1~150High
Ethanol4.3~50Moderate
Isopropanol3.9~10Low
Polar Aprotic DMSO7.2~80High
Acetonitrile5.8< 5Very Low
Nonpolar Ethyl Acetate4.4< 1Insoluble
Toluene2.4< 0.1Insoluble

Note: Data presented are illustrative and should be determined experimentally.

Interpretation:

  • The illustrative data show that for a dihydrochloride salt, solubility is highest in highly polar, protic solvents like water and methanol, which can effectively solvate both the cation and the anions.

  • High solubility in DMSO is also observed due to its high polarity.

  • The sharp drop in solubility in less polar alcohols (ethanol, isopropanol) and aprotic solvents like acetonitrile highlights the importance of specific solvent-solute interactions.

  • As expected, the salt is practically insoluble in nonpolar solvents.

Regulatory Considerations and Final Selection

The final choice of solvent must also consider safety and regulatory acceptance. The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents based on their toxicity.[10][11]

  • Class 1 Solvents: (e.g., Benzene, Carbon tetrachloride) Should be avoided as they are known carcinogens.[12]

  • Class 2 Solvents: (e.g., Acetonitrile, Toluene) Use should be limited due to inherent toxicity.[12]

  • Class 3 Solvents: (e.g., Ethanol, Isopropanol, Ethyl Acetate, DMSO) Have low toxic potential and are preferred.[11][13]

Therefore, while a solvent like methanol might offer excellent solubility, a Class 3 solvent like ethanol might be preferred for a final manufacturing process if it provides adequate, even if lower, solubility. The final selection is always a balance between performance, safety, and process viability.

Conclusion

A systematic, data-driven approach is paramount for the successful selection of solvents for pharmaceutical salts like those of 2-(Piperidin-4-yl)pyrazine. By combining theoretical principles with robust experimental validation, researchers can confidently choose solvent systems that optimize solubility, facilitate downstream processing, and adhere to regulatory standards. The protocols and workflows described herein provide a reliable framework for achieving these critical development goals.

References

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Therapeutic Goods Administration (TGA). [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R9). (2024, January 24). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R7). (2018, October 15). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH Q3C Guidelines for Residual Solvents. (n.d.). Scribd. [Link]

  • ICH Q3C Guidance for Residual Solvents. (2022, November 30). YouTube. [Link]

  • Piperidine. (n.d.). Solubility of Things. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). C&EN. [Link]

  • 2-(piperidin-4-yloxy)pyrazine (C9H13N3O). (n.d.). PubChemLite. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 14(3), 1108–1116. [Link]

  • Kumar, L. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Hansen solubility parameter. (n.d.). In Wikipedia. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 6). GSC Biological and Pharmaceutical Sciences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-(Piperidin-4-yl)pyrazine synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in constructing C(sp2)-C(sp3) linkages.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in constructing C(sp2)-C(sp3) linkages. The synthesis of 2-(piperidin-4-yl)pyrazine—typically achieved via cross-coupling of a protected piperidine with a pyrazine core—presents unique mechanistic challenges. Alkyl-organometallics are notoriously prone to slow oxidative addition, competitive β-hydride elimination, and protodeboronation[1].

This guide abandons generic advice in favor of causal troubleshooting, field-tested methodologies, and self-validating protocols to ensure your scale-up campaigns succeed.

I. Quantitative Yield Analysis & Method Comparison

Before troubleshooting, it is critical to benchmark your current yields against industry standards for C(sp2)-C(sp3) bond formation. The table below summarizes the expected outcomes of the three primary synthetic strategies.

Synthesis RouteKey Reagents & CatalystsTypical YieldPrimary Byproducts / Failure Modes
Suzuki-Miyaura (C-C Coupling) 2-Chloropyrazine, N-Boc-piperidine-4-Bpin, Pd(dppf)Cl₂65–85%Protodeboronated piperidine, pyrazine homocoupling
Minisci Alkylation (C-H Functionalization) Pyrazine, N-Boc-piperidine-4-carboxylic acid, Ag⁺/S₂O₈²⁻40–60%Di-alkylated pyrazine, unreacted starting material
Negishi Coupling 2-Chloropyrazine, (N-Boc-piperidin-4-yl)zinc iodide, Pd(PPh₃)₄50–70%Reduced pyrazine, alkene (β-hydride elimination)

II. Diagnostic Q&A: Troubleshooting Specific Failures

Q1: My Suzuki-Miyaura coupling is stalling at <20% conversion, and LC-MS shows massive amounts of deboc-piperidine or protodeboronated starting material. What is the root cause? The Causality: You are experiencing a transmetalation bottleneck. Alkylboronic esters (like piperidine-4-Bpin) undergo sluggish transmetalation compared to arylboronic acids[1]. If the reaction is held at high temperatures in highly basic aqueous conditions while waiting for transmetalation, the Bpin group hydrolyzes and undergoes protodeboronation. The Fix: Switch to a biphasic solvent system (e.g., 1,4-Dioxane/H₂O at a 4:1 ratio) to solubilize both the organic partners and the base. Use a milder base like K₂CO₃ or Cs₂CO₃ instead of NaOH. Critically, pre-activate the catalyst with the 2-chloropyrazine for 15 minutes before adding the piperidine-4-Bpin to ensure the Pd(II)-aryl intermediate is waiting and ready to capture the alkylboron species immediately.

Q2: I am seeing a significant amount of tetrahydropyridine byproduct in my Negishi/Suzuki couplings. How do I suppress this? The Causality: This is the classic β-hydride elimination trap. After transmetalation, you form a Pd(II)-alkyl intermediate. Because the piperidine ring has available β-hydrogens, the Pd center can undergo a rapid intramolecular hydride abstraction, spitting out an alkene (tetrahydropyridine) instead of your desired product[2]. The Fix: You must accelerate the rate of reductive elimination so it outcompetes β-hydride elimination. Switch your ligand to a sterically demanding, electron-rich bidentate ligand like dppf or a Buchwald ligand like RuPhos[1]. The steric bulk forces the Pd(II) intermediate to rapidly expel the coupled product to relieve steric strain.

Q3: I am trying a Minisci radical alkylation to avoid transition metals, but I am getting a 1:1 mixture of mono- and di-alkylated pyrazines. How can I control the regioselectivity? The Causality: In a Minisci reaction, nucleophilic carbon-centered radicals preferentially attack electron-deficient heteroarenes[3]. However, once the first piperidine ring is added, the electron-donating nature of the alkyl group only slightly raises the LUMO of the pyrazine ring. This energy difference is often insufficient to prevent a second radical attack[3]. The Fix: Exploit protonation. Run the reaction in highly acidic conditions (e.g., adding Trifluoroacetic acid, TFA). Protonating the pyrazine drastically lowers its LUMO, making it highly reactive toward the radical[3]. Once mono-alkylated, the steric hindrance and the delocalization of the positive charge make the second addition kinetically unfavorable. Furthermore, use a 3-to-1 stoichiometric excess of the inexpensive pyrazine relative to the radical precursor.

III. Mechanistic Logic & Workflows

Understanding the hidden traps in these pathways is essential for rational optimization.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (2-Chloropyrazine) Pd0->OxAdd PdII_Ar Pd(II) Ar-Cl Intermediate OxAdd->PdII_Ar TransMet Transmetalation (Piperidine-4-Bpin) PdII_Ar->TransMet Base, H2O PdII_Ar_Alk Pd(II) Ar-Alkyl Intermediate TransMet->PdII_Ar_Alk RedElim Reductive Elimination (Product Formation) PdII_Ar_Alk->RedElim Fast (Bulky Ligand) BetaElim β-Hydride Elimination (Alkene Byproduct) PdII_Ar_Alk->BetaElim Slow Red. Elim. RedElim->Pd0 Product

Catalytic cycle of C(sp2)-C(sp3) Suzuki coupling highlighting the β-hydride elimination trap.

Minisci Pyrazine Pyrazine Protonation Protonation (TFA) Pyrazine->Protonation Pyrazinium Pyrazinium Ion (Lower LUMO) Protonation->Pyrazinium Attack Radical Addition Pyrazinium->Attack Radical Piperidin-4-yl Radical (Nucleophilic) Radical->Attack RadCation Radical Cation Intermediate Attack->RadCation Oxidation Oxidation & Deprotonation (-e-, -H+) RadCation->Oxidation Product 2-(Piperidin-4-yl)pyrazine Oxidation->Product

Minisci radical addition pathway demonstrating LUMO-lowering via pyrazine protonation.

IV. Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed for the synthesis of the N-Boc protected intermediate, tert-butyl 4-(pyrazin-2-yl)piperidine-1-carboxylate. It includes built-in validation checkpoints to ensure the reaction is proceeding correctly before you commit to workup.

Scale: 10 mmol Reagents: 2-Chloropyrazine (1.0 eq), N-Boc-piperidine-4-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq). Solvents: 1,4-Dioxane (40 mL), Deionized Water (10 mL).

Step 1: System Degassing (Critical for Pd(0) survival)

  • Combine 1,4-Dioxane and Water in a Schlenk flask. Add K₂CO₃.

  • Sparge the mixture with Argon for 20 minutes.

  • Validation Checkpoint: The solution must remain completely clear. Any cloudiness indicates salt precipitation; if observed, add 2-3 mL of water until dissolved.

Step 2: Catalyst Activation

  • Add 2-Chloropyrazine and Pd(dppf)Cl₂ to the degassed mixture under Argon.

  • Heat the mixture to 40°C for 15 minutes.

  • Validation Checkpoint: The solution will transition from a pale yellow to a deep, homogenous crimson/orange. This color shift confirms the reduction of Pd(II) to the active Pd(0) species and successful oxidative addition. If the solution turns black, the catalyst has aggregated into inactive palladium black due to oxygen contamination.

Step 3: Transmetalation and Coupling

  • Add the N-Boc-piperidine-4-boronic acid pinacol ester in one portion.

  • Ramp the temperature to 90°C and stir vigorously (800+ RPM to ensure biphasic mixing) for 12 hours.

  • Validation Checkpoint: At the 2-hour mark, pull a 50 µL aliquot, dilute in MeCN, and run an LC-MS. You should observe the disappearance of the 2-chloropyrazine peak and the emergence of the product mass (m/z 264.1). The protodeboronated byproduct (m/z 186.1) should integrate to less than 10% of the total area.

Step 4: Quench and Extraction

  • Cool the reaction to room temperature. Add 50 mL of Ethyl Acetate and 50 mL of Brine.

  • Separate the layers.

  • Validation Checkpoint: The aqueous layer should retain a dark orange/brown tint (sequestered catalyst waste), while the organic layer should be pale yellow.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient).

V. References

  • Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners Source: ACS Publications (Chemical Reviews) URL:

  • Radical Addition to Iminium Ions and Cationic Heterocycles Source: MDPI URL:

  • Merging Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Suzuki–Miyaura-Type Cross-Coupling of Alkyl Iodides and Organoborons Source: Journal of the American Chemical Society (JACS) URL:

Sources

Optimization

Purification methods for polar pyrazine-piperidine derivatives

Technical Support Center: Purification of Polar Pyrazine-Piperidine Derivatives Topic: Purification strategies for highly polar, basic heterocycles (Pyrazine-Piperidine scaffolds). Audience: Medicinal Chemists, Process C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar Pyrazine-Piperidine Derivatives

Topic: Purification strategies for highly polar, basic heterocycles (Pyrazine-Piperidine scaffolds). Audience: Medicinal Chemists, Process Chemists, and Purification Specialists.[1] Format: Technical Guide, Troubleshooting Protocols, and FAQs.

Introduction: The Polarity & Basicity Paradox

Welcome to the technical support center. If you are working with pyrazine-piperidine derivatives, you are likely facing a specific set of chromatographic challenges: retention loss on reverse phase (RP) due to high polarity, and peak tailing due to the strong basicity of the piperidine ring.

The critical lever in purifying these molecules lies in the massive difference in basicity between the two heterocycles:

  • Piperidine: Strong base (

    
    ).[1] At neutral pH, it is fully protonated (cationic).[1]
    
  • Pyrazine: Very weak base (

    
    ).[1][2] At neutral pH, it is neutral.[1]
    

This guide moves beyond standard "try-and-see" chromatography, utilizing


-driven strategies to achieve high purity.

Part 1: The "Catch & Release" Strategy (SCX)

Best For: Removing non-basic impurities (including neutral pyrazine byproducts) from the desired piperidine product.[1]

Strong Cation Exchange (SCX) is the most robust method for this scaffold.[1] It exploits the fact that at pH 2–3, the piperidine is cationic (binds) while the pyrazine core (unless substituted with other amines) remains neutral (flows through).

The Protocol
  • Conditioning: Flush the SCX cartridge with methanol (3 CV) followed by DCM (3 CV).[1]

  • Loading: Dissolve your crude mixture in DCM or MeOH. If solubility is poor, add a minimum amount of DMSO.[1] Crucial: Ensure the loading solution is not basic.[1][3] If necessary, acidify slightly with acetic acid to ensure the piperidine is protonated.

  • Washing (The Separation Step): Elute with Methanol (5–10 CV).[1]

    • Mechanism:[1][4] Neutral impurities (including unreacted pyrazines, non-basic coupling reagents) will elute.[1] The piperidine stays bound to the sulfonic acid residues.

  • Elution (The Release): Elute with 2 M Ammonia in Methanol (3–5 CV).

    • Mechanism:[1][4] Ammonia deprotonates the piperidine, breaking the ionic bond and releasing the purified product.

Visualization: SCX Workflow

SCX_Workflow Start Crude Mixture (Piperidine + Pyrazine + Impurities) Load Load onto SCX Cartridge (Acidic/Neutral pH) Start->Load Binding Interaction Check: Is pKa > 3.0? Load->Binding FlowThrough Flow Through / Wash (Neutral Pyrazines, Non-basics) Binding->FlowThrough No (Neutral) Bound Retained Species (Piperidine Cation) Binding->Bound Yes (Cationic) EluteStep Elute with 2M NH3 in MeOH Bound->EluteStep FinalProduct Collected Product (Free Base Piperidine) EluteStep->FinalProduct

Caption: Logical flow of Strong Cation Exchange (SCX) purification separating species based on basicity.

Part 2: High-Performance Liquid Chromatography (HPLC) Strategies

If SCX is insufficient or if you need to separate closely related isomers, HPLC is required.[1] Standard acidic C18 methods often fail here because the protonated piperidine is too polar to retain.[1]

Method Selection Matrix
FeatureHigh pH Reverse Phase HILIC Ion-Pairing RP
Stationary Phase Hybrid Silica C18 / Polymer C18Amide / Bare Silica / ZwitterionicStandard C18
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)10 mM Ammonium Acetate (pH 5.[1]8)Water + 0.1% TFA
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile + 0.1% TFA
Mechanism Deprotonation (Neutral form retains)Partitioning into water layerHydrophobic Salt Formation
Pros Excellent peak shape for bases; good loading.[1]Retains very polar pyrazines.[1]Sharp peaks; standard columns.[1]
Cons Requires high-pH stable column.[1]Long equilibration times.[1]TFA suppresses MS signal.
Detailed Protocols

Option A: High pH Reverse Phase (Recommended) [1]

  • Why: At pH 10, piperidine (

    
     11) is partially deprotonated and significantly more hydrophobic.[1] Pyrazine remains neutral.[1]
    
  • Column: Waters XBridge C18, Agilent Poroshell HPH, or equivalent (Must be rated pH 1-12).[1]

  • Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with

    
    ).
    
  • Tip: If the pyrazine is extremely polar, it may still elute early.[1] In this case, switch to HILIC.[1]

Option B: HILIC (Hydrophilic Interaction) [1][4][5]

  • Why: If your molecule elutes in the void volume on C18, HILIC is the answer. It retains polar compounds using an organic-rich mobile phase.[1][6]

  • Column: Amide-bonded phases (e.g., TSKgel Amide-80, BEH Amide) are superior to bare silica for secondary amines like piperidine.[1]

  • Gradient: Start high organic (95% ACN) and gradient down to 60% ACN.

  • Critical: Use a buffer (10mM Ammonium Formate/Acetate).[1] Pure water/ACN will result in severe peak tailing due to ion-exchange interactions with silanols.[1]

Part 3: Flash Chromatography (Normal Phase)

Purifying these on standard silica flash cartridges often results in "streaking" where the product elutes from 0% to 100% MeOH.[1]

The "Base Shield" Solution: To purify basic piperidines on silica, you must block the acidic silanol sites.

  • Solvent System: DCM / Methanol / Ammonium Hydroxide (25%) .[1]

  • Ratio: A common starting point is 90:10:1 (DCM:MeOH:

    
    ).[1]
    
  • Alternative: Use Amine-functionalized Silica (NH2-Silica).[1] This phase is already basic, preventing the piperidine from sticking. You can use a simple Hexane/Ethyl Acetate or DCM/MeOH gradient without added ammonia.[1]

Part 4: Troubleshooting & FAQs

Q1: My compound tails severely on C18 even with 0.1% Formic Acid. Why? A: Formic acid (pH ~2.[1][7]7) protonates the piperidine, making it a cation. This cation interacts with residual silanols (negative charge) on the silica surface via ion-exchange, causing tailing.

  • Fix 1: Use 0.1% TFA (Trifluoroacetic acid).[1] TFA is a strong ion-pairing agent; it forms a hydrophobic salt with the piperidine cation, masking the charge and improving retention/shape.

  • Fix 2: Switch to High pH (pH 10) to suppress the positive charge on the piperidine.

Q2: I am using SCX, but my product is eluting in the wash step. A: This suggests your product is not binding.

  • Check 1: Is your loading solvent too strong?[1] If you load in 100% MeOH, the salt might be soluble enough to wash off. Try loading in DCM.

  • Check 2: Is your product actually basic? If the piperidine nitrogen is attached to an electron-withdrawing group (e.g., amide, sulfonamide, aryl ring with nitro groups), its

    
     might be < 3.0. In this case, SCX will not work; use Anion Exchange (SAX) or HILIC.[1]
    

Q3: The pyrazine impurity co-elutes with my product on Silica. A: Pyrazines and piperidines often have similar polarities on Normal Phase.[1]

  • Fix: Leverage the basicity difference. Dissolve the mixture in an organic solvent (DCM/EtOAc) and wash with dilute aqueous acid (1M HCl). The piperidine (basic) will go into the water layer; the pyrazine (weak base) will likely remain in the organic layer (depending on the specific pyrazine's lipophilicity). Separate layers, then basify the aqueous layer (pH > 12) and extract the pure piperidine back into DCM.

Q4: Can I use crystallization? A: Yes. Piperidines form excellent crystalline salts.[1]

  • Protocol: Dissolve the free base in a minimal amount of ethanol. Add 1 equivalent of Oxalic Acid or HCl (in ether/dioxane).[1] The piperidine salt often precipitates instantly, leaving non-basic pyrazine impurities in the mother liquor.

References

  • Separation of Basic Compounds: McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408-3417. Link

  • SCX Methodology: Teledyne ISCO. (2012).[1] RediSep SCX Column: Purification of Organic Compounds with Basic Properties. Application Note AN82. Link

  • Pyrazine Chemistry: Doležal, M., et al. (2009).[1] Pyrazine Derivatives: A Review of Developments in Medicinal Chemistry. Molecules, 14, 4774-4809.[1] Link

  • High pH Chromatography: Waters Corporation.[1] Strategies for the Separation of Polar Basic Compounds. Link

  • pKa Data: Hall, H. K. (1957).[1] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. Link

Sources

Troubleshooting

Solubility issues with 2-(Piperidin-4-yl)pyrazine free base vs salt

The following technical guide addresses the solubility, handling, and stability profiles of 2-(Piperidin-4-yl)pyrazine (CAS: 123958-95-4), specifically analyzing the critical differences between its Free Base and Salt (e...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility, handling, and stability profiles of 2-(Piperidin-4-yl)pyrazine (CAS: 123958-95-4), specifically analyzing the critical differences between its Free Base and Salt (e.g., Hydrochloride) forms.

Topic: Solubility & Handling Optimization (Free Base vs. Salt)

Document ID: TS-PYR-042 | Version: 2.1 | Audience: Medicinal Chemists & Pharmacologists

Executive Summary: The Fundamental Dichotomy

The solubility challenges associated with 2-(Piperidin-4-yl)pyrazine stem from the drastic physicochemical shift between its neutral and ionized states. Successful handling requires treating these two forms as distinct materials with opposing solvent affinities.

FeatureFree Base (Neutral) Salt Form (e.g., 2HCl)
State Viscous oil or low-melting solidCrystalline solid
Primary Solubility Organic (DCM, EtOAc, Chloroform)Aqueous, Polar Organic (DMSO, MeOH)
Water Solubility Poor (pH-dependent)High (>50 mg/mL)
Hygroscopicity LowHigh (Deliquescent)
pKa Drivers Piperidine NH (~9.8), Pyrazine N (~0.6)Fully protonated at Piperidine N

Technical Troubleshooting (Q&A)

Category A: Biological Assay Preparation[1]

Q1: I am trying to dissolve the Free Base in DMSO for a stock solution, but it precipitates when diluted into aqueous media (PBS, pH 7.4). Why? Diagnosis: This is a classic "pH-Solubility Drop." Mechanism: While the piperidine nitrogen (pKa ~9.8) is protonated at pH 7.4, the lipophilicity of the pyrazine ring can override the solvation energy of the single charge at high concentrations. The Free Base is inherently lipophilic. When you dilute a high-concentration DMSO stock into buffer, the sudden change in dielectric constant forces the compound to aggregate before it can fully equilibrate/protonate. Solution:

  • Switch to the Salt Form: The pre-ionized salt is thermodynamically primed for aqueous lattice integration.

  • Acidification Protocol: If you must use the Free Base, add 1.05 equivalents of dilute HCl or Acetic Acid to the DMSO stock before adding it to the aqueous media. This generates the salt in situ.

Q2: My 2-(Piperidin-4-yl)pyrazine Dihydrochloride salt is not dissolving in my cellular media (pH 7.4). Diagnosis: Ionic Strength "Salting Out" or pH Adjustment Shock. Mechanism: The dihydrochloride salt (2HCl) is acidic. Adding it to buffered media may locally drop the pH, but if the media has strong buffering capacity (HEPES/Bicarbonate), it will neutralize the salt. If the final concentration is very high (>10 mM), the common ion effect (Cl⁻ from media + Cl⁻ from drug) can reduce solubility. Solution:

  • Pre-dissolve in Water: Dissolve the salt in pure PCR-grade water (100x concentration) first, then dilute into media. This prevents local pH shock.

  • Check pH: Ensure the addition of the acidic salt hasn't dropped the media pH below physiological limits (which would be toxic to cells, independent of solubility).

Category B: Chemical Synthesis & Workup[2]

Q3: During extraction, I neutralized the HCl salt with NaOH, but the Free Base "oiled out" and stuck to the glassware instead of extracting into the ether layer. Diagnosis: Phase Separation Failure due to "Oiling Out." Mechanism: The Free Base is an amine-rich oil. In the presence of water and high ionic strength (NaCl from neutralization), it forms a third phase (middle layer) rather than partitioning cleanly into non-polar solvents like Diethyl Ether or Hexanes. Solution:

  • Change Solvent: Switch to Dichloromethane (DCM) or Chloroform . These are better solvents for polar amines than ether/hexane.

  • Salting Out: Saturate the aqueous layer with solid NaCl. This increases the ionic strength of the water, forcing the organic amine into the organic layer (DCM).

  • Filtration: If the oil sticks to glass, dissolve it with a small amount of Methanol, transfer to the organic phase, and wash with brine.

Q4: I cannot get the Free Base to crystallize; it remains a gum. Diagnosis: Impurity-driven amorphous state. Mechanism: Secondary amines like piperidine are prone to absorbing CO₂ from the air to form carbamates, and they oxidize slowly. These impurities inhibit crystal lattice formation. Solution:

  • Salt Formation: Do not store the Free Base. Convert it immediately to the HCl or Fumarate salt for purification and storage.

  • Lyophilization: If you need the Free Base, freeze-dry it from t-Butanol to obtain a fluffy powder instead of a gum.

Decision Pathways & Workflows

Figure 1: Solvent Selection Decision Matrix

Use this logic tree to select the correct solvent system based on your starting material and intended application.

SolventSelection Start Start: Select Form FreeBase Free Base (Neutral Oil/Solid) Start->FreeBase Salt Salt Form (HCl, TFA, etc.) Start->Salt App_Bio Application: Biological Assay? FreeBase->App_Bio App_Chem Application: Synthesis/Extraction? FreeBase->App_Chem Salt->App_Bio Salt->App_Chem Solv_DMSO Use DMSO or Water (Excellent Solubility) Salt->Solv_DMSO Soluble Solv_DCM Use DCM or Chloroform (High Solubility) Salt->Solv_DCM Insoluble (Avoid) App_Bio->Solv_DMSO Direct Dissolution Action_Convert CRITICAL: Convert to Salt using 1M HCl in MeOH App_Bio->Action_Convert Free Base is Risky in Buffer App_Chem->Solv_DCM Extraction Solv_Ether Avoid Ether/Hexanes (Oiling Out Risk) App_Chem->Solv_Ether Precipitation/Wash Action_Convert->Solv_DMSO

Caption: Decision matrix for solvent selection. Note that Free Base requires specific organic solvents (DCM) and is unstable in aqueous buffers without acidification.

Figure 2: Salt <-> Free Base Conversion Protocol

Standardized workflow for interconverting forms to solve purity or solubility issues.

ConversionProtocol Input_Salt Input: Salt Form (Water Soluble) Step1 Dissolve in Min. Water Input_Salt->Step1 Step2 Adjust pH > 12 (NaOH/Na2CO3) Step1->Step2 Step3 Extract x3 into DCM (NOT Ether) Step2->Step3 Output_Base Output: Free Base (Oil/Gum) Step3->Output_Base Input_Base Input: Free Base (Organic Soluble) StepB1 Dissolve in Et2O or EtOAc Input_Base->StepB1 StepB2 Add 4M HCl in Dioxane (Dropwise) StepB1->StepB2 StepB3 Filter Precipitate (Hygroscopic!) StepB2->StepB3 Output_Salt Output: HCl Salt (Crystalline) StepB3->Output_Salt

Caption: Bidirectional conversion workflow. Critical Step: Use DCM for Free Base extraction to prevent oiling out.

Experimental Protocols

Protocol 1: Quantitative Solubility Assessment

Use this to determine the exact limit for your specific batch.

  • Preparation: Weigh 10 mg of the compound (Salt or Free Base) into a clear HPLC vial.

  • Solvent Addition: Add solvent (Water, PBS, or DMSO) in 10 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Record the volume (

    
    ) where the solution becomes perfectly clear.
    
  • Calculation: Solubility (

    
    ) = 
    
    
    
    .
    • Target for Salt in Water: > 50 mg/mL.

    • Target for Free Base in DCM: > 100 mg/mL.

Protocol 2: Handling Hygroscopic Salts (HCl)

The HCl salt of piperidine derivatives is often deliquescent (absorbs water until it dissolves).

  • Storage: Store under Argon or Nitrogen at -20°C.

  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Desiccation: If the salt becomes sticky/gooey, dry it in a vacuum oven at 40°C over

    
     for 24 hours to restore crystallinity.
    

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection principles and pKa influence).

  • PubChem. (n.d.). Compound Summary: Pyrazine.[1] National Library of Medicine. (Source for Pyrazine pKa ~0.6).

  • Reich, R. (2005). Solubility and Dissolution of Free Bases and Salts.[2][3] Pharmaceutical Research. (General principles of pH-dependent solubility for weak bases).

  • Chem-Impex. (n.d.). 2-(Piperidin-4-yloxy)pyrazine Dihydrochloride Product Data. (Verifies commercial availability of dihydrochloride salt forms for this class).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Explains the mechanism of in situ salt formation).

Sources

Optimization

Technical Support Center: Pyrazine Chemistry Division

Ticket ID: PYR-OX-PREV-001 Subject: Prevention of Pyrazine Ring Oxidation & N-Oxide Formation Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary The pyrazine nucleus ( symmetry) is electr...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-OX-PREV-001 Subject: Prevention of Pyrazine Ring Oxidation & N-Oxide Formation Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The pyrazine nucleus (


 symmetry) is electron-deficient, making the ring carbon atoms generally resistant to electrophilic oxidation. However, the nitrogen lone pairs  are highly susceptible to electrophilic attack, leading to rapid N-oxidation  (formation of N-oxides) in the presence of peracids or peroxides. Conversely, under harsh nucleophilic or radical oxidative conditions (e.g., unbuffered KMnO₄), the ring itself can degrade or undergo cleavage.[1]

This guide provides protocols to:

  • Selectively oxidize side chains (e.g., methyl to carboxyl) without degrading the ring.[1]

  • Mask nitrogen atoms to prevent unwanted N-oxide formation during other synthetic steps.

  • Troubleshoot common stability issues.

Module 1: Critical Decision Matrix

Before proceeding, identify your specific oxidation risk profile using the diagram below.[1]

PyrazineOxidation Start Identify Oxidation Goal SideChain Oxidize Side Chain (e.g., -CH3 to -COOH) Start->SideChain OtherFunc Oxidize Other Group (e.g., Alcohol to Ketone) Start->OtherFunc KMnO4 Reagent: KMnO4 SideChain->KMnO4 Robust Substrate SeO2 Reagent: SeO2 SideChain->SeO2 Acid Sensitive / High Selectivity Needed Peracid Reagent: mCPBA / H2O2 OtherFunc->Peracid Risk1 RISK: Ring Cleavage / Decarboxylation KMnO4->Risk1 Risk2 Safe: High Chemoselectivity SeO2->Risk2 Risk3 RISK: Unwanted N-Oxide Formation Peracid->Risk3 Solution SOLUTION: Protonation (Acid Masking) Risk3->Solution Apply Fix

Figure 1: Decision matrix for selecting reagents and identifying risks based on synthetic goals.

Module 2: Selective Side-Chain Oxidation

Objective: Convert alkyl pyrazines (e.g., 2-methylpyrazine) to pyrazine carboxylic acids without cleaving the ring.[1]

Method A: Selenium Dioxide (SeO₂) – The "Surgical" Approach

Selenium dioxide is the gold standard for oxidizing activated methyl groups on heteroaromatic rings because it operates via a mechanism that does not attack the electron-deficient ring carbons.

  • Applicability: High-value intermediates, substrates sensitive to strong base.[1]

  • Mechanism: Riley oxidation pathway (ene reaction followed by dehydration).[1]

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the alkyl pyrazine (1.0 equiv) in pyridine (solvent is critical; it acts as a base and buffer).

  • Addition: Add SeO₂ (1.5 – 2.5 equiv).

  • Reaction: Heat to 115°C (reflux) for 8–12 hours.

    • Note: The solution will turn black as red selenium precipitates.[1]

  • Workup: Filter hot through Celite to remove metallic selenium.[1] Concentrate the filtrate.

  • Purification: Recrystallize from water or ethanol.

Why this works: SeO₂ is electrophilic but requires an enolizable proton.[1] It attacks the side chain enol, leaving the electron-deficient pyrazine ring untouched [1].

Method B: Controlled Permanganate (KMnO₄) Oxidation

Objective: Large-scale oxidation where SeO₂ toxicity is a concern.[1] Risk: Uncontrolled KMnO₄ oxidation (especially at high pH) can cleave the pyrazine ring or cause decarboxylation of the resulting acid.

Optimized Protocol:

  • Solvent Control: Use water with a protonic buffer (e.g., dilute H₂SO₄ or acetic acid) to keep pH neutral to slightly acidic.[1] Avoid strong alkaline conditions (pH > 12) which promote ring degradation.[1]

  • Temperature: Maintain temperature between 60–70°C . Do not exceed 80°C.

  • Stoichiometry: Add KMnO₄ solution dropwise. Do not dump it in all at once.

  • Quenching: Stop the reaction immediately upon the disappearance of starting material (monitor via TLC/HPLC) by adding MeOH (destroys excess oxidant) and filtering MnO₂.

Module 3: Preventing Unwanted N-Oxidation

Scenario: You need to perform an oxidation elsewhere on the molecule (e.g., oxidizing a sulfide to a sulfone, or an alcohol to a ketone) using peracids (mCPBA) or peroxides.[1] The Problem: The pyrazine nitrogens are nucleophilic enough to react with these electrophilic oxidants to form N-oxides (Pyrazine-N-O), often faster than the desired reaction.

The Solution: Acid-Mediated "Masking"

By protonating the pyrazine nitrogens, you remove the lone pair availability, rendering the ring inert to electrophilic oxidants.

Protocol:

  • Protonation: Dissolve the pyrazine substrate in the reaction solvent (e.g., DCM). Add 1.1–2.0 equivalents of Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MsOH).[1]

    • Observation: This forms the pyrazinium salt.[1]

  • Oxidation: Add the oxidant (e.g., mCPBA, H₂O₂) and proceed with the reaction.[1]

    • Mechanism:[1][2][3][4] The positively charged pyrazinium ring strongly repels the electrophilic oxidant.

  • Deprotection: Upon completion, wash the organic layer with saturated NaHCO₃ or NaOH .[1] This deprotonates the nitrogen, returning the neutral pyrazine ring.

MaskingMechanism Step1 Neutral Pyrazine (Susceptible N-Lone Pair) Step2 Pyrazinium Salt (Protonated, Inert) Step1->Step2 + TFA/H+ Step3 Oxidation Step (Targeting other group) Step2->Step3 + Oxidant Step4 Workup (Base) (Restores Pyrazine) Step3->Step4 + NaHCO3

Figure 2: Acid masking workflow to protect pyrazine nitrogens during electrophilic oxidation.

Comparative Data: Oxidant Compatibility

OxidantRisk to Pyrazine RingRisk of N-OxidationRecommended Strategy
mCPBA Low (Ring stable)High (Forms N-oxide)MUST use Acid Masking (TFA).[1]
H₂O₂ / Acid LowHigh Use only if N-oxide is desired or ring is highly electron-deficient.[1]
KMnO₄ (Basic) Medium (Ring cleavage)LowControl pH (<10) and Temp (<70°C).[1]
SeO₂ Very LowVery LowIdeal for side-chain oxidation.[1]
Jones Reagent LowLowGenerally safe; ring is stable to Cr(VI).[1]

Troubleshooting (FAQs)

Q1: My pyrazine product turned yellow/brown during workup. Is it oxidizing?

  • Diagnosis: Simple alkyl pyrazines are colorless/white.[1] Color change often indicates polymerization or light-induced degradation , especially for electron-rich pyrazines (e.g., amino-pyrazines).[1]

  • Fix: Amino-pyrazines are air-sensitive.[1] Perform workups under inert atmosphere (N₂/Ar) and store in amber vials at -20°C. If the ring has electron-donating groups, it is prone to oxidative polymerization [2].[1]

Q2: I tried to oxidize a methyl group with KMnO₄, but my yield is <20%. Where did it go?

  • Diagnosis: You likely caused decarboxylation .[1] Pyrazine carboxylic acids are prone to thermal decarboxylation, especially the 2,3-dicarboxylic acids.[1]

  • Fix: Lower the reaction temperature. Do not boil. Alternatively, switch to SeO₂ in pyridine, which avoids the decarboxylation pathway common in aqueous basic permanganate oxidations [1].[1]

Q3: I accidentally formed the N-oxide. Can I reverse it?

  • Fix: Yes. Pyrazine N-oxides can be reduced back to the parent pyrazine using PCl₃ (Phosphorus trichloride) in chloroform or Zn dust in acetic acid.[1]

    • Protocol: Reflux N-oxide with 3.0 equiv PCl₃ in CHCl₃ for 1 hour. Pour into ice water and extract [3].

References

  • Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide . Industrial & Engineering Chemistry Research. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery . Marine Drugs. [Link]

  • Pyrazines.[1][5][6][7][8][9][10][11][12] I. Pyrazine-N-oxides.[1][10][13][14] Preparation and Spectral Characteristics . Journal of the American Chemical Society. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Removal from 2-(Piperidin-4-yl)pyrazine

Welcome to the Technical Support Center for the purification of 2-(Piperidin-4-yl)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of rem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-(Piperidin-4-yl)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of removing residual metal catalysts from this valuable heterocyclic compound. The presence of even trace amounts of metals like palladium, platinum, or rhodium can interfere with downstream applications and pose safety concerns in pharmaceutical development. This guide provides in-depth, practical solutions in a question-and-answer format to help you achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common metal catalyst impurities I should be concerned about in the synthesis of 2-(Piperidin-4-yl)pyrazine?

The synthesis of 2-(Piperidin-4-yl)pyrazine and similar heterocyclic compounds often involves catalytic hydrogenation or cross-coupling reactions. Consequently, the most prevalent metal impurities are typically from the platinum group metals (PGMs). These include:

  • Palladium (Pd): Widely used in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and hydrogenations.

  • Platinum (Pt): Commonly employed as a hydrogenation catalyst.

  • Rhodium (Rh): Another effective catalyst for hydrogenation reactions.

The acceptable limits for these metals in active pharmaceutical ingredients (APIs) are strictly regulated, often in the parts-per-million (ppm) range, making their removal a critical step.

Q2: I've completed my reaction. What's the first and simplest step I can take to reduce the metal catalyst concentration?

For heterogeneous catalysts, such as palladium on carbon (Pd/C), a straightforward filtration is the initial and most crucial step.

Underlying Principle: Heterogeneous catalysts are in a different phase (solid) from the reaction mixture (liquid). This physical difference allows for their separation by mechanical means.

Recommended Action: Filter the reaction mixture through a pad of celite or a similar filter aid. It is important to keep the filter cake moist with the reaction solvent to prevent the finely divided metal catalyst, which can be pyrophoric, from coming into contact with air.

Q3: After filtration, I still have unacceptable levels of residual metal. What are my options?

If filtration alone is insufficient, several techniques can be employed to further reduce metal impurities. The choice of method depends on the nature of the catalyst (homogeneous or residual heterogeneous particles), the properties of your compound, and the desired level of purity. The most common and effective methods include:

  • Adsorption using Metal Scavengers: These are materials designed to bind and remove metal complexes.

  • Adsorption using Activated Carbon: A cost-effective method for removing various impurities, including residual metals.

  • Crystallization: A powerful purification technique for obtaining highly pure crystalline solids.

  • Acid-Base Extraction: Exploits the basic nature of 2-(Piperidin-4-yl)pyrazine to separate it from non-basic impurities.

The following sections will delve into the specifics of each of these techniques.

Troubleshooting Guides

Issue 1: Choosing the Right Metal Scavenger

Q: There are many types of metal scavengers available. How do I select the most effective one for my application?

The selection of a metal scavenger is critical and depends on the specific metal you are trying to remove and the solvent system.

Causality of Experimental Choice: Metal scavengers work through chemisorption, where functional groups on the scavenger's surface form strong bonds with the metal. The effectiveness of this interaction is influenced by the type of functional group and the physical properties of the scavenger support.

Common Scavenger Types:

  • Silica-Based Scavengers: These are popular due to their high surface area, mechanical and thermal stability, and compatibility with a wide range of solvents. They do not swell and are easily filtered off.

    • Thiol-functionalized silica (e.g., ISOLUTE® Si-Thiol, SiliaMetS® Thiol): Highly effective for scavenging a broad range of metals, particularly palladium.

    • Amine-functionalized silica (e.g., ISOLUTE® Si-Trisamine): Useful for scavenging various metals.

    • 2,4,6-Trimercaptotriazine (TMT)-functionalized silica (e.g., ISOLUTE® Si-TMT): Shows very high affinity for palladium and is effective in both aqueous and non-aqueous solutions.

  • Polymer-Based Scavengers: These offer high capacity and are available with various functional groups. An example is QuadraPure™ TU, a macroporous polymer bead.

Workflow for Scavenger Selection: A screening approach is often the most efficient way to identify the optimal scavenger.

Caption: Workflow for selecting and optimizing a metal scavenger.

Data Summary: Common Metal Scavengers for Palladium Removal

Scavenger TypeSupportFunctional GroupTypical ConditionsAdvantages
Si-TMT Silica2,4,6-Trimercaptotriazine3-5 equivalents, room temp, 30 min - 24 hHigh affinity for Pd, versatile solvent compatibility.
Si-Thiol SilicaThiolVaries, often requires heatingBroad metal scavenging ability.
Activated Carbon Carbon-0.2 wt equivalents, 45°C, 18 hCost-effective, removes other impurities.
Issue 2: Ineffective Removal with Activated Carbon

Q: I tried using activated carbon, but the metal levels are still too high. What could be going wrong?

While activated carbon is a versatile and economical choice, its performance can be influenced by several factors.

Potential Causes and Solutions:

  • Incorrect Type of Activated Carbon: Different grades of activated carbon have varying pore structures and surface chemistries. For metal removal, a high surface area and appropriate pore size distribution are crucial. It is advisable to screen different types of activated carbon.

  • Insufficient Contact Time or Temperature: Adsorption is a kinetic process. Increasing the stirring time and/or temperature can enhance the rate and extent of metal removal.

  • Competition from Other Impurities: Activated carbon is not highly selective and will adsorb other organic molecules from the solution. If your crude product contains a high level of other impurities, they may compete with the metal for binding sites. A pre-purification step, such as an acid-base extraction, might be beneficial.

  • pH of the Solution: The surface charge of activated carbon and the speciation of the metal can be pH-dependent. Adjusting the pH might improve adsorption.

Experimental Protocol: Palladium Removal using Activated Carbon

  • Preparation: Dissolve the crude 2-(Piperidin-4-yl)pyrazine in a suitable solvent (e.g., THF, ethyl acetate).

  • Addition of Activated Carbon: Add a pre-determined amount of activated carbon (e.g., 0.2 weight equivalents relative to the crude product) to the solution.

  • Agitation and Heating: Stir the mixture vigorously at a slightly elevated temperature (e.g., 45°C) for an extended period (e.g., 18 hours).

  • Filtration: Cool the mixture to room temperature and filter through a pad of celite to remove the activated carbon.

  • Analysis: Analyze the filtrate for residual palladium content using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Issue 3: Difficulty with Crystallization

Q: I am trying to purify 2-(Piperidin-4-yl)pyrazine by crystallization, but I'm not getting good crystals or the purity is not improving significantly. What can I do?

Crystallization is a powerful purification method, but it requires careful optimization of solvent and conditions.

Troubleshooting Crystallization:

  • Solvent Selection: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A solvent screen is essential. Consider single solvent systems and mixed solvent systems (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble).

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Seeding: If crystallization is slow to initiate, adding a tiny seed crystal of the pure compound can induce crystallization.

  • Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to reach the point of saturation.

Experimental Protocol: General Recrystallization Procedure

  • Dissolution: In a flask, add the crude 2-(Piperidin-4-yl)pyrazine and a small amount of the chosen crystallization solvent. Heat the mixture to boiling while stirring and continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to further induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Issue 4: Product Loss During Acid-Base Extraction

Q: I'm using acid-base extraction to purify my product, but my yield is low. How can I improve it?

Acid-base extraction is an effective way to separate basic compounds like 2-(Piperidin-4-yl)pyrazine from neutral or acidic impurities. However, product loss can occur if the procedure is not optimized.

Logical Flow of Acid-Base Extraction for a Basic Product:

AcidBase_Extraction A Crude Product in Organic Solvent B Add Aqueous Acid (e.g., 1M HCl) A->B C Separate Layers B->C D Aqueous Layer: Protonated Product (Water-Soluble) C->D Product E Organic Layer: Neutral/Acidic Impurities C->E Impurities F Add Base (e.g., NaOH) to Aqueous Layer D->F G Extract with Fresh Organic Solvent F->G H Organic Layer: Pure Product G->H

Caption: Acid-base extraction workflow for purifying a basic compound.

Tips to Minimize Product Loss:

  • Ensure Complete Protonation/Deprotonation: When extracting into the aqueous acid layer, ensure the pH is sufficiently low to fully protonate the piperidine nitrogen. Conversely, when back-extracting into an organic solvent, ensure the pH is high enough to fully deprotonate the ammonium salt.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. This is more efficient at transferring the compound between phases.

  • Check Solubility of the Salt: While the protonated form is generally water-soluble, its solubility is not infinite. If you have a highly concentrated solution, some of the salt may precipitate.

  • Avoid Emulsions: Emulsions can form at the interface between the organic and aqueous layers, trapping your product. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through celite.

Analytical Verification

Q: How can I be sure that the metal has been removed to the required level?

Visual inspection is not sufficient. Quantitative analysis using highly sensitive instrumentation is necessary.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the industry-standard technique for quantifying trace metal impurities in pharmaceutical samples. It offers extremely low detection limits, often in the parts-per-billion (ppb) range.

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): Another robust technique for elemental analysis, though generally less sensitive than ICP-MS.

  • Atomic Absorption Spectrometry (AAS): A well-established technique for quantifying metals.

For process development, where rapid feedback is needed, colorimetric or fluorimetric assays can be useful for screening purification methods before final verification by ICP-MS.

References

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division. Retrieved from [Link]

  • Biotage. (n.d.). ISOLUTE® Si-TMT | Metal scavenger. Retrieved from [Link]

  • Chemie Brunschwig AG. (n.d.). Solutions for scavenging of metal and organic impurities. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Metal scavengers. Retrieved from [Link]

  • Li, J., et al. (2015). Rhodium catalyst for NBR hydrogenation and its recovery method. ResearchGate. Retrieved from [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]

  • Li, Y., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed, 380, 134547. Retrieved from [Link]

  • Andrews, I. P., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599-1622. Retrieved from [Link]

  • Park, K. C., et al. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Ingenta Connect, 57(4), 291-296. Retrieved from [Link]

  • American Pharmaceutical Review. (2018, March 16). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]

  • Scientific.Net. (n.d.). Remove Rhodium Catalysts from HNBR Solution. Retrieved from [Link]

  • Google Patents. (2020). CN111020210A - A kind of method of recovering rhodium from waste homogeneous rhodium catalyst.
  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(7), 1165-1171. Retrieved from [Link]

  • Google Patents. (1977). US4051070A - Catalyst preparation utilizing metal nitrates and nitrogen oxide scavenger.
  • Google Patents. (1982). WO1982001829A1 - Process for the recovery of rhodium catalyst.
  • UCLA. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • The Sarpong
Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of 2-(Piperidin-4-yl)pyrazine

Welcome to the technical support center for the N-alkylation of 2-(Piperidin-4-yl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of 2-(Piperidin-4-yl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the N-alkylation of 2-(Piperidin-4-yl)pyrazine, providing foundational knowledge for designing your synthesis.

Q1: What are the principal methods for the N-alkylation of 2-(Piperidin-4-yl)pyrazine?

There are two primary, highly effective methods for the N-alkylation of the piperidine nitrogen in 2-(Piperidin-4-yl)pyrazine:

  • Direct N-Alkylation: This is a classical nucleophilic substitution (SN2) reaction where the secondary amine of the piperidine ring attacks an alkyl halide (or a similar electrophile with a good leaving group) in the presence of a base.[1][2] This method is straightforward and widely applicable.

  • Reductive Amination: This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then immediately reduced in situ by a mild reducing agent.[3] This method is often milder and can prevent common side reactions like over-alkylation.[1]

Q2: How does the pyrazine ring affect the reactivity of the piperidine nitrogen?

The pyrazine ring is an electron-withdrawing heterocycle. This electronic effect slightly reduces the electron density on the piperidine nitrogen, making it less nucleophilic than an unsubstituted piperidine. While this effect is generally modest, it can slow down the reaction rate compared to more electron-rich piperidine derivatives. Consequently, you might need slightly more forcing conditions (e.g., higher temperature, more reactive alkylating agent, or longer reaction times) to achieve complete conversion.

Q3: Which factors should I consider when choosing an alkylating agent for direct alkylation?

The choice of alkylating agent is critical and depends on the desired alkyl group and required reactivity. Key factors include:

  • Leaving Group: The reactivity of alkyl halides follows the order: I > Br > Cl >> F. For sluggish reactions, switching from an alkyl chloride to a bromide or iodide can significantly increase the rate.[2]

  • Steric Hindrance: Bulky alkylating agents (e.g., secondary or neopentyl halides) will react slower due to steric hindrance, which impedes the SN2 transition state.[2] In such cases, reductive amination may be a better alternative.

  • Reactivity: Highly reactive alkylating agents like methyl iodide or benzyl bromide can lead to over-alkylation, forming the quaternary ammonium salt.[4][5] Careful control of stoichiometry and reaction conditions is necessary to avoid this.[4]

Q4: What is the role of the base in direct N-alkylation, and which one should I choose?

In direct N-alkylation, the reaction between the piperidine and the alkyl halide generates a hydrohalic acid (e.g., HBr, HCl). This acid protonates the starting amine, rendering it non-nucleophilic and stalling the reaction.[2] The base is added to neutralize this acid as it forms.

The ideal base is non-nucleophilic to avoid competing with the piperidine for the alkylating agent. Common choices include:

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective, inexpensive, and easy to remove after the reaction.[6]

  • Tertiary Amines: Hindered organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) are also widely used.[2][7]

Q5: What are the best solvents for this reaction?

Polar aprotic solvents are generally preferred for N-alkylation as they can solvate the ions formed during the reaction without interfering with the nucleophile.[2] Excellent choices include:

  • Acetonitrile (MeCN)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO) [8]

These solvents effectively dissolve the starting materials and reagents, facilitating a homogenous reaction mixture.[1][7]

Q6: When should I choose reductive amination over direct alkylation?

Reductive amination is the preferred method under several circumstances:

  • To Prevent Over-alkylation: This method does not generate the highly reactive N-alkylated amine in the presence of the electrophile, thus completely avoiding the formation of quaternary ammonium salts.[1]

  • When Using Sterically Hindered Substrates: The formation of the iminium ion is often less sterically demanding than the SN2 transition state, making it suitable for introducing bulky alkyl groups.

  • When the Corresponding Aldehyde/Ketone is More Accessible: If the desired alkyl group is easily accessible as a carbonyl compound, reductive amination is a more direct route.

A particularly effective and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the iminium ion in the presence of the unreacted aldehyde or ketone.[3]

Section 2: Troubleshooting Guide

Even with a well-designed protocol, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Problem 1: Low or No Conversion

Your reaction has stalled, leaving a significant amount of unreacted 2-(Piperidin-4-yl)pyrazine.

  • Possible Cause 1.1: Insufficiently Reactive Alkylating Agent.

    • Diagnosis: You are using an alkyl chloride or a sterically hindered halide, and the reaction is running at room temperature.

    • Solution: Switch to a more reactive leaving group (e.g., use an alkyl bromide or iodide instead of a chloride).[2] Alternatively, increase the reaction temperature, but monitor carefully for side product formation.

  • Possible Cause 1.2: Deactivation of the Piperidine Nucleophile.

    • Diagnosis: The reaction started but stopped progressing over time (as monitored by TLC or LC-MS). This is common in direct alkylations run without a base.

    • Solution: Ensure an adequate amount of a non-nucleophilic base (at least 1.5-2.0 equivalents) is present to neutralize the acid byproduct.[2][7] Common choices include K₂CO₃ or DIPEA.

  • Possible Cause 1.3: Steric Hindrance.

    • Diagnosis: Both the piperidine and/or the alkylating agent are sterically bulky.

    • Solution: Increase the reaction temperature to provide more energy to overcome the activation barrier. If this fails, consider switching to reductive amination, which is often less sensitive to steric effects.[1]

Problem 2: Formation of Quaternary Ammonium Salt (Over-alkylation)

Your final product is contaminated with a significant amount of a more polar, often water-soluble, byproduct.

  • Possible Cause 2.1: High Reactivity/Concentration of Alkylating Agent.

    • Diagnosis: You are using a highly reactive alkylating agent like methyl iodide or benzyl bromide, and you added it all at once. The N-alkylated product is also a nucleophile and can react again.[5][9]

    • Solution: Add the alkylating agent slowly to the reaction mixture using a syringe pump.[4][6] This maintains a low concentration of the electrophile, ensuring it reacts preferentially with the more abundant starting amine. Running the reaction at a lower temperature can also help control the rate.[2]

  • Possible Cause 2.2: Inappropriate Stoichiometry.

    • Diagnosis: You used an excess of the alkylating agent.

    • Solution: Use a slight excess of the piperidine starting material (e.g., 1.1 equivalents) relative to the alkylating agent (1.0 equivalent).[4] This ensures the alkylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.

Problem 3: Multiple Side Products Detected

TLC or LC-MS analysis shows a complex mixture of products, making isolation difficult.

  • Possible Cause 3.1: Reaction Temperature is Too High.

    • Diagnosis: You are running the reaction at a high temperature to push a sluggish reaction to completion.

    • Solution: High temperatures can lead to decomposition or undesired side reactions. It is often better to switch to a more reactive alkylating agent (e.g., bromide or iodide) or a more effective solvent system rather than excessively increasing the heat.

  • Possible Cause 3.2: Impure Reagents or Solvents.

    • Diagnosis: Unexpected spots appear on TLC that do not correspond to starting material, product, or over-alkylated product.

    • Solution: Ensure all reagents are pure and that solvents are anhydrous, especially for reactions sensitive to water. For example, using wet DMF can lead to formylation side products at high temperatures.

Problem 4: Difficulty in Product Purification

The desired product is difficult to isolate from the crude reaction mixture.

  • Possible Cause 4.1: Co-elution of Product and Starting Material.

    • Diagnosis: The Rf values of your product and starting material are very close on the TLC plate.

    • Solution: The N-alkylated product is more basic than the starting secondary amine. You can often improve separation during column chromatography by adding a small amount of a basic modifier, such as 1-2% triethylamine or ammonium hydroxide, to the eluent system. This deactivates acidic sites on the silica gel and reduces tailing.

  • Possible Cause 4.2: Persistent Impurities from the Base.

    • Diagnosis: You used an organic base like DIPEA or triethylamine, and it or its corresponding salt is present in the purified product.

    • Solution: Perform an acidic wash (e.g., with 1M HCl or saturated NH₄Cl) during the aqueous workup to protonate the amine bases and extract them into the aqueous layer. Be sure to then re-basify the aqueous layer and re-extract to recover any product that may have partitioned into the acidic aqueous phase.

Section 3: Detailed Experimental Protocols

These protocols provide a robust starting point for your experiments. They should be optimized based on the specific reactivity of your chosen electrophile or carbonyl compound.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol is optimized to favor mono-alkylation and minimize the formation of quaternary ammonium salts.

Materials:

  • 2-(Piperidin-4-yl)pyrazine (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (0.95 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(Piperidin-4-yl)pyrazine (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.1 M with respect to the starting amine.

  • Begin vigorous stirring at room temperature.

  • In a separate syringe, prepare a solution of the alkyl halide (0.95 eq) in a small amount of anhydrous acetonitrile.

  • Using a syringe pump, add the alkyl halide solution to the reaction mixture over a period of 4-8 hours. Slow addition is crucial to prevent over-alkylation.[4][6]

  • Allow the reaction to stir at room temperature for 12-24 hours after the addition is complete. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the K₂CO₃ and wash the solid with fresh acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous workup: partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.[1]

Protocol 2: N-Alkylation via Reductive Amination

This protocol is ideal for preventing over-alkylation and for use with aldehydes or ketones.

Materials:

  • 2-(Piperidin-4-yl)pyrazine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Optional: Acetic Acid (AcOH) (catalytic amount, for less reactive ketones)

Procedure:

  • To a dry round-bottom flask, add 2-(Piperidin-4-yl)pyrazine (1.0 eq), the aldehyde or ketone (1.1 eq), and anhydrous DCM.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. If using a less reactive ketone, add a catalytic amount of acetic acid.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[1]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 4: Visual Guides

Diagram 1: Decision Workflow for N-Alkylation Method

G start Start: N-Alkylation of 2-(Piperidin-4-yl)pyrazine q1 Is the desired alkyl group from a primary or secondary halide? start->q1 q2 Is the alkyl halide highly reactive (e.g., MeI, BnBr)? q1->q2 Yes q3 Is the corresponding aldehyde/ketone readily available? q1->q3 No (e.g., tertiary) direct_alkylation Use Direct Alkylation (Protocol 1) q2->direct_alkylation No slow_addition Use Direct Alkylation with Slow Addition of Alkyl Halide q2->slow_addition Yes q3->direct_alkylation No (Consider other methods) reductive_amination Use Reductive Amination (Protocol 2) q3->reductive_amination Yes

Caption: Decision workflow for selecting the optimal N-alkylation method.

Diagram 2: Troubleshooting Flowchart for Low Yield

G start Problem: Low Yield or Incomplete Reaction q_method Method Used? start->q_method q_base Was a base used (e.g., K2CO3, DIPEA)? q_method->q_base Direct Alkylation q_reductant Is the reducing agent (e.g., NaBH(OAc)3) fresh? q_method->q_reductant Reductive Amination path_da Direct Alkylation q_halide What is the leaving group? q_base->q_halide Yes sol_add_base Add 2.0 eq. of a non-nucleophilic base. q_base->sol_add_base No sol_change_halide Switch from -Cl to -Br or -I. q_halide->sol_change_halide Cl sol_increase_temp Increase reaction temperature. q_halide->sol_increase_temp Br or I path_ra Reductive Amination q_carbonyl Is the carbonyl sterically hindered? q_reductant->q_carbonyl Yes sol_fresh_reductant Use fresh, anhydrous reducing agent. q_reductant->sol_fresh_reductant No sol_add_acid Add catalytic AcOH to facilitate iminium formation. q_carbonyl->sol_add_acid Yes sol_longer_time Increase reaction time. q_carbonyl->sol_longer_time No

Caption: Troubleshooting flowchart for low reaction yield.

Section 5: Data Tables

Table 1: Comparison of Common Bases for Direct N-Alkylation

BaseTypepKaH (Conjugate Acid)AdvantagesDisadvantages
K₂CO₃ Inorganic Solid~10.3Inexpensive, easy to filter off, strong enough for most alkylations.Heterogeneous reaction, requires vigorous stirring.
Cs₂CO₃ Inorganic Solid~10.4More soluble and often more effective than K₂CO₃.[8]More expensive.
DIPEA Organic Liquid~10.7Soluble (homogeneous), highly hindered, non-nucleophilic.[7]Can be difficult to remove during workup; requires acidic wash.
Et₃N Organic Liquid~10.75Inexpensive, common lab reagent.Can be nucleophilic, potentially leading to quaternary ammonium salt formation with reactive electrophiles.[2]

Table 2: Recommended Solvents for N-Alkylation

SolventTypeBoiling Point (°C)Key Properties
Acetonitrile (MeCN) Polar Aprotic82Excellent for SN2 reactions, easy to remove under vacuum.[1][2]
DMF Polar Aprotic153High boiling point, excellent solvating power for salts.[1][7]
DCM Aprotic40Standard solvent for reductive aminations with NaBH(OAc)₃.[3]
THF Polar Aprotic66Good general-purpose solvent.

Section 6: References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.

  • BenchChem. (2025). common challenges in working with piperidine-based compounds.

  • BenchChem. (2025). managing side reactions in piperidine functionalization.

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.

  • Sciencemadness Discussion Board. (2022). Best Conditions For N-Alkylation?.

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.

  • Google Patents. (2002). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).

  • Wikipedia. (2023). Amine alkylation.

Sources

Troubleshooting

Technical Support Center: Stability of 2-(Piperidin-4-yl)pyrazine in Aqueous Solution

Introduction Welcome to the technical support guide for 2-(Piperidin-4-yl)pyrazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical gui...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-(Piperidin-4-yl)pyrazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in aqueous solutions. Understanding the stability profile of a compound is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This guide offers a series of frequently asked questions (FAQs), troubleshooting protocols, and detailed experimental workflows to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for 2-(Piperidin-4-yl)pyrazine in an aqueous solution?

A1: While the core piperidine and pyrazine rings are relatively stable, the compound's stability in water can be influenced by several factors. The primary degradation pathways of concern are photo-oxidation, pH-related degradation, and, to a lesser extent, thermal degradation.[1][2][3] The pyrazine ring, an aromatic heterocycle, can absorb UV light, making it susceptible to photodegradation.[2] The piperidine moiety contains a basic nitrogen atom, which makes the molecule's stability dependent on the pH of the solution.[1][4][5]

Q2: How does pH affect the stability of 2-(Piperidin-4-yl)pyrazine solutions?

A2: The stability of 2-(Piperidin-4-yl)pyrazine is highly dependent on pH.[1] The piperidine ring is a weak base and can be protonated at low pH.[4] This can alter its physical properties and potentially its stability. Extreme pH conditions, both acidic and basic, can accelerate hydrolytic degradation of related structures, although the C-C linkage in this specific molecule is robust.[1][4] It is crucial to conduct a pH-stability profile to identify the optimal pH for your formulation, which is typically near neutral (pH 6.0-7.5) for many piperidine-containing compounds.[4]

Q3: What are the optimal storage conditions for aqueous stock solutions?

A3: To ensure long-term stability, aqueous stock solutions should be stored under controlled conditions. The recommended practices are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CLow temperatures significantly slow down the rate of all chemical degradation reactions.[1][4]
Light Exposure Store in amber vials or wrap in foilProtects the compound from light-induced degradation (photodegradation).[1][2][3]
pH Buffered to neutral (pH 6.0 - 7.5)Minimizes the risk of acid- or base-catalyzed degradation.[4]
Container Tightly sealed, single-use aliquotsPrevents solvent evaporation and contamination. Aliquoting avoids repeated freeze-thaw cycles which can degrade the compound.[1][4]
Atmosphere Consider purging with inert gas (N₂ or Ar)For maximum stability, removing dissolved oxygen can prevent oxidative degradation.[4]
Q4: I've observed a color change in my solution upon storage. Is it still usable?

A4: A color change is a common visual indicator of chemical degradation.[1] It often signifies the formation of new, colored degradants resulting from processes like oxidation or photodegradation.[1] It is strongly recommended to discard any solution that has changed color and prepare a fresh batch to ensure the integrity of your experimental results. Inconsistent results are a frequent consequence of using degraded compound solutions.[1]

Troubleshooting Guide for Unexpected Degradation

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

SymptomPotential Cause(s)Recommended Action(s)
Inconsistent assay results or loss of potency. Compound Degradation: The most likely cause is the degradation of the active compound in your stock or working solutions over time.1. Prepare Fresh Solutions: Always use freshly prepared solutions when possible.[1] 2. Verify Storage: Confirm that stock solutions are stored correctly (see Table 1). 3. Perform Stress Testing: Conduct a forced degradation study (see Protocol 2) to understand the compound's liabilities under your specific conditions.[6]
Appearance of new peaks in HPLC/LC-MS analysis. Formation of Degradants: New peaks are a definitive sign that the parent compound is breaking down into other products.1. Characterize Degradants: If possible, use LC-MS/MS to get mass information on the new peaks to help identify their structures. 2. Review Conditions: Analyze your experimental conditions (pH, light exposure, temperature) to identify the stressor causing the degradation.[7] 3. Develop a Stability-Indicating Method: Optimize your HPLC method to ensure baseline separation between the parent peak and all degradation products. This may involve adjusting the mobile phase pH, changing the organic modifier, or trying a column with different selectivity (e.g., Phenyl, Cyano).[1]
Poor peak shape (e.g., tailing) in HPLC analysis. Secondary Silanol Interactions: The basic piperidine nitrogen can interact with free silanol groups on the silica-based column packing, leading to peak tailing. Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state and chromatography of basic compounds.[1]1. Adjust Mobile Phase pH: Experiment with different pH values. A slightly acidic mobile phase (e.g., pH 3-4 with formic acid) often provides better peak shape for basic amines. 2. Add an Amine Modifier: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block active sites on the column.[1] 3. Use a Modern Column: Employ a column with end-capping technology or a different stationary phase designed for basic compounds.
Precipitation or cloudiness in the aqueous solution. Poor Solubility: The compound may have limited solubility in a purely aqueous buffer, especially if the pH is not optimal. Salt Formation: Changes in pH can cause the compound to convert from a more soluble salt form to a less soluble free base form.1. Check pH: Ensure the pH of your buffer is in a range where the compound is soluble. 2. Use a Co-solvent: For stock solutions, consider using a small amount of an organic co-solvent like DMSO or ethanol, then diluting into your aqueous buffer.[4] 3. Formulate as a Salt: If developing a formulation, using the compound as a salt (e.g., hydrochloride) can significantly improve aqueous solubility and stability.[1]

Visualized Workflows and Data

Key Factors Influencing Aqueous Stability

The following diagram illustrates the primary environmental factors that can impact the stability of 2-(Piperidin-4-yl)pyrazine in solution.

Caption: Factors affecting 2-(Piperidin-4-yl)pyrazine stability.

Troubleshooting Workflow for Unexpected Degradation

Use this decision tree to systematically diagnose and resolve stability-related issues.

G start Inconsistent Results or Unexpected HPLC Peaks? check_storage Review solution age and storage conditions (Table 1). start->check_storage Yes is_improper Storage Improper or Solution is Old? check_storage->is_improper prepare_fresh Action: Prepare fresh solution using high-purity reagents. is_improper->prepare_fresh Yes problem_persists Problem Persists? is_improper->problem_persists No rerun Re-run experiment with fresh solution. prepare_fresh->rerun problem_solved Problem Resolved rerun->problem_solved forced_degradation Action: Perform forced degradation study (Protocol 2). problem_persists->forced_degradation Yes analyze Analyze results to identify specific degradation triggers (e.g., pH, light). forced_degradation->analyze optimize Action: Optimize formulation and handling procedures based on degradation triggers. analyze->optimize optimize->prepare_fresh

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Preparation and Storage of Aqueous Stock Solutions

This protocol outlines the best practices for preparing a stable, high-concentration stock solution.

  • Materials:

    • 2-(Piperidin-4-yl)pyrazine solid

    • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

    • Co-solvent (optional, e.g., DMSO, Ethanol)

    • Buffer salts (e.g., for Phosphate-Buffered Saline, PBS)

    • Calibrated analytical balance and pH meter

    • Volumetric flasks (Class A)

    • Amber glass vials or clear vials with aluminum foil

    • 0.22 µm syringe filter (optional, for sterile applications)

  • Procedure:

    • Weighing: Accurately weigh the required amount of solid 2-(Piperidin-4-yl)pyrazine.

    • Dissolution (with Co-solvent): If using a co-solvent, dissolve the solid in a small volume of the co-solvent (e.g., DMSO) first to ensure complete dissolution.

    • Dilution: Quantitatively transfer the dissolved compound to a volumetric flask. Slowly add the aqueous buffer (e.g., PBS, pH 7.4) to the mark. Ensure the final concentration of the organic co-solvent is minimal and compatible with downstream assays.

    • pH Adjustment: If not using a buffer, adjust the pH of the solution to the desired value (e.g., 7.4) using dilute acid or base.

    • Filtration (Optional): If required, filter the solution through a 0.22 µm syringe filter into a sterile container.

    • Aliquoting & Storage: Dispense the stock solution into single-use aliquots in amber vials. Tightly cap the vials and store them immediately at -20°C or -80°C.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol provides a framework for intentionally degrading the compound to understand its stability profile. This is a crucial step in developing a stability-indicating analytical method.[6][7]

  • Objective: To generate potential degradation products of 2-(Piperidin-4-yl)pyrazine under various stress conditions (acid, base, oxidation, heat, light).

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the compound solution to the following conditions in parallel. Include a control sample stored at 2-8°C protected from light.

Stress ConditionProcedure
Acid Hydrolysis Mix equal parts of the compound solution with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.[4]
Base Hydrolysis Mix equal parts of the compound solution with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.[4]
Oxidative Degradation Mix the compound solution with 3-6% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.[4]
Thermal Degradation Incubate a solution of the compound at 60°C for 48 hours in a temperature-controlled oven, protected from light.[6]
Photodegradation Expose a solution of the compound in a quartz cuvette or clear vial to a photostability chamber with a UV lamp (e.g., 254 nm or consistent with ICH Q1B guidelines). Maintain a control sample wrapped in foil alongside it.[2][4]
  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Quenching: For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

    • Analysis: Analyze all samples (including the control) by a suitable analytical method, such as HPLC-UV or LC-MS.

    • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent compound peak area and the appearance of new peaks (degradants). Calculate the percentage of degradation and establish a mass balance if possible.[7]

References

  • Benchchem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
  • G. P. Ellis, G. B. West. (n.d.). THE PYRAZINES - download. Not Available.
  • Various Authors. (n.d.). Pyrazines. Guidechem.
  • Wang, M., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. PMC.
  • Mthethwa, T., et al. (2025). Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. PMC.
  • Anand, A., et al. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
  • Benchchem. (2019). Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution. Benchchem.
  • Biosynce. (2025). What are the storage stability of Piperidine Series compounds over time?. Biosynce Blog.
  • Biosynce. (2025). What is the stability of piperidine?. Biosynce Blog.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Patel, R. M., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Freeman, B. D., et al. (2025). Thermal degradation of piperazine and its structural analogs.
  • Benchchem. (2025). A Comparative Guide to Analytical Methods for the Quantification of (4-Benzyl-piperidin-1-yl)-acetic acid. Benchchem.
  • Wang, W., et al. (2022).
  • Brzozowski, R., et al. (2015). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • Shim, J.-H., et al. (2016).
  • Li, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC.
  • Kumar, D., et al. (n.d.).

Sources

Optimization

Overcoming steric hindrance in 4-substituted piperidine coupling

The following guide is structured as a specialized Technical Support Center resource, designed for immediate application in a drug discovery or process chemistry setting. Current Status: Online | Tier: 3 (Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center resource, designed for immediate application in a drug discovery or process chemistry setting.

Current Status: Online | Tier: 3 (Senior Application Scientist) Topic: Overcoming Steric Hindrance & Conformational Locking in Piperidine Functionalization

Executive Summary: The "Chair" Problem

Coupling reactions involving 4-substituted piperidines—specifically at the C4-position (e.g., amide formation) or the N1-position (e.g., Buchwald-Hartwig)—often fail not due to intrinsic lack of reactivity, but due to conformational locking .

In 4-monosubstituted piperidines, the substituent overwhelmingly prefers the equatorial position (


 for methyl). However, in 4,4-disubstituted piperidines  (e.g., 4-amino-4-phenylpiperidine), the ring is conformationally rigid. If the reactive group is forced into an axial  orientation, the trajectory for nucleophilic attack is blocked by the ring's 

-hydrogens (1,3-diaxial interactions).

This guide provides the protocols to force these couplings to completion.

Module 1: Coupling at the C4-Position (The "Neopentyl" Barrier)

Scenario: You are trying to couple a 4-substituted piperidine-4-carboxylic acid (or amine) to a partner. The Issue: A quaternary center at C4 mimics a neopentyl system. Standard reagents (EDC, HBTU) often yield


 product because the activated ester is shielded by the ring scaffold.
Troubleshooting Workflow: C4-Amide Coupling

Q: My HATU coupling of N-Boc-4-methylpiperidine-4-carboxylic acid failed. What now? A: HATU is bulky. For quaternary C4 centers, you must switch to high-energy activation species that are less sensitive to steric bulk: Acid Chlorides or Mixed Anhydrides .

Protocol A: The "Ghosez" Acid Chloride Method

Use this when standard activating agents fail. This method generates the acid chloride under neutral conditions, avoiding the harshness of thionyl chloride.

  • Reagents:

    • Substrate: 4-substituted-piperidine-4-carboxylic acid (1.0 equiv).

    • Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv).

    • Solvent: Anhydrous DCM or CHCl

      
      .
      
  • Activation Step:

    • Dissolve substrate in DCM at

      
      .
      
    • Add Ghosez's reagent dropwise.

    • Stir at RT for 1–2 hours. Checkpoint: Monitor by TLC (quench aliquot with MeOH to see methyl ester).

  • Coupling Step:

    • Cool back to

      
      .
      
    • Add the amine partner (1.1 equiv) and DIPEA (2.0 equiv) simultaneously.

    • Critical: If the amine is also hindered, add AgCN (1.0 equiv) to promote the reaction via an acyl cyanide intermediate (highly reactive).

Q: I cannot use acid chlorides due to acid-sensitive groups. What is the alternative? A: Use T3P (Propylphosphonic anhydride) with pyridine. T3P has a lower steric profile than HATU and drives the reaction by releasing a cyclic byproduct. Run the reaction in EtOAc or 2-MeTHF at


 (sealed tube).

Module 2: Coupling at the N1-Position (Buchwald-Hartwig)

Scenario: Arylation of a sterically encumbered piperidine (e.g., 4,4-dimethylpiperidine) via Pd-catalysis. The Issue: Steric bulk at C4 can transmit distal ring strain, affecting the N-lone pair availability. More importantly, if the piperidine is 2,6-substituted, the oxidative addition complex cannot easily undergo transmetalation.

Decision Matrix: Ligand Selection

LigandSelection Start N-Arylation of Piperidine CheckSterics Is the Piperidine 2,6-Disubstituted? Start->CheckSterics Yes26 Yes (Extreme Sterics) CheckSterics->Yes26  Yes No26 No (Distal/C4 Sterics) CheckSterics->No26  No Ligand1 Use PEPPSI-IPr or Pd-G4-BrettPhos Yes26->Ligand1 BaseCheck Base Sensitive Groups? No26->BaseCheck Ligand2 Use RuPhos or Pd-G4-XPhos StrongBase No: Use NaOtBu (Standard) BaseCheck->StrongBase  Stable WeakBase Yes: Use Cs2CO3 (Requires 80-100°C) BaseCheck->WeakBase  Labile

Figure 1: Decision tree for ligand selection in Buchwald-Hartwig coupling of piperidines.

Protocol B: The "Bulky Amine" Buchwald Protocol

Optimized for 4,4-disubstituted or 2-substituted piperidines.

  • Catalyst System:

    • Precatalyst: RuPhos Pd G4 (1–3 mol%). RuPhos is the "gold standard" for secondary amines.

    • Alternative: If RuPhos fails, switch to BrettPhos Pd G4 (specifically for extremely hindered amines).

  • Base & Solvent:

    • Base: NaOtBu (1.4 equiv). Note: If ester/nitrile present, use Cs

      
      CO
      
      
      
      .
    • Solvent: Dioxane or Toluene (anhydrous).

    • Concentration: High concentration (0.5 M to 1.0 M) helps bimolecular coupling rates.

  • Execution:

    • Charge tube with Pd-G4, Aryl Halide, and Base. Purge with Argon.

    • Add Solvent and Piperidine.

    • Heat to 80–100°C .

    • Troubleshooting: If conversion stalls at 50%, add 0.5 equiv of free ligand (e.g., free RuPhos) to prevent catalyst crash-out.

Q: Why is my reaction stalling with Aryl Iodides but working with Aryl Bromides? A: This is the "Iodide Effect." In Buchwald couplings, iodide ions can poison the active Pd(0) species by forming stable bridged dimers [Pd(Ar)I(


-I)]

.
  • Fix: Switch to the Aryl Bromide .

  • Fix: If you must use Iodide, add AgOTf (1.0 equiv) to precipitate AgI and free the catalyst.

Module 3: Quantitative Comparison of Coupling Reagents

When coupling at the hindered C4-position, reagent choice dictates yield. The table below summarizes efficiency for a model reaction: Coupling 1-Boc-4-methylpiperidine-4-carboxylic acid with aniline.

ReagentYield (24h)Steric ToleranceComments
EDC / HOBt < 15%LowFails due to slow activation of the neopentyl acid.
HATU 45–60%MediumGood, but the bulky At-ligand can impede attack on very hindered acids.
COMU 65–75%Highsuperior leaving group (Oxyma) allows faster turnover than HATU.
Ghosez (Acid Cl) > 90% Very High Recommended. Smallest electrophile (Acid Cl) minimizes steric clash.
T3P 80–85%HighExcellent for scale-up; requires heat (T > 60°C).

Module 4: FAQs (Field-Derived)

Q1: I'm seeing "deletion sequences" where the piperidine didn't couple. Is it aggregation? A: If this is Solid Phase Peptide Synthesis (SPPS), yes. However, for solution phase, it is likely 1,3-diaxial repulsion .

  • Diagnostic: Run a NOESY NMR. If you see strong correlations between the 4-substituent and the axial protons at C2/C6, the ring is locked.

  • Fix: Use HFIP (Hexafluoroisopropanol) as a co-solvent (10–20% v/v in DCM). HFIP is a strong hydrogen bond donor that can disrupt internal H-bonds and solvate the leaving group, effectively "greasing" the steric path.

Q2: Can I use SNAr (Nucleophilic Aromatic Substitution) instead of Buchwald? A: Only if the aryl ring is highly electron-deficient (e.g., 4-fluoronitrobenzene).

  • Warning: For 4-substituted piperidines, the nucleophilicity of the nitrogen is slightly reduced due to the "umbrella" effect of the ring pucker. You will need higher temperatures (100°C+) and a polar aprotic solvent (DMSO or NMP ) to force the SNAr.

Q3: Does the "Gem-Dimethyl" effect help or hurt? A: It helps cyclization (Thorpe-Ingold effect) but hurts intermolecular coupling . A 4,4-dimethylpiperidine is more rigid than a 4-monosubstituted one. This rigidity increases the entropic penalty of the transition state during N-arylation. You must compensate with a more active catalyst (e.g., Pd-PEPPSI-IPent ).

References

  • Ghosez's Reagent for Hindered Amides

    • Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions."
    • Source:

  • Buchwald-Hartwig Ligand Selection

    • Ruiz-Castillo, P., & Buchwald, S. L.
    • Source:

  • The "Iodide Effect" in Pd-Catalysis

    • Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles." (Discusses inhibition mechanisms).
    • Source:

  • T3P in Process Chemistry

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."
    • Source:

  • Conformational Analysis of Piperidines

    • Blackburn, T., et al. "Conformational Analysis of 4-Substituted Piperidines."
    • Source: [J. Med.[1] Chem. 2006, 49, 24, 7278–7289]([Link])

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic 2-(Piperidin-4-yl)pyrazine Dihydrochloride

Status: Operational Ticket ID: HYGRO-PYR-2HCl-001 Subject: Stabilization, Handling, and Stoichiometric Correction of 2-(Piperidin-4-yl)pyrazine 2HCl Executive Summary You are encountering challenges with 2-(Piperidin-4-y...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HYGRO-PYR-2HCl-001 Subject: Stabilization, Handling, and Stoichiometric Correction of 2-(Piperidin-4-yl)pyrazine 2HCl

Executive Summary

You are encountering challenges with 2-(Piperidin-4-yl)pyrazine dihydrochloride (MW: 237.13 g/mol anhydrous). As a dihydrochloride salt of a secondary amine (piperidine) and a diazine (pyrazine), this compound is inherently hygroscopic . The crystal lattice energy of the hydrochloride salt is easily overcome by the hydration energy of atmospheric moisture, leading to rapid water uptake.

This guide provides a self-validating system to handle this material without compromising the integrity of your biological assays or synthetic steps.

Module 1: Storage & Inventory Management

Preventing degradation before the bottle is even opened.[1]

The Problem: Standard screw-cap vials are permeable to moisture over time. Storing this salt at 4°C or -20°C without secondary containment creates a "moisture trap" upon warming to room temperature (condensation).

Protocol:

  • Double Containment: Place the original vial inside a secondary jar containing a layer of desiccant (e.g., Drierite™ or Silica Gel with indicator).

  • Parafilm is Insufficient: Use electrical tape or Teflon tape for long-term sealing; Parafilm is permeable to water vapor over months.

  • Thermal Equilibration: NEVER open a cold bottle immediately. Allow the vial to warm to room temperature inside a desiccator for at least 60 minutes before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt.

Module 2: The "Speed Weighing" Workflow

How to aliquot without ruining the bulk stock.

The Problem: The "drift" on your balance isn't the balance; it's the compound absorbing water weight in real-time.

The Solution: Use the Difference Weighing Method to minimize atmospheric exposure.

WeighingWorkflow Start Start: Equilibrate to Room Temp Desiccator Prepare Tare Vial (Purged with N2/Ar) Start->Desiccator Open Open Stock Bottle Desiccator->Open Transfer Rapid Transfer to Tare Vial Open->Transfer < 15 seconds Close Close Stock Immediately Transfer->Close Weigh Weigh Tare Vial (Difference Calculation) Close->Weigh Weigh->Desiccator Return Stock to Desiccator

Figure 1: Minimized exposure workflow to prevent bulk hydration.

Step-by-Step:

  • Tare a sealed, empty vial (Vial A) on the balance.

  • Take the stock bottle and Vial A to the hood.

  • Rapidly transfer approximate amount to Vial A.

  • Cap both immediately.

  • Weigh Vial A. The gain is your mass. Do not try to spoon compound onto an open weigh paper on the balance pan; the surface area exposure is too high.

Module 3: Stoichiometry & Water Correction

Correcting for the "Invisible" Impurity.

The Problem: If your compound has absorbed 8% water by weight, using the anhydrous molecular weight (237.13) will result in an 8% under-loading of the reagent. This causes incomplete reactions or erroneous IC50 values.

Diagnostic Tool: Before critical experiments, determine water content using Quantitative NMR (qNMR) or Karl Fischer (KF) Titration .

The Correction Table: Use this table to adjust your mass calculations based on water content.

Measured Water Content (wt%)Effective MW ( g/mol )Correction Factor
0% (Anhydrous)237.131.00
2%241.971.02
5%249.611.05
10%263.481.11
15% (Deliquescent)279.001.18

Formula:



Module 4: Drying & Recovery

What to do if the powder has clumped.

The Problem: The salt has formed a "cake" or sticky solid. The Fix: Drying amine hydrochlorides requires care to avoid losing HCl (which would revert it to the free base) or decomposing the pyrazine ring.

DryingDecision Check Inspect Compound State1 Free Flowing Powder Check->State1 State2 Clumped/Sticky Check->State2 Action1 Use As Is (Store with Desiccant) State1->Action1 Action2 Vacuum Oven Drying State2->Action2 Params 40°C, <10 mbar Over P2O5 or KOH pellets Action2->Params Validation Validate via qNMR/KF Action2->Validation Validation->Action1 If Dry

Figure 2: Decision tree for recovering wet compound.

Drying Protocol:

  • Vessel: Place the open vial inside a vacuum drying pistol or vacuum oven.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (
    
    
    
    ) pellets in the oven tray to act as a water trap.
    
    
    is preferred for amine salts to scavenge any stray acid vapors, though
    
    
    is a stronger drying agent.
  • Temperature: Set to 40–45°C . Do not exceed 60°C, as HCl salts can sometimes dissociate or sublime under high vacuum/heat.

  • Duration: Dry for 12–24 hours.

Frequently Asked Questions (FAQs)

Q: Can I dissolve the clumped salt in DMSO and store it as a stock solution? A: Yes, this is often the best strategy. Dissolve the entire bottle in dry DMSO to make a standardized solution (e.g., 100 mM). Store aliquots at -20°C. This eliminates weighing errors for future experiments. Note: Ensure the DMSO is anhydrous (treated with molecular sieves) before dissolving.

Q: The compound turned yellow after drying. Is it degraded? A: Pyrazine derivatives can be light-sensitive and prone to oxidation. A slight yellowing often indicates trace N-oxide formation or photo-degradation. Run an LC-MS to confirm purity. If the main peak is >95%, it is likely usable. Store protected from light (amber vials).

Q: Why not just use the free base? A: The free base of 2-(piperidin-4-yl)pyrazine is likely an oil or a low-melting solid that is difficult to handle and prone to rapid oxidation. The dihydrochloride salt is synthesized specifically to provide a stable, solid crystalline form. You must manage the hygroscopicity to enjoy the stability benefits.

Q: My reaction yield is consistently 10% lower than expected. A: This is a classic signature of water weight. If you weigh 100mg of salt that is actually 10% water, you are only adding 90mg of reactant. Apply the Correction Factor from Module 3.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying amine salts).

  • Sigma-Aldrich. (2022). Karl Fischer Titration: Theory and Practice. (Gold standard for water determination).

  • PubChem. (2025).[2] Compound Summary: 2-(Piperidin-4-yl)pyrazine dihydrochloride.[3][4] National Library of Medicine.

  • Mettler Toledo. (2024). Guide to Weighing Hygroscopic Substances.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 2-(Piperidin-4-yl)pyrazine

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2-(Piperidin-4-yl)pyrazine, a heterocyclic compound with potential applications in medici...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 2-(Piperidin-4-yl)pyrazine, a heterocyclic compound with potential applications in medicinal chemistry, requires rigorous characterization to confirm its identity and purity. Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone for providing detailed information about the molecular structure.

This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-(Piperidin-4-yl)pyrazine, moving beyond a simple data report to provide a comparative framework and the rationale behind experimental choices. We will delve into the expected spectral features, compare them with related structures, and provide a comprehensive, field-proven protocol for acquiring high-quality data.

Predicted ¹H NMR Spectrum of 2-(Piperidin-4-yl)pyrazine: A Region-by-Region Analysis

The structure of 2-(Piperidin-4-yl)pyrazine presents two distinct spin systems: the aromatic pyrazine ring and the aliphatic piperidine ring. Understanding the electronic environment of each proton is key to predicting and interpreting the ¹H NMR spectrum. The pyrazine ring, being an electron-deficient system, will cause its protons to resonate at a lower field (higher ppm) compared to typical aromatic protons.[1][2] Conversely, the protons on the saturated piperidine ring will appear at a higher field (lower ppm).

Here is a predicted breakdown of the chemical shifts (δ) and multiplicities:

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
H-3, H-5, H-6 (Pyrazine)8.0 - 9.0Doublet, Doublet of doublets, or SingletThe exact chemical shifts and coupling patterns will depend on the specific substitution. For a 2-substituted pyrazine, we expect distinct signals for each of the three protons.[1][2][3][4]
H-4' (Piperidine, CH)2.5 - 3.5MultipletThis proton is at the junction of the two ring systems and will be coupled to the adjacent methylene protons on the piperidine ring.
H-2', H-6' (Piperidine, axial & equatorial)2.5 - 3.2 (equatorial), 2.0 - 2.8 (axial)Multiplets (e.g., doublet of triplets)The axial and equatorial protons are chemically non-equivalent and will exhibit different chemical shifts and coupling constants.[5][6][7]
H-3', H-5' (Piperidine, axial & equatorial)1.5 - 2.2 (equatorial), 1.2 - 1.8 (axial)MultipletsSimilar to H-2' and H-6', the axial and equatorial protons will be distinct.
NH (Piperidine)1.0 - 4.0Broad singletThe chemical shift of the N-H proton is highly dependent on solvent and concentration. It often appears as a broad signal due to quadrupole broadening and exchange.

Comparative Spectral Analysis: Distinguishing 2-(Piperidin-4-yl)pyrazine from Structural Analogs

To truly appreciate the unique spectral signature of 2-(Piperidin-4-yl)pyrazine, a comparison with related molecules is essential.

Compound Key Differentiating ¹H NMR Features
Piperidine The spectrum will be simpler, showing signals only in the aliphatic region (typically 1.5-3.0 ppm).[8] The absence of signals in the aromatic region (7.0-9.0 ppm) is a clear differentiator.
Pyrazine This will exhibit a single sharp singlet in the aromatic region (around 8.6 ppm) due to the four equivalent protons.[2] No aliphatic signals will be present.
4-Phenylpiperidine While it has a substituted piperidine ring, the aromatic signals will be in the typical phenyl region (7.2-7.4 ppm), which is upfield compared to the electron-deficient pyrazine protons.[9]
2-Methylpyrazine The spectrum will show the characteristic pyrazine proton signals and a singlet for the methyl group (around 2.5 ppm). The complex splitting pattern of the piperidine ring will be absent.

This comparative approach is crucial for identifying potential impurities or side products in a synthesis, ensuring the integrity of the target compound.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of the ¹H NMR spectrum is directly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[10][11] The following protocol is a self-validating system designed for obtaining publication-quality data.

Part 1: Rigorous Sample Preparation

The causality behind each step is critical for understanding and troubleshooting. A homogeneous sample free of particulate matter is essential to avoid distortions in the magnetic field, which would lead to broadened spectral lines.[11]

Workflow for Sample Preparation:

Sample_Preparation cluster_0 Step 1: Analyte & Solvent Selection cluster_1 Step 2: Dissolution & Homogenization cluster_2 Step 3: Filtration & Transfer cluster_3 Step 4: Finalization A Weigh 5-10 mg of 2-(Piperidin-4-yl)pyrazine C Dissolve sample in ~0.6 mL of deuterated solvent in a vial A->C Solubility is key B Choose a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) E Filter the solution through a Pasteur pipette with a glass wool plug C->E Remove particulates D Gently vortex to ensure complete dissolution G Add an internal standard (e.g., TMS), if required E->G Quantification/Referencing F Transfer the filtered solution into a clean, dry NMR tube H Cap the NMR tube securely NMR_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Data Analysis Acquire Acquire FID using optimized parameters FT Fourier Transform (FID to Spectrum) Acquire->FT Time to Frequency Domain Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum (e.g., to TMS at 0 ppm) Baseline->Reference Calibration Integrate Integrate Peaks Reference->Integrate Assign Assign Peaks to Protons Integrate->Assign

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Pattern of 2-(Piperidin-4-yl)pyrazine and its Analogs

For researchers, scientists, and drug development professionals, understanding the metabolic fate and structural integrity of novel chemical entities is paramount. Liquid chromatography coupled with mass spectrometry (LC...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate and structural integrity of novel chemical entities is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as an indispensable tool in this endeavor.[1][2] This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pattern of 2-(Piperidin-4-yl)pyrazine, a heterocyclic scaffold of interest in medicinal chemistry. By comparing its fragmentation behavior with that of structurally related analogs, we aim to provide a predictive framework for the characterization of this class of compounds.

Introduction

2-(Piperidin-4-yl)pyrazine belongs to a class of compounds containing both a saturated piperidine ring and an aromatic pyrazine ring. The basic nitrogen atoms in both ring systems make this molecule amenable to positive ion electrospray ionization (ESI). The subsequent fragmentation in the mass spectrometer provides a structural fingerprint that is crucial for its identification and quantification in complex matrices. This guide will explore the expected fragmentation pathways under typical LC-MS/MS conditions and compare them with analogs to elucidate structure-fragmentation relationships.

Predicted LC-MS Fragmentation of 2-(Piperidin-4-yl)pyrazine

The fragmentation of 2-(Piperidin-4-yl)pyrazine is anticipated to be driven by the lability of the piperidine ring and the bond connecting it to the pyrazine moiety. The pyrazine ring itself is relatively stable and is expected to remain intact in many of the fragment ions.

Upon ESI, the molecule will readily protonate to form the precursor ion [M+H]⁺. The primary sites of protonation are the basic nitrogen atoms of the piperidine and pyrazine rings. Collision-induced dissociation of this precursor ion is expected to initiate a cascade of fragmentation events.

A plausible fragmentation pathway for 2-(Piperidin-4-yl)pyrazine is outlined below:

M [M+H]⁺ m/z 178.13 F1 Fragment 1 m/z 95.05 (Pyrazinylmethyl cation) M->F1 Cleavage of C-C bond between rings F2 Fragment 2 m/z 84.08 (Piperidinyl cation) M->F2 Cleavage of C-C bond between rings F3 Fragment 3 m/z 150.10 (Loss of ethylene from piperidine ring) M->F3 Ring opening and neutral loss of C₂H₄

Caption: Predicted major fragmentation pathways of protonated 2-(Piperidin-4-yl)pyrazine.

Comparative Fragmentation Analysis

To better understand the fragmentation of 2-(Piperidin-4-yl)pyrazine, we will compare its predicted fragmentation pattern with two hypothetical, yet plausible, structural analogs:

  • N-Benzyl-2-(piperidin-4-yl)pyrazine: An analog with a substitution on the piperidine nitrogen.

  • 2-(Piperidin-4-yl)pyrimidine: An analog where the pyrazine ring is replaced by a pyrimidine ring.

The following table summarizes the predicted key fragments for these compounds:

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment 1 (m/z)Proposed Structure of Key Fragment 1Key Fragment 2 (m/z)Proposed Structure of Key Fragment 2
2-(Piperidin-4-yl)pyrazine 178.1395.05Pyrazinylmethyl cation84.08Piperidinyl cation
N-Benzyl-2-(piperidin-4-yl)pyrazine 268.1991.05Tropylium ion177.14[M+H - Benzyl]⁺
2-(Piperidin-4-yl)pyrimidine 178.1395.05Pyrimidinylmethyl cation84.08Piperidinyl cation

The introduction of a benzyl group on the piperidine nitrogen in N-Benzyl-2-(piperidin-4-yl)pyrazine is expected to introduce a new, highly favorable fragmentation pathway: the formation of the stable tropylium ion at m/z 91.05. This would likely be a dominant fragment. The loss of the benzyl group to form the fragment at m/z 177.14 would also be a significant pathway.

In the case of 2-(Piperidin-4-yl)pyrimidine , the fragmentation is predicted to be very similar to the parent compound. The pyrimidine ring, like the pyrazine ring, is a stable aromatic heterocycle. Therefore, the primary fragmentation pathways involving the cleavage of the bond between the rings and fragmentation of the piperidine ring are expected to be conserved. The mass of the pyrimidinylmethyl cation will be the same as the pyrazinylmethyl cation (m/z 95.05) due to their identical elemental composition.

Experimental Protocol: LC-MS/MS Analysis

This section provides a general methodology for the analysis of 2-(Piperidin-4-yl)pyrazine and its analogs using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

1. Sample Preparation:

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase to a working concentration of 1 µg/mL.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan MS to determine the precursor ion, followed by product ion scans (MS/MS) for fragmentation analysis.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a rich fragmentation spectrum.

The following diagram illustrates the general workflow for this analytical process:

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry A Sample Injection B C18 Reversed-Phase Separation A->B C Electrospray Ionization (ESI+) B->C Eluent Transfer D Quadrupole 1 (Precursor Ion Selection) C->D E Collision Cell (CID) D->E F Quadrupole 2 (Fragment Ion Analysis) E->F G Detector F->G H Fragmentation Pattern Elucidation G->H Data Acquisition & Analysis

Caption: A typical experimental workflow for LC-MS/MS analysis.

Conclusion

The LC-MS fragmentation pattern of 2-(Piperidin-4-yl)pyrazine is predicted to be characterized by cleavages around the piperidine ring and the interconnecting bond to the stable pyrazine moiety. By comparing its fragmentation with structurally related analogs, we can build a more robust understanding of how subtle structural modifications can influence the fragmentation pathways. This knowledge is invaluable for the confident identification and structural elucidation of novel compounds in the drug discovery and development pipeline. The provided experimental protocol serves as a solid starting point for developing a validated analytical method for this class of molecules.

References

  • Welz, A., Koba, M., Kośliński, P., & Siodmiak (Pollak), J. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Toxics, 9(12), 345.
  • de Souza, A. M., & Zancanaro, I. (2022). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.

Sources

Validation

A Comparative Analysis of the Bioactive Potential of 2-(Piperidin-4-yl)pyrazine and 2-(Piperidin-4-yl)pyridine Scaffolds

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of a drug candidate's...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. The piperidine moiety, a ubiquitous fragment in pharmaceuticals, is frequently coupled with various aromatic systems to modulate pharmacological activity.[1] This guide provides a comparative analysis of two such scaffolds: 2-(Piperidin-4-yl)pyrazine and 2-(Piperidin-4-yl)pyridine. While direct head-to-head bioactivity data for these specific parent molecules is not extensively available in the public domain, this document will delve into the known biological activities of their derivatives and the fundamental chemical differences that drive their pharmacological profiles.

The Structural Nuances: Pyrazine vs. Pyridine

The core distinction between the two molecules lies in the aromatic heterocycle attached to the 4-position of the piperidine ring. The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom, whereas the pyrazine ring contains two nitrogen atoms in a 1,4-arrangement.[2] This seemingly subtle difference has profound implications for the molecule's physicochemical properties and, consequently, its interaction with biological targets.

The additional nitrogen atom in the pyrazine ring significantly influences its electronic properties. Pyrazine is a weaker base than pyridine.[2] This difference in basicity can affect the ionization state of the molecule at physiological pH, which in turn can impact its solubility, membrane permeability, and ability to form ionic bonds with receptor targets. Furthermore, the 1,4-dinitrogen arrangement in pyrazine creates a more electron-deficient aromatic system compared to pyridine, which can alter its susceptibility to metabolic enzymes and its potential for engaging in specific non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules.

Biological Landscape: A Tale of Two Scaffolds

Both the 2-(piperidin-4-yl)pyrazine and 2-(piperidin-4-yl)pyridine scaffolds have been incorporated into a diverse array of biologically active molecules, with a notable prevalence in the realm of central nervous system (CNS) disorders.

The Prominence of 2-(Piperidin-4-yl)pyridine Derivatives

The 2-(piperidin-4-yl)pyridine scaffold is a well-established pharmacophore found in numerous CNS-active compounds. Research has demonstrated the activity of its derivatives across a range of targets:

  • Acetylcholinesterase (AChE) Inhibitors: Derivatives of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine, which can be considered a related scaffold, have been synthesized and evaluated as potent AChE inhibitors for potential use in Alzheimer's disease.[3] Structural modifications on the pyridazine and piperidine moieties have been shown to significantly influence inhibitory activity and selectivity.[3]

  • Sigma (σ) Receptor Ligands: Polyfunctionalized pyridines incorporating a 1-benzylpiperidin-4-yl moiety have exhibited high affinity for σ1 receptors, which are implicated in various neurological disorders, including neuropathic pain and Alzheimer's disease.[4]

  • Anticancer Agents: The 2-amino-4-(1-piperidine)pyridine structure has been investigated for its potential in cancer therapy. Studies have shown its ability to down-regulate the epithelial-mesenchymal transition (EMT) in colon cancer cells.[5][6]

The Emerging Potential of 2-(Piperidin-4-yl)pyrazine Derivatives

While perhaps less extensively explored than its pyridine counterpart, the 2-(piperidin-4-yl)pyrazine scaffold is gaining recognition as a valuable building block in drug discovery. Its derivatives have shown promise in several therapeutic areas:

  • Muscarinic Receptor 4 (M4) Antagonists: N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide derivatives have been investigated as M4 antagonists for treating neurological diseases such as Alzheimer's Disease and Parkinson's Disease.[7]

  • Histone Deacetylase (HDAC) Inhibitors: Novel class-I selective HDAC inhibitors incorporating a (piperazin-1-yl)pyrazine moiety have been synthesized and shown to possess anti-leukemic activity.[8]

  • PAK4 Inhibitors: 2-(4-(pyridin-2-yl)piperazin-1-yl)quinazoline derivatives, which feature a related piperazine-pyridine linkage, have been developed as PAK4 inhibitors with potential applications in treating lung cancer.[9]

Comparative Bioactivity Data of Representative Derivatives

To provide a clearer perspective on the potential bioactivities, the following table summarizes data for derivatives of both scaffolds. It is crucial to note that these are not direct comparisons of the parent molecules but rather illustrative examples of how these scaffolds have been utilized.

Derivative ClassTargetBioactivity MetricPotencyReference
2-(Piperidin-4-yl)pyridine Derivative Acetylcholinesterase (AChE)IC5010 nM[3]
2-(Piperidin-4-yl)pyridine Derivative Sigma 1 (σ1) ReceptorKi1.45 nM[4]
2-(Piperidin-4-yl)pyrazine Derivative Histone Deacetylase 1 (HDAC1)IC502.1 µM[8]

Experimental Protocols for Bioactivity Assessment

For researchers aiming to directly compare the bioactivity of novel 2-(piperidin-4-yl)pyrazine and 2-(piperidin-4-yl)pyridine derivatives, a common starting point is to assess their affinity for G protein-coupled receptors (GPCRs), a large family of drug targets.[10] Below are foundational protocols for two key in vitro assays.

Radioligand Binding Assay

This assay is considered the gold standard for determining the affinity of a ligand for a receptor.[11]

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.[12]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.[12]

GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins following agonist binding to a GPCR.[13]

Objective: To determine the potency (EC50) and efficacy of a test compound in activating a GPCR.

Principle: In the inactive state, the Gα subunit of a G protein is bound to GDP. Agonist binding to the GPCR catalyzes the exchange of GDP for GTP. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, to quantify the extent of G protein activation.[13]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest as described in the radioligand binding assay protocol.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of the test compound (agonist).

    • Include control wells for basal binding (membranes and GDP only) and maximal stimulation (membranes, GDP, and a known saturating concentration of a full agonist).

  • Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at a specific temperature for a defined period.

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter.

  • Washing and Quantification: Wash the filters and quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [³⁵S]GTPγS as a function of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect of the agonist).

Visualizing the Experimental Workflow

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_gtp GTPγS Binding Assay mem_prep_radio Membrane Preparation assay_setup_radio Assay Setup (Membranes, Radioligand, Test Compound) mem_prep_radio->assay_setup_radio incubation_radio Incubation assay_setup_radio->incubation_radio filtration_radio Filtration & Washing incubation_radio->filtration_radio quant_radio Scintillation Counting filtration_radio->quant_radio analysis_radio Data Analysis (IC50, Ki) quant_radio->analysis_radio mem_prep_gtp Membrane Preparation assay_setup_gtp Assay Setup (Membranes, GDP, Test Compound) mem_prep_gtp->assay_setup_gtp initiation_gtp Add [³⁵S]GTPγS assay_setup_gtp->initiation_gtp incubation_gtp Incubation initiation_gtp->incubation_gtp filtration_gtp Filtration & Washing incubation_gtp->filtration_gtp quant_gtp Scintillation Counting filtration_gtp->quant_gtp analysis_gtp Data Analysis (EC50, Emax) quant_gtp->analysis_gtp

Caption: Workflow for Radioligand and GTPγS Binding Assays.

Conclusion and Future Directions

The 2-(piperidin-4-yl)pyridine and 2-(piperidin-4-yl)pyrazine scaffolds both represent valuable starting points for the design of novel therapeutics, particularly for CNS disorders. The choice between these two heterocycles will depend on the specific biological target and the desired pharmacological profile. The pyridine-based scaffold is well-precedented, offering a wealth of structure-activity relationship data for guidance. The pyrazine-based scaffold, while less explored, presents an opportunity for the development of novel intellectual property and may offer advantages in terms of modulating physicochemical properties and exploring new interactions with biological targets.

Future research should focus on the direct, systematic comparison of these two scaffolds in various biological assays. Such studies would provide invaluable insights into the subtle yet significant impact of the additional nitrogen atom in the pyrazine ring on bioactivity and would undoubtedly accelerate the development of new and improved therapeutics based on these privileged heterocyclic systems.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][12]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link][11]

  • Springer Nature Experiments. (n.d.). Assay of GTPγS Binding in Autoradiography. Retrieved from [Link]

  • American Journal of Physiology. (2018). Recent progress in assays for GPCR drug discovery. Retrieved from [Link][10]

  • ACS Measurement Science Au. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. Retrieved from [Link]

  • NCBI Bookshelf. (2012). GTPγS Binding Assays - Assay Guidance Manual. Retrieved from [Link]

  • ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Retrieved from [Link]

  • PDSP. (n.d.). Functional Assays Protocols. Retrieved from [Link]

  • PubMed. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • PMC. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow Chart Outlining the Fractionation and [ 35 S]GTPγS-binding.... Retrieved from [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Piperidin-4-yl)pyridine. Retrieved from [Link]

  • PubMed. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Retrieved from [Link][3]

  • Semantic Scholar. (n.d.). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved from [Link][4]

  • PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]

  • Frontiers. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link][5]

  • PMC. (n.d.). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • PMC. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link][6]

  • PubMed. (2018). N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Retrieved from [Link]

  • PMC. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

  • PubMed. (2004). Antagonists of Human CCR5 Receptor Containing 4-(pyrazolyl)piperidine Side Chains. Part 1: Discovery and SAR Study of 4-pyrazolylpiperidine Side Chains. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Retrieved from [Link][8]

  • MDPI. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Retrieved from [Link][9]

  • Google Patents. (n.d.). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases. Retrieved from [7]

  • PMC. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Retrieved from [Link][1]

  • PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link][2]

Sources

Comparative

Comparative Crystallographic Analysis of 2-(Piperidin-4-yl)pyrazine and Bioisosteric Scaffolds in Drug Design

Target Audience: Researchers, Medicinal Chemists, and Solid-State Formulation Scientists Executive Summary The 2-(Piperidin-4-yl)pyrazine scaffold is a privileged pharmacophore frequently utilized in the development of k...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Solid-State Formulation Scientists

Executive Summary

The 2-(Piperidin-4-yl)pyrazine scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors, GPCR antagonists, and PDE10 inhibitors[1]. However, during late-stage drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API)—such as polymorphism, packing density, and hygroscopicity—dictate its developability.

This guide provides an objective, data-driven comparison of the crystal structure properties of 2-(Piperidin-4-yl)pyrazine derivatives against their common bioisosteric alternatives: 2-(Piperidin-4-yl)pyridine and 2-(Piperidin-4-yl)pyrimidine. By analyzing crystallographic parameters and intermolecular interactions, we provide actionable workflows for polymorph screening and solid-state optimization.

Structural and Electronic Basis of the Scaffold

To understand the macroscopic solid-state behavior of these compounds, we must first examine their molecular geometry and electronic distribution.

In the crystalline state, the piperidine ring of these derivatives overwhelmingly adopts a thermodynamically favored chair conformation , with the bulky azine (pyrazine/pyridine/pyrimidine) substituent occupying an equatorial position to minimize 1,3-diaxial steric clashes[2].

The critical differentiator between these scaffolds is the electronic nature of the azine ring:

  • Pyrazine: Contains two nitrogen atoms at the 1,4-positions. The symmetrical electron-withdrawing effect results in pyrazine having significantly weaker basic properties (pKa ~0.6) compared to pyridine and pyrimidine[3].

  • Pyridine & Pyrimidine: Pyridine has a single nitrogen (pKa ~5.2), making it a stronger base and a highly localized hydrogen-bond acceptor. Pyrimidine (1,3-diazine) exhibits intermediate basicity and asymmetric hydrogen-bonding potential[4].

In the crystal lattice, the weaker basicity and high symmetry of the pyrazine ring allow for highly ordered, linear


 hydrogen-bonding networks. The piperidine 

acts as the primary donor, while the pyrazine nitrogens act as bifurcated or linear acceptors, often driving the crystallization into tightly packed monoclinic or orthorhombic space groups (typically

)[3].

Comparative Solid-State Performance Data

When selecting a scaffold during the lead optimization phase, the impact of the heteroatom placement on crystal packing cannot be overstated. Table 1 summarizes the comparative crystallographic and physicochemical properties of the three bioisosteric scaffolds.

Table 1: Solid-State and Physicochemical Comparison of Piperidinyl-Azine Scaffolds
Property2-(Piperidin-4-yl)pyrazine2-(Piperidin-4-yl)pyridine2-(Piperidin-4-yl)pyrimidine
Typical Crystal System Monoclinic / OrthorhombicTriclinic / MonoclinicMonoclinic
Typical Space Group

or


or


Primary H-Bond Motif 1D infinite chains (

)
Discrete dimers or short chains2D sheets (

,

)
Azine Basicity (pKa) ~0.6 (Weakest)~5.2 (Strongest)~1.3 (Intermediate)
Lattice Packing Density High (Symmetrical packing)Moderate (Steric frustration)High
Salt Form Hygroscopicity Low to ModerateModerate to HighModerate
Polymorphic Propensity ModerateHighModerate to High

Expert Insight (Causality): The 2-(Piperidin-4-yl)pyrazine scaffold generally exhibits lower hygroscopicity in its salt forms compared to the pyridine analog. Because the pyrazine nitrogens are weaker bases, they form less aggressive interactions with atmospheric moisture (water acting as a hydrogen bond donor). Furthermore, the symmetrical nature of pyrazine allows for denser molecular packing, leaving fewer solvent-accessible voids in the crystal lattice.

Intermolecular Hydrogen Bonding Logic

The stability of the 2-(Piperidin-4-yl)pyrazine crystal lattice is governed by a specific hierarchy of intermolecular forces. Understanding this pathway is essential for rational co-crystal design or salt selection.

HBonding Pip_NH Piperidine N-H (Strong H-Bond Donor) Pyz_N1 Pyrazine N1 (H-Bond Acceptor) Pip_NH->Pyz_N1 Primary N-H···N (1D Chain Formation) Water Lattice Water (If Hydrated) Pip_NH->Water N-H···O (In Hydrates) Pyz_N4 Pyrazine N4 (Secondary Acceptor) Pyz_N1->Pyz_N4 Symmetrical Electron Distribution Water->Pyz_N4 O-H···N (Cross-linking)

Caption: Hydrogen bonding hierarchy in 2-(Piperidin-4-yl)pyrazine crystal lattices.

Experimental Workflow: Polymorph Screening & Validation

To ensure the selection of the most thermodynamically stable polymorph for clinical development, a rigorous, self-validating screening protocol must be employed. The following methodology isolates kinetic vs. thermodynamic crystallization pathways.

Step-by-Step Methodology: High-Throughput Polymorph Screening
  • Solvent Selection & Dissolution:

    • Select a diverse array of 24 solvents covering a broad range of dielectric constants (e.g., water, methanol, ethyl acetate, toluene, heptane).

    • Dissolve 20 mg of the 2-(Piperidin-4-yl)pyrazine API in 1 mL of each solvent at 50°C.

    • Causality: Broad dielectric coverage ensures the sampling of different solvation spheres, which is critical for disrupting the strong

      
       pyrazine networks and exploring the full polymorphic landscape.
      
  • Thermodynamic Crystallization (Controlled Cooling & Evaporation):

    • Subject half the vials to slow cooling (0.1°C/min) to 5°C.

    • Subject the other half to slow evaporation at ambient temperature.

    • Causality: Slow kinetics favor the thermodynamically stable polymorph (minimizing lattice defects), typically yielding the densest packing configuration.

  • Kinetic Crystallization (Anti-Solvent Crash):

    • For highly soluble samples, add an anti-solvent (e.g., cold heptane) dropwise under high shear until the cloud point is reached.

    • Causality: This forces rapid supersaturation, bypassing the thermodynamic minimum to trap kinetically favored, higher-energy metastable polymorphs (which may be desired for enhancing API solubility/bioavailability).

  • Self-Validating Slurry Maturation (The Control Step):

    • Suspend 50 mg of the API (including any suspected metastable forms) in 1 mL of solvent mixtures (e.g., EtOAc/Heptane 1:1) and stir at 25°C and 50°C for 7 days.

    • Causality: This step acts as a self-validating thermodynamic control. Due to Ostwald's Rule of Stages, any metastable forms generated in Step 3 will undergo solvent-mediated phase transformation, recrystallizing into the absolute most stable polymorph.

  • Solid-State Characterization:

    • Harvest solids via centrifugation and analyze immediately via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the space group and melting endotherms.

PolymorphScreening API 2-(Piperidin-4-yl)pyrazine API Synthesis Dissolution Solvent Dissolution (Diverse Dielectric Range) API->Dissolution Cooling Slow Cooling (Thermodynamic) Dissolution->Cooling Evaporation Slow Evaporation (Thermodynamic) Dissolution->Evaporation Crash Anti-Solvent Crash (Kinetic) Dissolution->Crash PXRD PXRD & DSC Analysis (Form Identification) Cooling->PXRD Evaporation->PXRD Slurry Slurry Maturation (Phase Transformation) Crash->Slurry Metastable Forms Crash->PXRD Slurry->PXRD Stable Form Validation

Caption: Self-validating polymorph screening workflow isolating kinetic and thermodynamic forms.

Conclusion

When comparing bioisosteric azine scaffolds, the 2-(Piperidin-4-yl)pyrazine moiety offers distinct solid-state advantages over its pyridine and pyrimidine counterparts. Its reduced basicity and symmetrical geometry promote highly ordered, dense crystal packing driven by linear


 networks. For drug development professionals, leveraging these crystallographic traits through rigorous polymorph screening ensures the selection of an API form with optimal stability, reduced hygroscopicity, and superior manufacturability.

References

  • Title: US8957073B2 - Unsaturated nitrogen heterocyclic compounds useful as PDE10 inhibitors Source: Google Patents URL: [1]

  • Title: Crystal structure of 4-chloro-N-{[1-(4-chloro-benzo-yl)piperidin-4-yl]meth-yl}benzamide monohydrate Source: PubMed Central (NIH) URL: [Link][2]

  • Title: Pyrazine-2(1H)-thione Source: PubMed Central (NIH) URL: [Link][3]

  • Title: Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon Source: CORE URL: [Link][4]

Sources

Validation

Spectroscopic Differentiation of Pyrazine and Pyridine Analogs: A Comprehensive Guide

As a Senior Application Scientist in drug development, navigating the structural ambiguity of nitrogenous heterocycles requires a multimodal, self-validating spectroscopic approach. Pyridine (azine) and pyrazine (1,4-dia...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, navigating the structural ambiguity of nitrogenous heterocycles requires a multimodal, self-validating spectroscopic approach. Pyridine (azine) and pyrazine (1,4-diazine) scaffolds differ by only a single nitrogen atom, yet they exhibit profoundly different electronic distributions, symmetry elements, and fragmentation behaviors.

This guide provides an objective, data-driven framework for differentiating these analogs using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy.

Analytical Workflow & Structural Foundations

The fundamental difference between these two scaffolds lies in their symmetry. Unsubstituted pyridine possesses


 symmetry, leading to multiple distinct chemical environments. In contrast, unsubstituted pyrazine possesses highly symmetric 

geometry, rendering all its carbon and hydrogen atoms chemically equivalent. This geometric divergence dictates the entire analytical workflow.

Analytical_Workflow Start Unknown N-Heterocycle (Pyridine vs. Pyrazine) NMR NMR Spectroscopy (1H, 13C, 15N) Start->NMR MS Mass Spectrometry (EI / ESI-MS) Start->MS Vib Vibrational Spec (IR / Raman) Start->Vib Dec1 Symmetry Analysis NMR->Dec1 Dec2 Fragmentation MS->Dec2 Dec3 Mutual Exclusion Vib->Dec3 Pyr Pyridine Analog (C2v Symmetry) Dec1->Pyr Multiple Peaks Pyz Pyrazine Analog (D2h Symmetry) Dec1->Pyz Single Peak Dec2->Pyr [M-HCN]+ = 52 Dec2->Pyz [M-HCN]+ = 53 Dec3->Pyr Coincident Bands Dec3->Pyz Mutually Exclusive

Caption: Spectroscopic workflow for differentiating pyridine and pyrazine analogs based on analytical data.

Nuclear Magnetic Resonance (NMR) Profiling

Causality of NMR Shifts

Symmetry directly governs the


H and 

C NMR spectra. Pyrazine yields a single

H resonance and a single

C resonance due to uniform electron distribution across its

axis. Pyridine yields three distinct signals (

,

,

) due to the anisotropic deshielding effect of its single nitrogen atom.

When dealing with highly substituted analogs where


H signals are obscured, 

N NMR becomes the gold standard. However, the low natural abundance (0.36%) and negative magnetogyric ratio of

N make standard acquisition impractical. To overcome this, we utilize1 to boost sensitivity by >50,000-fold, enabling single-scan quantification at the mM level[1].
Quantitative Data Comparison

Table 1: NMR Chemical Shifts Comparison (Unsubstituted Scaffolds)

NucleusPyridine (ppm)Pyrazine (ppm)Causality / Structural Note

H
8.5 (

), 7.1 (

), 7.5 (

)
8.59 (all H)Symmetry (

vs

) dictates peak multiplicity.

C
150 (

), 123 (

), 135 (

)
145 (all C)Uniform electron distribution in pyrazine yields a single resonance.

N
~317 (rel. to liquid NH

)
~330 (rel. to liquid NH

)
Two electronegative nitrogens in pyrazine deshield the nuclei further.
Protocol 1: N SABRE-Enhanced NMR Acquisition

Self-Validating Mechanism: This protocol includes a thermal background scan to ensure signals are strictly derived from the hyperpolarized analyte, ruling out catalyst degradation artifacts.

  • Sample Preparation : Dissolve the analyte (pyridine/pyrazine analog) to a 5 mM concentration in methanol-

    
    .
    
  • Catalyst Addition : Add the Iridium precatalyst [IrCl(COD)(IMes)] at a 1:10 molar ratio relative to the substrate. This specific ratio ensures efficient reversible exchange without permanently altering the analyte structure.

  • Control Scan (Validation) : Acquire a standard thermal

    
    H and 
    
    
    
    N NMR scan. No
    
    
    N signal should be visible in a single scan.
  • Hyperpolarization : Bubble parahydrogen (

    
    -H
    
    
    
    , >90% enriched at 77 K) through the solution at a polarization transfer field (PTF) of ~0.2 mG for 30 seconds. This breaks the symmetry of
    
    
    -H
    
    
    and transfers spin order to the
    
    
    N nuclei.
  • Acquisition : Rapidly transfer the sample into the NMR spectrometer and acquire a single-scan

    
    N spectrum.
    

Mass Spectrometry (MS) & Fragmentation Pathways

Causality of Fragmentation

High-energy Electron Impact (70 eV EI) can shatter aromatic heterocycles into non-diagnostic carbon clusters. By using low-energy Collision-Induced Dissociation (CID) or 2, we preserve the primary fragmentation pathways[2].

Both molecules primarily fragment via the neutral loss of Hydrogen Cyanide (HCN, 27 Da). However, because pyrazine contains two nitrogen atoms, its 3 allows for a sequential double loss of HCN[3].

MS_Fragmentation P_M Pyridine [M]+ m/z 79 P_F1 [M - HCN]+ m/z 52 P_M->P_F1 -HCN (27 Da) P_F2 [M - HCN - C2H2]+ m/z 26 P_F1->P_F2 -C2H2 (26 Da) Z_M Pyrazine [M]+ m/z 80 Z_F1 [M - HCN]+ m/z 53 Z_M->Z_F1 -HCN (27 Da) Z_F2 [M - 2(HCN)]+ m/z 26 Z_F1->Z_F2 -HCN (27 Da)

Caption: Distinct mass spectrometry fragmentation pathways for pyridine and pyrazine molecular ions.

Quantitative Data Comparison

Table 2: Major MS Fragmentation Ions

ScaffoldMolecular Ion [M]

Primary FragmentSecondary FragmentKey Neutral Losses
Pyridine m/z 79m/z 52m/z 26-HCN (27 Da), -C

H

(26 Da)
Pyrazine m/z 80m/z 53m/z 26-HCN (27 Da), -HCN (27 Da)
Protocol 2: LC-MS/MS Fragmentation Analysis

Self-Validating Mechanism: This protocol utilizes chromatographic separation of known isomeric standards prior to CID, ensuring that isobaric interferences do not compromise the fragmentation data[4].

  • Chromatographic Separation : Inject 2 µL of the analyte (1 µg/mL in water/acetonitrile) onto a C18 reversed-phase column. Use a gradient elution (0.1% formic acid in water to 0.1% formic acid in acetonitrile) to resolve the analyte from any 4[4].

  • Ionization : Utilize Electrospray Ionization (ESI) in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Precursor Isolation : Isolate the[M+H]

    
     precursor ion (m/z 80 for pyridine, m/z 81 for pyrazine) in the first quadrupole (Q1).
    
  • Low-Energy CID : Apply a collision energy of 15–25 eV in the collision cell (Q2) using Argon as the collision gas. This low energy selectively cleaves the weakest bonds to yield the diagnostic [M-HCN]

    
     fragment.
    
  • Detection & Validation : Scan product ions in Q3 (m/z 20–100). Validate the scaffold by confirming the presence of m/z 54 (pyrazine [M+H-HCN]

    
    ) versus m/z 53 (pyridine [M+H-HCN]
    
    
    
    ).

Vibrational Spectroscopy (IR, Raman, & SERS)

Because pyrazine possesses a center of inversion (


), it strictly obeys the Mutual Exclusion Principle : vibrational modes that are IR-active are Raman-inactive, and vice versa. Pyridine (

) lacks a center of inversion, meaning many of its vibrational modes appear in both IR and Raman spectra simultaneously.

For trace analysis, 5 (SERS) is deployed[5]. Pyridine typically adsorbs onto Au/Ag nanoparticles vertically via the lone pair of its single nitrogen atom. Pyrazine, possessing two opposing nitrogen atoms, can act as a bridging ligand between two metal atoms or lie flat against the substrate. This differential binding alters their charge-transfer resonance, providing a distinct SERS fingerprint that easily differentiates the two scaffolds even at nanomolar concentrations.

Conclusion

Differentiating pyrazine from pyridine analogs requires mapping the physical consequences of their symmetry and nitrogen count to analytical outputs.


 symmetry simplifies pyrazine's NMR spectra and dictates mutual exclusion in vibrational spectroscopy, while its dual-nitrogen core enables a sequential double-HCN loss in mass spectrometry. By adhering to the self-validating protocols outlined above, researchers can achieve unambiguous structural elucidation of these critical pharmaceutical scaffolds.

References

  • Remarkable Levels of 15N Polarization Delivered through SABRE into Unlabeled Pyridine, Pyrazine, or Metronidazole Enable Single Scan NMR Quantification at the mM Level Source: ACS Publications URL:[Link]

  • VUV photoionisation of free azabenzenes: Pyridine, pyrazine, pyrimidine, pyridazine and s-triazine Source: ResearchGate URL: [Link]

  • Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory Source: RSC Publishing URL:[Link]

  • Toward a New Era of SERS and TERS at the Nanometer Scale: From Fundamentals to Innovative Applications Source: PMC / NIH URL:[Link]

Sources

Comparative

Comparative Potency of Pyrazine-Based SHP2 Inhibitors: A Comprehensive Evaluation Guide

Executive Summary & Mechanistic Rationale Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical convergence node in multiple oncogenic signaling pathways, including RA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical convergence node in multiple oncogenic signaling pathways, including RAS-ERK and PI3K-AKT[1]. Because the catalytic active site of SHP2 is highly conserved among protein tyrosine phosphatases (PTPs), traditional orthosteric inhibitors often suffer from poor selectivity and off-target toxicity.

The discovery of the "tunnel" allosteric site—located at the interface of the N-SH2, C-SH2, and PTP domains—revolutionized SHP2 targeting. Pyrazine-based scaffolds have emerged as the premier chemical backbone for exploiting this site[2]. The nitrogen atoms within the pyrazine ring serve as critical hydrogen-bond acceptors, specifically interacting with the Arg111 residue of SHP2 to lock the enzyme in an auto-inhibited, closed conformation[1][3]. This guide objectively compares the structural evolution, comparative potency, and validation protocols of leading pyrazine-based SHP2 inhibitors.

SHP2_Signaling RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (Active) RTK->SHP2 Activation RAS RAS / KRAS SHP2->RAS Promotes PI3K PI3K SHP2->PI3K Promotes Inhibitor Pyrazine Inhibitors (SHP099, TK-642) Inhibitor->SHP2 Allosteric Inhibition (Tunnel Site) ERK MEK / ERK RAS->ERK AKT AKT PI3K->AKT Tumor Tumor Proliferation & Survival ERK->Tumor AKT->Tumor

Fig 1. SHP2 signaling pathway and the allosteric blockade mechanism by pyrazine-based inhibitors.

Quantitative Potency & Structure-Activity Relationship (SAR)

The transition from early-generation pyrazines to highly rigidified fused-ring systems demonstrates a clear trajectory of potency optimization. By analyzing the IC50 values and structural modifications, we can deduce the causality behind these chemical engineering choices.

Comparative Potency Table
CompoundChemical ScaffoldSHP2 WT IC50 (nM)Key Interacting ResiduesPrimary Cellular Efficacy Model
SHP099 Pyrazine71.0Thr108, Glu110, Arg111, Phe113RTK-driven cancers
Compound C5 Pyrazine N-oxide23.0Glu110, Arg111, Phe113, Gly115AML (MV-411), Esophageal (KYSE-520)
Compound 4b 1H-pyrazolo[3,4-b]pyrazine3.2Thr108, Glu110, Arg111, Phe113KRASG12C NSCLC (NCI-H358)
TK-642 Pyrazolopyrazine2.7Thr108, Arg111Esophageal cancer (KYSE-520)
SAR Causality & Structural Evolution
  • The Baseline (SHP099): SHP099 established the viability of the pyrazine core, achieving a 71 nM IC50 by wedging between the three domains of SHP2[2]. However, the flexibility of the monocyclic pyrazine leaves room for entropic penalty during binding.

  • N-Oxide Introduction (Compound C5): By oxidizing the pyrazine nitrogen, researchers created Compound C5 (IC50 = 23 nM). The causality here is electrostatic: the N-oxide oxygen forms an exceptionally strong and stable hydrogen bond with Arg111, pulling the IC50 down significantly compared to standard pyrazines[3].

  • Fused Ring Rigidification (TK-642 & Compound 4b): Fusing a pyrazole ring to the pyrazine core creates a pyrazolopyrazine scaffold. This rigidifies the molecule, perfectly pre-organizing it to match the geometry of the tunnel site. This reduces the entropic cost of binding, resulting in single-digit nanomolar potency (TK-642 at 2.7 nM; Compound 4b at 3.2 nM)[1][4]. Furthermore, Compound 4b demonstrates profound synergy when combined with the KRASG12C inhibitor sotorasib[4].

Self-Validating Experimental Protocols

A robust evaluation of SHP2 inhibitors requires a self-validating cascade. It is not enough to show a low IC50; one must experimentally prove the mechanism is allosteric and that biochemical binding translates to intracellular target engagement.

Workflow Step1 1. Enzymatic Assay SHP2 WT vs SHP2 PTP (Validates Allostery) Step2 2. Structural Analysis Docking & SAR (Arg111 / Glu110 binding) Step1->Step2 Step3 3. Cellular Signaling p-ERK & p-AKT Western Blots (Target Engagement) Step2->Step3 Step4 4. Phenotypic Assays Proliferation (CellTiter-Glo) & In Vivo Xenografts Step3->Step4

Fig 2. Self-validating experimental workflow for the evaluation of SHP2 allosteric inhibitors.

Protocol A: Mechanistic Enzymatic Assay (Allostery Validation)

Logic: To prove an inhibitor is allosteric (binding the tunnel site) rather than orthosteric (binding the catalytic pocket), it must be tested against both full-length SHP2 (SHP2 WT) and the isolated catalytic domain (SHP2 PTP). A true pyrazine-based allosteric inhibitor will potently inhibit SHP2 WT but show negligible activity against SHP2 PTP[1].

  • Reagent Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT.

  • Enzyme Activation: Incubate 0.5 nM of full-length SHP2 WT with 0.5 µM of an activating bisphosphorylated IRS-1 peptide (e.g., IRS-1 pY1172/pY1222) for 30 minutes. Note: This transiently opens the enzyme to establish a baseline turnover rate.

  • Compound Incubation: Add serially diluted pyrazine inhibitors (from 10 µM down to 0.1 nM) to the activated SHP2 WT. In a parallel plate, add the same dilutions to 0.5 nM of isolated SHP2 PTP domain. Incubate for 60 minutes at room temperature to reach binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding 10 µM of the fluorogenic substrate DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Detection & Validation: Measure fluorescence (Ex: 358 nm / Em: 450 nm) over 20 minutes. Calculate the IC50. Validation Check: The protocol is successful if the compound exhibits an IC50 < 100 nM for SHP2 WT, but > 10 µM for SHP2 PTP (as seen with TK-642, which showed only 1.5% inhibition against SHP2 PTP at 10 µM)[1].

Protocol B: Cellular Target Engagement (Signaling Assay)

Logic: Biochemical potency must translate across the cell membrane. Because SHP2 promotes RAS-ERK and PI3K-AKT signaling, effective intracellular inhibition will cause a dose-dependent decrease in phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT)[1][3][4].

  • Cell Seeding: Plate target cells highly dependent on SHP2 (e.g., KYSE-520 for RTK-driven, or NCI-H358 for KRASG12C-mutant models) in 6-well plates at

    
     cells/well. Allow to adhere overnight.
    
  • Compound Treatment: Treat cells with the pyrazine inhibitor at varying concentrations (e.g., 0.1, 1.0, and 10 µM) for 2 hours. A 2-hour window is chosen to capture direct signaling blockade before secondary feedback loops activate.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes and collect the supernatant.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and GAPDH (loading control).

  • Quantification: Use chemiluminescence to visualize bands. A successful allosteric inhibitor will show a stark, dose-dependent ablation of the p-ERK and p-AKT bands while total ERK/AKT remain constant[4].

References

  • Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHittKCW8dNoaTy1nTaErDBToyE2MMkgVV1pBer7uH2grDm2lxDXOeObtvzF0RFX0mPzQLMLoyTvQ0RhJ2BiQL3eP_-tugdKfTFe-rs_vGjYdYnQAptg5UC7mbVvrQKmIrCREMMosScJgH8DU8E]
  • Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjzv7sOobUuoRGfkJqszKAuHw5u3MfZxOX-kAZ1cqLA2sbxl4GpYKmlpuXio26PUpxLanNg3XOkcIT3A0_JKBfg2HENMX5jOeRXCvxj24obnEu8VMaoIFJrfevggJq2bHAiJlRGFN5WYOW4KpiBzRHNba-PcnMpG6vqX2lAMh-DV-WgCIxiZRjoJrXYsy5U8x3FHkGi8PtF0K1npI9KXCs-LBjtKTNyE8MAxHEJ0Pzmq12tqFo-oLQqC8cDavzGlCZ0Oi2__xrvuFbzf4GA6XAqXAkTye5RuJL1fONqKd7q1XZ4oflleeLT5fnzuZnaIbzsQ6G_Hm2bv4v-WjOkpI4d10JEFQa1gQfTP0KNrg5IUsrAMC0CHV7I5uwLTKtmS4o4pm4dEk=]
  • Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhgZBSJJ7ttKTANurwbzngCOGj2NBCwnjimeY4e-41BK17dP9icBdz5Jm8tfdgwh69--muXVVXaS4LegsZnCCIV0Is3JFTCjS8wAqg8_2k9ldL8q01JeYCWRNUVRLhElOdg9KVZeXZtLxQyTH0xTXR9S2Qb4rDNv7FvZhD]
  • Design, synthesis, anticancer activity evaluation and molecular dynamics study of pyrazine N-oxide-based SHP2 allosteric inhibitors. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9rFD36MjG6HillF7QnP8R0am_pKomDNp08NJqa5mPpgtQPM8M33NOsxIn50d--XT37CQ-83FvnFvUWaLfOYeIli2wGgI6w9BfwjRC6HYa79SJLcRyKgoSAH9Sb90jwPREtn-0]
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Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of 2-(Piperidin-4-yl)pyrazine

For researchers, scientists, and drug development professionals, the rigorous and accurate analysis of pharmaceutical compounds is paramount. This guide provides an in-depth comparison of reference standards for the anal...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous and accurate analysis of pharmaceutical compounds is paramount. This guide provides an in-depth comparison of reference standards for the analysis of 2-(Piperidin-4-yl)pyrazine, a key heterocyclic building block in medicinal chemistry. The selection of an appropriate reference standard is a critical decision that directly impacts the quality, reproducibility, and validity of analytical data, ultimately influencing drug safety and efficacy. This document will navigate the complexities of reference standard selection, compare available options, and provide actionable experimental protocols.

The Foundational Role of Reference Standards

In pharmaceutical analysis, a reference standard serves as a highly purified and well-characterized substance against which a sample of interest is compared. It is the cornerstone of both qualitative and quantitative assessments, ensuring the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their intermediates.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate the use of well-characterized reference standards in drug development and quality control.

For a molecule like 2-(Piperidin-4-yl)pyrazine, which contains both a piperidine and a pyrazine moiety, the potential for various impurities arising from synthesis or degradation necessitates a robust analytical strategy underpinned by a reliable reference standard. These impurities can include starting materials, by-products, and degradation products, each of which may have its own pharmacological and toxicological profile.

Types of Reference Standards: A Comparative Overview

Reference standards are broadly categorized into primary and secondary standards.

  • Primary Reference Standards: These are of the highest purity and are established without comparison to a previously existing standard.[2] They are typically obtained from pharmacopeias such as the United States Pharmacopeia (USP) or other national metrology institutes.[3] Their characterization is extensive, often involving a battery of analytical techniques to confirm structure and establish purity.

  • Secondary Reference Standards (Working Standards): These standards are characterized by direct comparison to a primary reference standard.[2] They are more commonly used for routine laboratory analyses due to the often-limited availability and higher cost of primary standards. The establishment and maintenance of secondary standards must be rigorously documented to ensure traceability to the primary standard.

For 2-(Piperidin-4-yl)pyrazine, several commercial suppliers offer materials designated as reference standards. However, the level of characterization and documentation can vary significantly. It is incumbent upon the analytical scientist to critically evaluate the certificate of analysis (CoA) for any prospective standard.

Key Analytical Techniques for Characterization and Comparison

A multi-pronged analytical approach is essential for the comprehensive characterization of a 2-(Piperidin-4-yl)pyrazine reference standard and for its subsequent use in sample analysis. The primary techniques include chromatography for separation and purity determination, and spectroscopy for structural elucidation.

Chromatographic Methods: The Purity Assessors

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of purity analysis in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC):

HPLC is the most widely used technique for the analysis of non-volatile and thermally labile compounds like 2-(Piperidin-4-yl)pyrazine. A well-developed HPLC method can separate the main compound from its potential impurities.

  • Causality Behind Experimental Choices: A reversed-phase C18 column is typically the first choice due to its versatility in separating moderately polar compounds. The mobile phase composition, often a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and resolution. The pH of the aqueous phase is a critical parameter, as 2-(Piperidin-4-yl)pyrazine has basic nitrogen atoms that can be protonated, affecting the compound's retention and peak shape. An acidic mobile phase is often employed to ensure consistent protonation and symmetrical peaks. UV detection is suitable due to the presence of the pyrazine ring, which acts as a chromophore.[4]

Gas Chromatography (GC):

While less common for this type of compound due to its polarity and potential for thermal degradation, GC can be employed, often with a derivatization step.[4]

  • Causality Behind Experimental Choices: Derivatization of the piperidine's secondary amine and any other polar functional groups is necessary to increase volatility and thermal stability.[4] This allows for analysis on a standard non-polar or mid-polar GC column. Flame Ionization Detection (FID) provides a robust and linear response, while Mass Spectrometry (MS) offers definitive identification of the analyte and any separated impurities.[5][6]

Spectroscopic Methods: The Structure Elucidators

Spectroscopic techniques provide orthogonal information to confirm the identity and structure of the reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for unambiguous structure confirmation. The ¹H NMR spectrum will provide information on the number and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon framework. For 2-(Piperidin-4-yl)pyrazine, characteristic signals for the pyrazine and piperidine rings should be present and their chemical shifts and coupling patterns consistent with the proposed structure.[7][8]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and, through fragmentation patterns, further structural information. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for both identification and quantification.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For 2-(Piperidin-4-yl)pyrazine, characteristic absorptions for N-H stretching (from the piperidine ring) and C=N and C=C stretching (from the pyrazine ring) would be expected.[9][10][11]

Comparative Data of Commercial Reference Standards

When selecting a commercial reference standard for 2-(Piperidin-4-yl)pyrazine, a thorough evaluation of the supplier's data is crucial. The following table provides a template for comparing key attributes of different commercially available standards.

Parameter Supplier A (Example) Supplier B (Example) Supplier C (Example)
Purity (by HPLC) ≥99.5%≥98%≥95%
Identity Confirmed by ¹H NMR, ¹³C NMR, MS, IR¹H NMR, MSMS
Certificate of Analysis Comprehensive CoA with spectraBasic CoA with purity valuePurity value only
Traceability Traceable to a primary standardNot specifiedNot specified
Impurities Profiled Yes, known impurities listedNoNo
Storage Conditions 2-8°C, desiccatedRoom temperatureNot specified

Recommendation: For critical applications such as method validation, stability studies, and use as a primary reference, a standard from a supplier providing a comprehensive CoA with full spectral data and traceability (similar to Supplier A) is strongly recommended. For routine, less critical analyses, a well-characterized secondary standard (similar to Supplier B) may be sufficient, provided it is qualified in-house against a primary standard.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 2-(Piperidin-4-yl)pyrazine using a qualified reference standard.

HPLC-UV Method for Purity and Assay

This protocol describes a robust reversed-phase HPLC method suitable for determining the purity of 2-(Piperidin-4-yl)pyrazine and for its quantitative assay in various samples.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (analytical grade)

  • 2-(Piperidin-4-yl)pyrazine reference standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm (or the λmax of the pyrazine chromophore)

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-(Piperidin-4-yl)pyrazine reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.

  • Sample Solution: Prepare the sample to have a target concentration of approximately 0.1 mg/mL of 2-(Piperidin-4-yl)pyrazine in the same diluent as the standard.

4. Analysis and Data Interpretation:

  • Inject the working standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the sample solution.

  • Calculate the purity of the sample by area percent normalization, assuming all impurities have a similar response factor to the main peak. For a more accurate assay, use the response factor of the reference standard.

Visualization of Analytical Workflow

The following diagrams illustrate the key workflows described in this guide.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting RefStd Reference Standard Weighing Accurate Weighing RefStd->Weighing Sample Test Sample Sample->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution HPLC HPLC Analysis Dissolution->HPLC GC GC Analysis (with Derivatization) Dissolution->GC Integration Peak Integration HPLC->Integration GC->Integration Calculation Purity/Assay Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: General analytical workflow for the analysis of 2-(Piperidin-4-yl)pyrazine.

Reference_Standard_Qualification cluster_characterization Characterization & Qualification PrimaryStd Primary Reference Standard (e.g., USP) Comparison Direct Comparison PrimaryStd->Comparison SecondaryStd Secondary (Working) Reference Standard TestSample Test Sample (API, Intermediate) SecondaryStd->TestSample Used for routine analysis SecondaryStd->Comparison Purity Purity (HPLC/GC) Identity Identity (NMR, MS, IR) Comparison->Purity Comparison->Identity

Caption: Relationship between primary and secondary reference standards for sample analysis.

Conclusion

The selection and proper use of a reference standard for 2-(Piperidin-4-yl)pyrazine are fundamental to achieving accurate and reliable analytical results. This guide has provided a framework for understanding the different types of standards, the key analytical techniques for their characterization, and a practical approach to comparing commercially available options. By adhering to the principles of scientific integrity and employing robust analytical methodologies, researchers and drug development professionals can ensure the quality and consistency of their data, which is essential for the advancement of safe and effective medicines.

References

  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • World Health Organization. (2022, November 14). Guidelines: Norms and Standards for Pharmaceuticals. Retrieved from [Link]

  • Scribd. Pharmaceutical Reference Standards Overview. Retrieved from [Link]

  • PMC. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Wiley Online Library. Pyrazine-Functionalized Ru(II)-Complexes as Visible-Light Activated Photobases. Retrieved from [Link]

  • PubChem. 2-[4-[[4-(3-methoxy-2-pyridinyl)piperidin-1-yl]methyl]piperidin-1-yl]pyrazine. Retrieved from [Link]

  • Oriental Journal of Chemistry. SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Retrieved from [Link]

  • MDPI. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Retrieved from [Link]

  • Inorganic Chemistry Communications. Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Reviews of Synthesis and Characterization of Some Pyrazine Ring Containing Heterocycle's. Retrieved from [Link]

  • Pharmaffiliates. Pyrazine-impurities. Retrieved from [Link]

  • Google Patents. N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • ResearchGate. Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PMC. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]

  • ResearchGate. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

  • Journal of Chromatography A. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

  • SSRN. Synthesis, spectral characterization of novel 2,6-disubstituted pyrazine derivatives, and their antimicrobial, anti-lung cancer. Retrieved from [Link]

  • PMC. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]

  • PubChem. N-(piperidin-4-ylmethyl)pyrazine-2-sulfonamide. Retrieved from [Link]

  • NTU Journal. A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

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Comparative

A Guide to the Elemental Analysis of 2-(Piperidin-4-yl)pyrazine 2HCl: Theoretical Calculation vs. Experimental Reality

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of regulatory compliance a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of regulatory compliance and scientific rigor. Elemental analysis, a venerable yet indispensable technique, provides a fundamental measure of a compound's elemental composition. This guide offers a detailed examination of the elemental analysis of 2-(Piperidin-4-yl)pyrazine dihydrochloride (2HCl), a heterocyclic building block relevant in medicinal chemistry.

This document moves beyond a simple procedural outline, providing the causal logic behind the calculations, comparing theoretical values with expected experimental outcomes, and situating elemental analysis within a broader framework of modern analytical techniques.

The Subject of Analysis: 2-(Piperidin-4-yl)pyrazine 2HCl

2-(Piperidin-4-yl)pyrazine is a bifunctional molecule featuring a pyrazine ring and a piperidine ring. For pharmaceutical applications, it is frequently converted to its dihydrochloride salt. This salt formation serves a critical purpose: it enhances the compound's stability and increases its aqueous solubility, which is a crucial property for many biological and formulation studies.

The addition of two molecules of hydrogen chloride (HCl) directly impacts the elemental composition, a factor that must be precisely accounted for in any analysis.

  • Free Base: 2-(Piperidin-4-yl)pyrazine

    • Chemical Formula: C₉H₁₃N₃

    • Molecular Weight: 163.22 g/mol

  • Dihydrochloride Salt: 2-(Piperidin-4-yl)pyrazine 2HCl

    • Chemical Formula: C₉H₁₅Cl₂N₃[1][2]

    • Molecular Weight: 236.14 g/mol [1][2]

Theoretical Elemental Composition: A Step-by-Step Calculation

The theoretical elemental composition represents the calculated mass percentage of each element in the idealized, 100% pure molecule. This calculation is the essential benchmark against which all experimental results are measured. The process involves determining the total molecular weight of the compound and the mass contribution of each element within the formula.[3][4]

The foundation of this calculation rests on the standard atomic weights of the constituent elements, as provided by the International Union of Pure and Applied Chemistry (IUPAC).[5]

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Chlorine (Cl): 35.453 u

Calculation Workflow:

The following diagram illustrates the logical flow for calculating the theoretical elemental percentages.

G cluster_0 Step 1: Determine Molecular Formula cluster_1 Step 2: Calculate Mass of Each Element cluster_2 Step 3: Calculate Total Molecular Weight cluster_3 Step 4: Calculate Mass Percentage for Each Element A Identify atoms and their counts C: 9, H: 15, N: 3, Cl: 2 B Mass C = 9 * 12.011 = 108.099 Mass H = 15 * 1.008 = 15.120 Mass N = 3 * 14.007 = 42.021 Mass Cl = 2 * 35.453 = 70.906 A->B C MW = 108.099 + 15.120 + 42.021 + 70.906 = 236.146 g/mol B->C D C% = (108.099 / 236.146) * 100 H% = (15.120 / 236.146) * 100 N% = (42.021 / 236.146) * 100 Cl% = (70.906 / 236.146) * 100 C->D G cluster_methods Analytical Characterization Suite Compound 2-(Piperidin-4-yl)pyrazine 2HCl EA Elemental Analysis Confirms: Elemental Ratios Verifies: Empirical Formula & Purity Compound->EA NMR NMR Spectroscopy (¹H, ¹³C) Confirms: Chemical Structure Verifies: Connectivity & Atom Environment Compound->NMR MS Mass Spectrometry Confirms: Molecular Mass Verifies: Isotopic Pattern & Fragmentation Compound->MS HPLC HPLC/UPLC Confirms: Purity Profile Verifies: Presence of Impurities Compound->HPLC

Caption: Relationship between elemental analysis and other key analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for elucidating the precise chemical structure of a molecule. They provide detailed information about the connectivity of atoms and their chemical environment, which is something elemental analysis cannot do.

  • Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, directly confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, serving as a complementary technique to elemental analysis. The isotopic pattern observed for chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) would be a key diagnostic feature in the mass spectrum of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of a compound. It separates the target molecule from impurities, allowing for their quantification. A high purity result from HPLC (e.g., >99%) should correlate with elemental analysis data that falls well within the ±0.4% acceptance range.

Conclusion

The elemental analysis of 2-(Piperidin-4-yl)pyrazine 2HCl is a critical quality control test that validates its empirical formula and provides a quantitative measure of its purity. The process begins with a precise theoretical calculation based on the molecular formula and standard atomic weights. This theoretical data serves as the gold standard against which experimental results are judged, with an accepted deviation of ±0.4% for high-purity samples. While powerful, elemental analysis is not a standalone technique. Its true value is realized when used in concert with other analytical methods like NMR, MS, and HPLC to provide a complete and unambiguous characterization of the molecule, ensuring the integrity and reliability required in scientific research and drug development.

References

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Validation

A Senior Application Scientist's Guide to Pyrazine vs. Piperazine Linkers in Drug Discovery

Introduction: The Critical Role of the Linker In modern drug discovery, particularly in the design of complex therapeutics like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the linker is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Linker

In modern drug discovery, particularly in the design of complex therapeutics like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the linker is far from a passive spacer. It is a critical determinant of a drug's overall efficacy, safety, and pharmacokinetic profile.[1][] An ideal linker must maintain stability in systemic circulation to prevent premature payload release and off-target toxicity, while enabling precise activity at the target site.[] Among the vast array of linker technologies, six-membered nitrogen-containing heterocycles, specifically pyrazine and piperazine, have emerged as versatile and highly valuable scaffolds.[3][4]

This guide provides an in-depth technical comparison of pyrazine and piperazine linkers. We will dissect their fundamental chemical properties, explore their differential impacts on drug behavior, and provide the experimental frameworks necessary to validate linker selection. The objective is to equip fellow researchers with the field-proven insights required to rationally design and optimize the next generation of targeted therapeutics.

The Pyrazine Linker: Aromatic Rigidity and Metabolic Stability

The pyrazine heterocycle is a six-membered aromatic ring containing two nitrogen atoms in a 1,4-orientation.[5] This seemingly simple structure imparts a unique set of properties that medicinal chemists can leverage to solve specific design challenges.

Core Chemical and Structural Properties

Structurally, pyrazine is a planar hexagon, analogous to benzene.[6] Its aromaticity makes it an electron-deficient ring system, which contributes to its notable metabolic stability.[6][7] With a pKa of approximately 0.65, it is a very weak base.[6] The two nitrogen atoms possess lone-pair electrons that are not part of the aromatic system, allowing them to act as effective hydrogen bond acceptors.[6][7]

Impact on Pharmacokinetics and Pharmacodynamics
  • Conformational Rigidity: The planarity of the pyrazine ring provides significant conformational constraint. This rigidity can be highly advantageous, as it pre-organizes the attached molecular fragments into a specific orientation, potentially reducing the entropic penalty upon binding to a target.

  • Target Engagement: The nitrogen atoms are frequently exploited as hydrogen bond acceptors to interact with key amino acid residues in a protein's binding site. This is a common strategy in kinase inhibitor design, where the pyrazine motif can form crucial hydrogen bonds with the kinase hinge region.[6]

  • Metabolic Stability: The aromatic nature of the pyrazine ring generally confers high resistance to metabolic degradation, a desirable trait for increasing a drug's half-life.

  • Solubility: While not as impactful as piperazine, the nitrogen atoms can still improve aqueous solubility compared to a purely hydrocarbon-based linker like a phenyl ring.

Prominent Drugs Featuring a Pyrazine Core

Several FDA-approved drugs incorporate the pyrazine moiety, demonstrating its therapeutic utility.[6]

  • Bortezomib (Velcade®): A first-in-class proteasome inhibitor where the pyrazine-carboxamide group plays a key role in binding.[8]

  • Favipiravir: An antiviral prodrug that inhibits the RNA-dependent RNA polymerase of various RNA viruses.[8]

  • Glipizide: A sulfonylurea antidiabetic agent.[6]

The Piperazine Linker: A Versatile Scaffold for Solubility and Flexibility

In contrast to the aromatic pyrazine, piperazine is a saturated six-membered ring with two opposing nitrogen atoms.[4] This non-aromatic, conformationally flexible structure is one of the most ubiquitous scaffolds in medicinal chemistry, found in over 100 FDA-approved drugs.[9][10]

Core Chemical and Structural Properties

Piperazine typically adopts a flexible chair conformation. As a diamine, it is significantly more basic than pyrazine and can be readily protonated under physiological conditions. This ionization potential is a cornerstone of its utility.[] The nitrogen atoms can act as both hydrogen bond acceptors and, when protonated, hydrogen bond donors.[3]

Impact on Pharmacokinetics and Pharmacodynamics
  • Solubility Enhancement: The ability of piperazine's nitrogen atoms to be protonated at physiological pH is its most powerful feature. This ionization dramatically increases a compound's aqueous solubility, a common hurdle in drug development.[][12]

  • Conformational Flexibility: The saturated ring provides rotational freedom, allowing the linker to adopt various conformations. While this can be beneficial for finding an optimal binding pose, it can also introduce an entropic cost. To counter this, "bridged" piperazines that constrain this flexibility have been developed.[13]

  • pH-Responsive Behavior: The basicity of piperazine can be used to design drugs that respond to pH gradients in the body. For example, in PROTAC design, a piperazine linker can be protonated in the acidic environment of the endosome, which may enhance solubility and promote escape into the cytoplasm.[]

  • Metabolic Considerations: The piperazine ring can be a site of metabolism, typically through N-dealkylation by cytochrome P450 enzymes.[10] However, the chemical environment surrounding the ring is critical; electron-withdrawing groups attached to the nitrogens can significantly reduce metabolic liability and potential toxicity.[14][15]

Prominent Drugs Featuring a Piperazine Core

The piperazine ring is a key component in numerous blockbuster drugs across various therapeutic areas.[10][16]

  • Imatinib (Gleevec®): A tyrosine kinase inhibitor for treating chronic myeloid leukemia, where the piperazine group is crucial for solubility and target binding.[16]

  • Olaparib (Lynparza®): A PARP inhibitor for various cancers.[14]

  • Ribociclib (Kisqali®): A CDK4/6 inhibitor used in breast cancer treatment.[14]

Comparative Analysis: Pyrazine vs. Piperazine

The choice between a pyrazine and piperazine linker is a strategic one, dictated by the specific challenges of the drug discovery program. The causality behind this choice stems from their fundamentally different physicochemical properties.

Data Summary Table
FeaturePyrazine LinkerPiperazine LinkerRationale for Choice
Structure Aromatic, HeterocyclicSaturated, HeterocyclicAromaticity confers rigidity and metabolic stability. Saturation provides flexibility.
Geometry PlanarNon-planar (Chair)A planar structure rigidly orients attached groups. A chair conformation allows for 3D spatial arrangements.
Flexibility RigidFlexibleRigidity is chosen to pre-organize for binding. Flexibility is chosen to explore binding poses.
Basicity (pKa) Weak Base (pKa ≈ 0.65)[6]Moderate Base (can be protonated at pH 7.4)[]A weak base is non-ionizable. A moderate base is chosen for pH-dependent effects and solubility.
H-Bonding AcceptorAcceptor & Donor (when protonated)Pyrazine offers specific acceptor interactions. Piperazine provides more versatile H-bonding options.
Solubility Moderate enhancementSignificant enhancementPiperazine is the linker of choice when poor aqueous solubility is a primary obstacle.
Metabolic Profile Generally StablePotential for N-dealkylation[14]Pyrazine is preferred for high metabolic stability. Piperazine requires careful design to mitigate metabolic risk.
Visualization of Core Structures

Caption: Chemical structures of pyrazine and piperazine.

Logical Workflow for Linker Selection

The decision to employ a pyrazine or piperazine linker should be data-driven, considering the target, the payload, and the desired therapeutic profile.

Caption: Decision workflow for linker selection and validation.

Experimental Protocols: Self-Validating Systems

Every protocol must be a self-validating system. The data generated should unequivocally answer the question posed. Here, we describe foundational assays to assess linker stability, a critical parameter for both pyrazine and piperazine-containing compounds.

Protocol 1: In Vitro Plasma Stability Assay

This assay is crucial for predicting the stability of a drug conjugate in systemic circulation, ensuring the linker does not prematurely cleave and release its payload.[1][]

  • Objective: To determine the rate of drug or linker cleavage from the parent molecule in human plasma over time.

  • Methodology:

    • Plasma Preparation: Thaw commercially sourced frozen human plasma at 37°C. Centrifuge to remove any cryoprecipitates.

    • Incubation: Spike the test compound (e.g., an ADC) into the plasma at a defined final concentration (e.g., 100 µg/mL). Prepare a parallel control sample in a stable buffer like PBS (pH 7.4).

    • Time Course: Incubate all samples at 37°C. Collect aliquots at multiple time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours). Immediately store aliquots at -80°C to halt any further reaction.

    • Sample Analysis (LC-MS/MS):

      • For large molecules like ADCs, an immunocapture step using anti-Fc antibody beads may be required to isolate the ADC from plasma proteins.[17]

      • Elute the captured ADC and analyze via liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) or the concentration of the intact parent compound at each time point.[1][17]

  • Data Analysis: Plot the average DAR or the percentage of intact compound remaining versus time. From this plot, calculate the half-life (t½) of the compound in plasma. A longer half-life indicates greater stability.

  • Trustworthiness Check: The PBS control sample should show minimal degradation, confirming the compound's stability in a simple aqueous environment and validating that any degradation observed in plasma is due to plasma components (e.g., enzymes).

Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are highly concentrated in the liver. This is particularly important for evaluating potential liabilities of the piperazine ring.[14]

  • Objective: To determine the rate of metabolic degradation of a compound when incubated with liver microsomes.

  • Methodology:

    • Reagent Preparation: Prepare a reaction mixture containing rat or human liver microsomes in a phosphate buffer. Prepare a solution of the necessary cofactor, NADPH.

    • Incubation: Pre-warm the microsome solution to 37°C. Initiate the metabolic reaction by adding the test compound, followed by the addition of NADPH.

    • Negative Control: Run a parallel incubation without NADPH. Degradation in this sample would indicate non-CYP450-mediated degradation (e.g., chemical instability in the buffer).

    • Time Course: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

    • Sample Analysis (LC-MS/MS): Centrifuge the quenched samples to pellet the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life indicates rapid metabolism.

  • Trustworthiness Check: Including a known positive control compound with a well-characterized metabolic rate (e.g., verapamil) confirms that the microsomes are active and the assay is performing as expected. The negative control (no NADPH) validates that the observed degradation is enzyme-dependent.

Conclusion

Both pyrazine and piperazine linkers are powerful tools in the medicinal chemist's arsenal. The selection is not a matter of one being universally superior, but of a strategic, evidence-based choice driven by the specific objectives of the drug discovery program. Pyrazine offers a rigid, aromatic, and metabolically robust option, ideal for constraining conformation and providing specific hydrogen bond acceptor interactions. Conversely, piperazine is the scaffold of choice for overcoming solubility challenges, introducing pH-responsive elements, and providing flexible linkage. By understanding their distinct properties and employing rigorous experimental validation as outlined in this guide, researchers can harness the full potential of these linkers to engineer safer and more effective medicines.

References

  • Al-Sanea, M. M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed. [Link]

  • Jiang, Z., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Kerkman, T. M., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. [Link]

  • Cios, A., et al. (2019). Piperazine derivatives as dangerous abused compounds. Institute of Rural Health. [Link]

  • Hager, S., et al. (2025). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. [Link]

  • Goel, K. K., et al. (2024). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Royal Society of Chemistry. [Link]

  • Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. SciSpace. [Link]

  • Ganesan, A., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]

  • Various Authors. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar. [Link]

  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • Kerkman, T. M., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate. [Link]

  • Yoshida, T., et al. (2025). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ACS Omega. [Link]

  • Various Authors. (2024). Synthesis of piperazine and triazolo-pyrazine derivatives (3a–o). ResearchGate. [Link]

  • Iacobucci, V., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ACS Publications. [Link]

  • Spangler, A. (2023). Exploring the Optimization of Linker Chemistries for ADCs. BioPharm International. [Link]

  • Chen, Y., et al. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Semantic Scholar. [Link]

  • Radanović, D. D., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]

  • Arfan, M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • Chen, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Hazard Assessment: The "Why" Behind the Protocol

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(Piperidin-4-yl)pyrazine As drug development accelerates, the use of specialized heterocyclic building blocks like 2-(Piperidin-4-yl)pyrazine has become ro...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 2-(Piperidin-4-yl)pyrazine

As drug development accelerates, the use of specialized heterocyclic building blocks like 2-(Piperidin-4-yl)pyrazine has become routine in medicinal chemistry. However, the safe lifecycle management of these compounds is often overlooked. As a Senior Application Scientist, I have observed that improper disposal of nitrogenous heterocycles not only risks regulatory non-compliance but also introduces severe environmental and laboratory safety hazards.

This guide provides a self-validating, step-by-step operational protocol for the disposal of 2-(Piperidin-4-yl)pyrazine, synthesizing physicochemical data with strict Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines.

To design an effective disposal strategy, we must first understand the molecular behavior of the waste. 2-(Piperidin-4-yl)pyrazine is typically handled in its dihydrochloride salt form (CAS 1803582-75-3) to improve stability and solubility[1].

The presence of a secondary amine (piperidine ring) and an electron-deficient pyrazine ring dictates its reactivity. The basic nitrogen atoms can react exothermically with strong oxidizers, while the dihydrochloride salt generates an acidic environment in aqueous solutions.

Table 1: Quantitative Physicochemical Data & Operational Implications

PropertyValueOperational Implication for Disposal
CAS Number 1803582-75-3 (Salt)Must be explicitly listed on all EPA waste manifests for tracking[1].
Molecular Weight 236.14 g/mol Utilized for calculating waste mass balances and accumulation limits[1].
LogP 1.7872Moderate lipophilicity indicates it will not readily degrade in standard biological wastewater treatment; requires high-temperature incineration[1].
Topological Polar Surface Area 37.81 ŲHigh adsorption potential to solid waste (e.g., silica gel, contaminated PPE), requiring these solids to be treated as hazardous waste[1].
H-Bond Donors / Acceptors 1 / 3High potential for cross-reactivity. Must be strictly segregated from incompatible chemicals like strong acids, bases, or water-reactive agents[1][2].

Causality Check: Why is drain disposal strictly prohibited for this compound? The American Chemical Society (ACS) and EPA guidelines dictate that unless a chemical is a specific, benign pairing of approved cations and anions, it must be handled via hazmat pickup[3][4]. Furthermore, the dihydrochloride salt form can lower the pH of aqueous waste below 5.0, classifying it as a corrosive hazardous waste that will disrupt municipal sewage treatment operations[2].

Step-by-Step Disposal Methodology

Every protocol in your laboratory should be a self-validating system. This means incorporating physical checks at each operational step to ensure compliance and safety before moving to the next phase.

Step 1: Point-of-Generation Segregation & Containment
  • Action: Collect 2-(Piperidin-4-yl)pyrazine waste (both liquid solutions and contaminated solids) in High-Density Polyethylene (HDPE) containers.

  • Causality: HDPE is chemically compatible with amine hydrochlorides and resists degradation better than standard glass, which can shatter upon impact.

  • Validation Check: Before adding waste, physically verify that the container is free from residue of oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic gas generation[2].

Step 2: Satellite Accumulation Area (SAA) Management
  • Action: Store the active waste container in a designated SAA. The SAA must be at or near the point of generation and under the direct control of the operator (line-of-sight)[5][6].

  • Regulatory Limit: SAAs may hold up to 55 gallons of hazardous waste. Containers must be securely capped at all times except when actively adding waste[2][5].

  • Validation Check: Implement a weekly documented inspection. Swipe the exterior of the container with pH paper moistened with DI water; a pH < 5 indicates a micro-leak of the dihydrochloride salt solution that requires immediate secondary containment[2][6].

Step 3: Labeling and Documentation
  • Action: The moment the first drop of waste enters the container, it must be labeled. The EPA requires the exact words "Hazardous Waste," the full chemical identity ("2-(Piperidin-4-yl)pyrazine dihydrochloride / Organic Solvent Mixture"), and a primary hazard indication (e.g., "Toxic" or "Irritant")[5].

  • Causality: Abbreviations or structural formulas are legally invalid. Emergency responders rely on explicit nomenclature to dictate spill response tactics.

Step 4: Transfer to the Central Accumulation Area (CAA)
  • Action: Once the SAA container is full, it must be transferred to the facility's CAA within three days[2].

  • Validation Check: Upon transfer, an "Accumulation Start Date" must be permanently written on the label. This triggers the facility's EPA storage countdown (90 days for Large Quantity Generators, 180 days for Small Quantity Generators)[5].

Step 5: Final Disposition via EPA-Licensed Vendor
  • Action: Contract an EPA-licensed waste vendor to remove the chemical for high-temperature incineration or fuel blending[5][6].

  • Causality: Incineration is the only reliable method to completely break down the stable pyrazine and piperidine rings, preventing environmental contamination and aquatic toxicity.

Visualizing the Disposal Workflow

To ensure operational clarity across your laboratory staff, the following logical workflow outlines the lifecycle of 2-(Piperidin-4-yl)pyrazine waste from the benchtop to final destruction.

WasteWorkflow Gen Waste Generation 2-(Piperidin-4-yl)pyrazine SAA Satellite Accumulation Area (SAA) Max 55 Gal / < 3 Days Full Gen->SAA Insp Weekly RCRA Inspection Check Compatibility & Leaks SAA->Insp CAA Central Accumulation Area (CAA) 90-180 Days Limit Insp->CAA Vendor EPA-Licensed Vendor Pickup Manifest Documentation CAA->Vendor Incineration Final Disposal High-Temperature Incineration Vendor->Incineration

Figure 1: RCRA-compliant lifecycle and disposal workflow for 2-(Piperidin-4-yl)pyrazine waste.

References

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab: Waste disposition and waste reduction." Available at: [Link]

  • South Dakota State Government (SD.gov). "Waste Lab Chemical Disposal Guidance." Available at: [Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal." Available at: [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(Piperidin-4-yl)pyrazine

Part 1: Executive Safety Directive Immediate Action Required: 2-(Piperidin-4-yl)pyrazine is a pharmacophore scaffold combining a secondary amine (piperidine) with a diazine ring (pyrazine).[1] While specific toxicologica...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Immediate Action Required: 2-(Piperidin-4-yl)pyrazine is a pharmacophore scaffold combining a secondary amine (piperidine) with a diazine ring (pyrazine).[1] While specific toxicological data for this exact isomer is often extrapolated, its structural analogs (piperidine and alkyl-pyrazines) dictate a Corrosive (Category 1B) and Acute Toxicity handling profile.[1]

The Core Hazard Mechanism: The exposed secondary amine on the piperidine ring is a strong nucleophile and base (


).[1] Upon contact with biological tissue, it rapidly saponifies membrane lipids and denatures proteins, leading to deep, penetrating chemical burns that may not be immediately painful.[1] The pyrazine moiety adds potential for sensitization.[1]

Golden Rule of Autonomy: Never rely solely on the absence of a specific GHS symbol on a research sample vial. Treat this compound as a high-affinity mucosal irritant and corrosive agent until proven otherwise.[1]

Part 2: Chemical Intelligence & Risk Assessment

Before selecting PPE, you must understand the "Enemy."[1]

Parameter Technical Specification Operational Implication
CAS (Salt) 1803582-75-3 (Dihydrochloride)Salts are fine powders; inhalation risk is high.[1]
CAS (Free Base) Not widely indexed (Generic)Likely a viscous oil or low-melting solid; skin absorption risk is higher.
Molecular Weight 163.22 g/mol (Free Base)Low volatility compared to piperidine, but aerosols are dangerous.
Basicity High (Secondary Amine)Incompatible with acids (violent exotherm) and oxidizers.
Storage 2–8°C, HygroscopicMoisture absorption alters weight accuracy and can degrade the compound.[1]

Part 3: The PPE Matrix (Defense Layers)

This matrix is designed to create a self-validating safety system. If one layer fails (e.g., glove tear), the next layer (engineering control) protects you.[1]

Layer 1: Personal Barriers[1][2]
Zone Standard Protocol Escalated Protocol (Spills/Synthesis) Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Goggles + 8-inch Face ShieldDusts/vapors bypass safety glasses.[1] Basic burns to the cornea are often irreversible.[1]
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Laminate Film (Silver Shield) under NitrileAmines permeate thin nitrile. Double gloving provides a "breakthrough indicator" gap.[1]
Respiratory Fume Hood (Sash at 18")N95/P100 Particulate RespiratorPrevents inhalation of hygroscopic dust that becomes caustic in the lungs.
Body Lab Coat (Polyester/Cotton)Chemical-Resistant Apron (Tyvek/PVC)Cotton absorbs amines, keeping them against the skin. Impervious aprons prevent this.[1]
Layer 2: Engineering Controls
  • Primary Containment: All weighing and transfer must occur inside a certified chemical fume hood.

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] The dihydrochloride salt is prone to static charge, causing "fly-away" powder that contaminates the user's cuffs.[1]

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer

Context: You are preparing a 100 mM stock solution in DMSO.

  • Pre-Check: Verify fume hood flow is >0.5 m/s. Don double nitrile gloves.[1]

  • Equilibration: Remove the vial from 4°C storage and allow it to warm to room temperature inside a desiccator (20 mins). Why? Opening cold vials condenses atmospheric moisture, hydrolyzing the salt and ruining stoichiometry.[1]

  • Static Neutralization: Pass the anti-static gun over the spatula and weigh boat.[1]

  • Transfer:

    • Open vial inside the hood.

    • Transfer solid.[1] If powder adheres to the spatula, do not flick it.[1] Wipe with a Kimwipe dampened in methanol and dispose of as solid waste.[1]

  • Solubilization: Add DMSO to the solid.[1] Never add solid to a vortexing liquid to avoid aerosol generation.[1]

Protocol B: Spill Management (Solid vs. Liquid)
  • Scenario: You drop 500mg of the powder on the bench.

  • Response:

    • Do NOT sweep. Sweeping generates caustic dust.

    • Cover the spill with a generic absorbent pad dampened slightly with inert oil or solvent (if compatible) to trap dust, or use a dedicated "Basic Neutralizer" powder.

    • Scoop carefully into a wide-mouth jar.

    • Wipe area with dilute acetic acid (vinegar) to neutralize residues, followed by water. Self-Validation: A pH strip on the wet surface should read neutral (pH 6-8).[1]

Part 5: Emergency Response Logic

In the event of exposure, seconds determine the extent of the injury.[1] Use this logic flow:

ExposureResponse Start EXPOSURE INCIDENT Type Identify Contact Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Doff Contaminated Clothing 2. Flush with Water (15 min) 3. Do NOT Scrub (Abrasions) Skin->ActionSkin ActionEye 1. Force Eyelids Open 2. Flush at Eyewash (15 min) 3. Rotate Eyeball Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Sit Upright (45 deg) 3. Oxygen if Labored Breathing Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Decision logic for immediate response to amine exposure.[1] Note that for eyes, speed is critical to prevent corneal opacification.[1]

Part 6: Disposal Strategy

Chemical waste streams must be segregated to prevent unexpected reactions in the waste drum.[1]

  • Categorization: Classify as Basic Organic Waste .

  • Segregation:

    • Do NOT mix with acidic waste streams (e.g., TFA, HCl).[1] This will generate heat and potentially toxic vapors.[1][2]

    • Do NOT mix with oxidizers (Peroxides, Nitric Acid). Piperidines can form N-nitroso compounds (carcinogenic) or ignite.

  • Labeling: Clearly mark the waste tag with "2-(Piperidin-4-yl)pyrazine - Corrosive Base."[1]

References

  • PubChem . (2023). Compound Summary: 2-(Piperidin-4-yl)pyrazine.[1][3][4][5][6] National Library of Medicine.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA) . (2023). C&L Inventory: Pyrazine Derivatives. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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